CH3Coo2
説明
Peracetic acid is a peroxy acid that is acetic acid in which the OH group is substituted by a hydroperoxy group. It is a versatile oxidising agent that is used as a disinfectant. It has a role as an oxidising agent and a disinfectant. It is functionally related to an acetic acid.
A liquid that functions as a strong oxidizing agent. It has an acrid odor and is used as a disinfectant.
特性
Key on ui mechanism of action |
To explore possible mechanisms of the arachidonic acid deficiency of the RBC membrane in alcoholics, the effect of ethanol and its oxidized products, acetaldehyde and peracetic acid, with other peroxides on the accumulation of 14(C)arachidonate into RBC membrane lipids in vitro was compared. Incubation of erythrocytes with 50 mM ethanol or 3 mM acetaldehyde had no effect on arachidonate incorporation. Pretreatment of erythrocytes with 10 mM hydrogen peroxide, 0.1 mM cumene hydroperoxide or 0.1 mM t-butyl hydroperoxide had little effect on 14(C)arachidonate incorporation in the absence of azide. However, pretreatment of cells with N-ethylmaleimide, 0.1 mM peracetic acid or performic acid, with or without azide, inhibited arachidonate incorporation into phospholipids but not neutral lipids. In chase experiments, peracetate also inhibited transfer of arachidonate from neutral lipids to phospholipids. To investigate a possible site of this inhibition of arachidonate transfer into phospholipids by percarboxylic acids, a repair enzyme, arachidonoyl CoA: 1-palmitoyl-sn-glycero-3-phosphocholine acyl transferase was assayed. As in intact cells, phospholipid biosynthesis was inhibited more by N-ethylmalemide and peracetic acid than by hydrogen peroxide, cumene hydroperoxide, and t-butyl hydroperoxide. Peracetic acid was the only active inhibitor among ethanol and its oxidized products studied and may deserve further examination in ethanol toxicity. |
|---|---|
CAS番号 |
36709-10-1 |
分子式 |
C2H3O3 |
分子量 |
75.04 g/mol |
IUPAC名 |
ethaneperoxoic acid |
InChI |
InChI=1S/C2H3O3/c1-2(3)5-4/h1H3 |
InChIキー |
ZBQKPDHUDKSCRS-UHFFFAOYSA-N |
不純物 |
Additives: sulfuric acid (added during the manufacturing process to accelerate the establishment of the final equilibrium concentration); pyridine-2,6-dicarboxylic acid (stabilizer) |
正規SMILES |
CC(=O)O[O] |
沸点 |
221 °F at 760 mmHg (EPA, 1998) 110 °C 110.00 °C. @ 760.00 mm Hg 221 °F |
Color/Form |
Colorless liquid |
密度 |
1.226 at 59 °F (EPA, 1998) - Denser than water; will sink 1.226 g/cu cm at 15 °C Relative density (water = 1): 1.2 1.226 at 59 °F |
引火点 |
105 °F Peracetic Acid, 60% Acetic Acid Solution (EPA, 1998) 105 °F (40.6 °C) (open cup) A comparison of producers' safety data sheets shows considerable scatter in measured flashpoints (see Table 2 of ECETOC report). The measured flash point (closed cup) for 5, 15 and 35% PAA was 74-83, 68-81 and 46-62 °C, respectively. For 15 % PAA the open cup flash point was > 100 °C. This scatter may be attributed to several factors e.g., PAA reacting with the sample container used in the flash point determination, thermal instability of the PAA solutions, loss of volatile material during analysis due to decomposition and excessive gassing, releasing oxygen and water which tend to extinguish any flame. While the reported flash point value may not be exact, it is an indication of the temperature at which vapours can ignite. Most of the PAA equilibrium grades ranging from 5% to 15% exhibit closed-cup flash points but no measurable open-cup flash points. 40.5 °C o.c. 105 °F (60% acetic acid solution) |
melting_point |
-22 to 32 °F (EPA, 1998) -0.2 °C 0.1 °C 0 °C -22 to 32 °F |
物理的記述 |
Peracetic acid is a colorless liquid with a strong, pungent acrid odor. Used as a bactericide and fungicide, especially in food processing; as a reagent in making caprolactam and glycerol; as an oxidant for preparing epoxy compounds; as a bleaching agent; a sterilizing agent; and as a polymerization catalyst for polyester resins. (EPA, 1998) Liquid Colorless liquid with an acrid odor; [HSDB] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a strong, pungent, acrid odor. |
関連するCAS |
64057-57-4 (hydrochloride salt) |
溶解性 |
Very soluble in ether, sulfuric acid; soluble in ethanol Miscible with water /1.0X10+6 mg/L/ at 25 °C 1000 mg/mL at 25 °C Solubility in water: miscible |
蒸気密度 |
Relative vapor density (air = 1): 2.6 |
蒸気圧 |
14.5 [mmHg] 14.5 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 2.6 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Tropospheric Formation Mechanism of the Peroxyacetyl Radical
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peroxyacetyl radical (CH₃C(O)OO•), often referred to as the PA radical, is a crucial intermediate in tropospheric chemistry. Its formation is intricately linked to the oxidation of volatile organic compounds (VOCs) and nitrogen oxides (NOx), playing a significant role in the formation of photochemical smog and the transport of NOx to remote regions. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of the peroxyacetyl radical in the troposphere, detailing the key chemical reactions, experimental methodologies used for its study, and quantitative data to support the understanding of its atmospheric lifecycle.
Core Formation Mechanisms of the Peroxyacetyl Radical
The primary pathway for the formation of the peroxyacetyl radical in the troposphere begins with the oxidation of acetaldehyde (B116499) (CH₃CHO) and other oxygenated volatile organic compounds (OVOCs). The key steps are outlined below:
-
Initiation by Hydroxyl Radical (OH): The process is typically initiated by the reaction of acetaldehyde with the hydroxyl radical (OH), a highly reactive oxidant in the atmosphere. This reaction abstracts a hydrogen atom from the aldehyde group, forming the acetyl radical (CH₃CO•).
CH₃CHO + •OH → CH₃CO• + H₂O
-
Rapid Addition of Molecular Oxygen: The acetyl radical is highly reactive and rapidly adds molecular oxygen (O₂) to form the peroxyacetyl radical.
CH₃CO• + O₂ → CH₃C(O)OO•
-
Photolysis of Precursors: Photolysis of certain OVOCs, such as acetone (B3395972) and biacetyl, can also serve as a source of acetyl radicals, which then react with oxygen to form the peroxyacetyl radical.[1] For instance, the photolysis of biacetyl (CH₃C(O)C(O)CH₃) yields two acetyl radicals.[1]
CH₃C(O)C(O)CH₃ + hν → 2 CH₃CO•
Role of Nitrogen Oxides (NOx)
Nitrogen oxides (NO and NO₂) play a critical role in the fate of the peroxyacetyl radical and the subsequent formation of peroxyacetyl nitrate (B79036) (PAN), a key component of photochemical smog.
-
Reaction with Nitrogen Dioxide (NO₂): The peroxyacetyl radical can reversibly react with nitrogen dioxide to form peroxyacetyl nitrate (PAN). This reaction is a significant sink for both the peroxyacetyl radical and NOx in polluted environments.
CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN)
-
Reaction with Nitric Oxide (NO): The peroxyacetyl radical also reacts with nitric oxide (NO), oxidizing it to NO₂ and producing an acetylperoxy radical (CH₃C(O)O•). This reaction is a key step in the photochemical production of ozone in the troposphere.
CH₃C(O)OO• + NO → CH₃C(O)O• + NO₂
Quantitative Data on Peroxyacetyl Radical Formation and Loss
The following tables summarize key quantitative data related to the formation and loss of the peroxyacetyl radical in the troposphere.
| Reaction | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| CH₃C(O)OO• + NO → CH₃C(O)O• + NO₂ | 1.8 x 10⁻¹¹ | [2] |
| CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ | 9.7 x 10⁻¹² (forward), 1.94 x 10⁻⁴ s⁻¹ (reverse) | |
| CH₃C(O)OO• + HO₂ → CH₃C(O)OOH + O₂ | 2.0 x 10⁻¹¹ | [3] |
| CH₃C(O)OO• + CH₃O₂ → Products | 2.0 x 10⁻¹¹ | [1] |
| 2 CH₃C(O)OO• → Products | 1.3 x 10⁻¹¹ | [1] |
| Table 1: Key Reaction Rate Coefficients for the Peroxyacetyl Radical |
| Location | Acetaldehyde (ppbv) | NOx (ppbv) | Reference(s) |
| Urban (Londrina, Brazil - Winter) | 2.81 - 10.83 | - | [4][5] |
| Urban (Londrina, Brazil - Summer) | 1.05 - 5.06 | - | [4][5] |
| Rural (Londrina, Brazil) | 0.10 - 0.87 | - | [4][5] |
| Rural (Northeastern China) | - | 1.22 ± 1.09 | [6] |
| Urban (Five Chinese Cities) | - | - | [7] |
| Table 2: Typical Tropospheric Concentrations of Key Precursors |
Experimental Protocols for Studying Peroxyacetyl Radical Formation
Several experimental techniques are employed to investigate the kinetics and mechanisms of peroxyacetyl radical formation. The following are detailed methodologies for two key approaches.
Fast-Flow Reactor Coupled with Chemical Ionization Mass Spectrometry (CIMS)
This technique allows for the direct measurement of radical species and the determination of reaction rate coefficients.
Experimental Workflow:
-
Radical Generation: Peroxyacetyl radicals are typically generated by the thermal decomposition of a stable precursor, such as PAN, in a heated injector. The precursor is passed through an oven at a controlled temperature (e.g., 400-500 K) to induce decomposition.[2]
-
Reaction Zone: The generated radicals are introduced into a temperature-regulated glass flow tube. A reactant gas (e.g., NO) is added at a fixed point upstream. The reaction time is varied by adjusting the position of the movable injector.[2]
-
Detection: A Chemical Ionization Mass Spectrometer (CIMS) is used for the selective and sensitive detection of the peroxyacetyl radical. A reagent ion, such as SF₆⁻, is introduced, which reacts with the PA radical via charge transfer to produce a detectable ion at a specific mass-to-charge ratio (m/z = 75 for CH₃C(O)OO⁻).[2]
-
Kinetic Measurements: The decay of the peroxyacetyl radical signal is monitored as a function of the reactant concentration and reaction time. This data is then used to determine the reaction rate coefficient. Experiments are typically conducted at pressures of 2-5 Torr and over a range of tropospherically relevant temperatures (e.g., 218-370 K).[2]
Diagram of a Fast-Flow CIMS System:
Caption: Experimental workflow for a fast-flow CIMS system.
Laser Flash Photolysis (LFP)
LFP is a powerful technique for studying the kinetics of fast reactions involving transient species like radicals.
Experimental Workflow:
-
Sample Preparation: A gas mixture containing a precursor for the acetyl radical (e.g., acetaldehyde or biacetyl) and oxygen is prepared in a reaction cell.
-
Photolysis: A short, high-energy laser pulse (the "pump" pulse, e.g., from an excimer laser at 351 nm or 248 nm) is used to photolyze the precursor, generating acetyl radicals.[1]
-
Radical Formation: The acetyl radicals rapidly react with O₂ in the cell to form peroxyacetyl radicals.
-
Monitoring: The change in absorption of a specific species over time is monitored using a second, continuous or pulsed light source (the "probe" beam). The decay of the peroxyacetyl radical or the formation of a product can be observed.
-
Kinetic Analysis: The time-resolved absorption data is used to determine the rate constants for the reactions of the peroxyacetyl radical.
Diagram of a Laser Flash Photolysis Setup:
Caption: Experimental workflow for a laser flash photolysis setup.
Signaling Pathways and Logical Relationships
The formation and fate of the peroxyacetyl radical are part of a complex network of atmospheric reactions. The following diagram illustrates the central role of the peroxyacetyl radical in tropospheric chemistry.
Caption: Formation and fate of the peroxyacetyl radical.
Conclusion
The formation of the peroxyacetyl radical is a pivotal process in tropospheric chemistry, directly influencing the production of photochemical smog and the global distribution of nitrogen oxides. Understanding the intricate mechanisms of its formation and subsequent reactions is essential for developing effective strategies to mitigate air pollution and its impacts on human health and the environment. The experimental and modeling approaches detailed in this guide provide the foundation for ongoing research in this critical area of atmospheric science.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. MAX-DOAS Measurements of Tropospheric NO2 and HCHO Vertical Profiles at the Longfengshan Regional Background Station in Northeastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atmospheric formaldehyde, acetaldehyde, and acetone in five major Chinese cities: Photochemical characteristics, sources, and joint ozone-carbonyl control strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Acetylperoxy Radical (CH₃C(O)OO•): An In-depth Technical Guide on its Electronic Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylperoxy radical (CH₃C(O)OO•), a key transient intermediate in atmospheric and combustion chemistry, has garnered significant attention due to its pivotal role in atmospheric oxidation processes and the formation of secondary pollutants such as peroxyacetyl nitrate (B79036) (PAN). Understanding its electronic structure and chemical properties is crucial for accurately modeling tropospheric chemistry and for potential applications in fields requiring controlled oxidation, including drug development where metabolic pathways can involve similar peroxy radical intermediates. This technical guide provides a comprehensive overview of the electronic structure, spectroscopic properties, and reaction kinetics of the acetylperoxy radical, supported by detailed experimental protocols and visualizations of its key chemical transformations.
Electronic Structure and Spectroscopic Properties
The acetylperoxy radical possesses a complex electronic structure with both cis and trans conformers, with the trans conformer being the more stable. The presence of the unpaired electron gives rise to its radical nature and characteristic spectroscopic features.
Geometrical Parameters
Computational studies have provided detailed insights into the geometry of the CH₃C(O)OO• radical. The key bond lengths and angles for the more stable trans conformer are summarized in Table 1.
| Parameter | Bond/Angle | Value (Å or degrees) |
| Bond Length | C-C | ~1.5 Å |
| C=O | ~1.2 Å | |
| C-O | ~1.4 Å | |
| O-O | ~1.3 Å | |
| Bond Angle | O=C-O | ~120° |
| C-O-O | ~110° | |
| C-C-O | ~115° |
Table 1: Calculated Geometrical Parameters for the trans-CH₃C(O)OO• Radical.
Vibrational Frequencies
The vibrational modes of the acetylperoxy radical have been investigated through both experimental matrix isolation spectroscopy and computational methods.[1][2] A summary of the key vibrational frequencies is presented in Table 2. These frequencies are crucial for the identification and quantification of the radical in complex chemical systems.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C=O) | ~1880 | Carbonyl stretch |
| ν(C-O) | ~1030 | Carbon-oxygen stretch |
| ν(O-O) | ~1080 | Peroxy stretch |
| δ(COO) | ~550 | COO bend |
Table 2: Key Vibrational Frequencies of the CH₃C(O)OO• Radical. [2][3]
Electronic Absorption Spectrum
The acetylperoxy radical exhibits characteristic absorption bands in the ultraviolet (UV) and near-infrared (NIR) regions. The UV spectrum is broad and consists of two overlapping bands, while the NIR spectrum corresponds to the òA' ← X̃²A'' electronic transition.[4]
| Wavelength (nm) | Absorption Cross-Section (cm²/molecule) | Transition |
| 206 | 6.5 x 10⁻¹⁸ | Strong UV absorption |
| 250 | 2.9 x 10⁻¹⁸ | Weaker UV absorption |
| ~1400 | - | òA' ← X̃²A'' |
Table 3: Electronic Absorption Properties of the CH₃C(O)OO• Radical. [4][5]
Thermochemical Properties
The enthalpy of formation is a critical parameter for understanding the energetics of reactions involving the acetylperoxy radical.
| Property | Value (kcal/mol) |
| Enthalpy of Formation (ΔH_f°(298K)) | -38.57 |
Table 4: Enthalpy of Formation of the CH₃C(O)OO• Radical. [6]
Generation and Detection of the Acetylperoxy Radical
The transient nature of the CH₃C(O)OO• radical necessitates specialized techniques for its generation and detection in experimental settings.
Experimental Protocols
2.1.1. Generation via Flash Photolysis of Acetaldehyde (B116499)/Chlorine Mixtures
This is a common method for producing acetylperoxy radicals in the gas phase.[7]
-
Reactants: A mixture of acetaldehyde (CH₃CHO), chlorine (Cl₂), and oxygen (O₂) in a buffer gas (e.g., N₂ or air) is prepared in a reaction cell.
-
Initiation: A pulse of UV light (e.g., from an excimer laser at 351 nm) photolyzes the Cl₂ to produce chlorine atoms (Cl•).
-
Radical Formation: The chlorine atoms abstract a hydrogen atom from acetaldehyde to form the acetyl radical (CH₃CO•).
-
Oxygen Addition: In the presence of excess oxygen, the acetyl radical rapidly adds O₂ to form the acetylperoxy radical (CH₃C(O)OO•).
-
Detection: The transient concentration of the acetylperoxy radical is typically monitored by time-resolved UV absorption spectroscopy.
2.1.2. Generation via Pyrolysis of Peroxyacetyl Nitrate (PAN)
Thermal decomposition of PAN provides a clean source of acetylperoxy radicals.[8]
-
Precursor: A dilute mixture of PAN in an inert carrier gas (e.g., He or Ar) is prepared.
-
Pyrolysis: The gas mixture is passed through a heated tube (pyrolysis reactor) where the PAN undergoes unimolecular decomposition, breaking the O-N bond to yield the acetylperoxy radical and nitrogen dioxide (NO₂).
-
Supersonic Expansion: The products are often cooled in a supersonic expansion to stabilize the radicals and simplify their spectra for spectroscopic analysis.
-
Detection: Detection can be achieved using techniques such as time-of-flight mass spectrometry or cavity ring-down spectroscopy.[8]
Chemical Reactions of the Acetylperoxy Radical
The acetylperoxy radical is a highly reactive species that participates in numerous atmospheric and combustion reactions.
Self-Reaction
The self-reaction of acetylperoxy radicals is a key termination process.
CH₃C(O)OO• + CH₃C(O)OO• → 2 CH₃C(O)O• + O₂ CH₃C(O)O• → CH₃• + CO₂
The reaction proceeds primarily through the formation of two acetoxy radicals and molecular oxygen. The acetoxy radical is unstable and rapidly decomposes to a methyl radical and carbon dioxide.
Caption: Self-reaction of the acetylperoxy radical.
Reaction with Hydroperoxy Radical (HO₂)
The reaction with the hydroperoxy radical has multiple product channels with significant atmospheric implications.[9][10][11]
-
Channel 1 (Peracetic Acid Formation): CH₃C(O)OO• + HO₂• → CH₃C(O)OOH + O₂
-
Channel 2 (Acetic Acid and Ozone Formation): CH₃C(O)OO• + HO₂• → CH₃C(O)OH + O₃
-
Channel 3 (Radical Propagation): CH₃C(O)OO• + HO₂• → CH₃C(O)O• + OH• + O₂
The branching ratios for these channels are temperature and pressure-dependent.
Caption: Reaction pathways for CH₃C(O)OO• with HO₂.
Reaction with Hydroxyl Radical (OH)
The reaction with the hydroxyl radical is a significant source of acetic acid in the atmosphere.[12] The reaction proceeds through the formation of a trioxide intermediate.
CH₃C(O)OO• + OH• → CH₃C(O)OOOH → CH₃C(O)OH + ¹O₂
Caption: Reaction of acetylperoxy radical with hydroxyl radical.
Reaction with Nitrogen Dioxide (NO₂)
This reaction is of paramount importance in atmospheric chemistry as it leads to the formation of peroxyacetyl nitrate (PAN), a key component of photochemical smog.
CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN)
This is a reversible reaction, and the thermal decomposition of PAN regenerates the acetylperoxy radical and NO₂.
Caption: Reversible formation of Peroxyacetyl Nitrate (PAN).
Reaction Rate Constants
The kinetics of the acetylperoxy radical reactions have been extensively studied. Table 5 summarizes some of the key rate constants at room temperature.
| Reaction | Rate Constant (cm³/molecule·s) |
| CH₃C(O)OO• + CH₃C(O)OO• | (1.3 ± 0.3) x 10⁻¹¹ |
| CH₃C(O)OO• + HO₂• | (1.42 ± 0.07) x 10⁻¹¹ |
| CH₃C(O)OO• + OH• | ~1.8 x 10⁻¹⁰ (estimated) |
| CH₃C(O)OO• + NO₂ (+M) | ~9.4 x 10⁻¹² |
Table 5: Selected Reaction Rate Constants for the Acetylperoxy Radical at 298 K. [7][10][12]
Experimental Workflow for Kinetic Studies
The determination of reaction rate constants for the acetylperoxy radical typically involves a flash photolysis-transient absorption spectroscopy setup.
Caption: General experimental workflow for kinetic studies.
Conclusion
The acetylperoxy radical is a species of fundamental importance with a rich and complex chemistry. Its electronic structure dictates its spectroscopic properties, which are essential for its detection and quantification. The kinetics of its reactions, particularly with other atmospheric radicals and nitrogen oxides, are critical for understanding and modeling atmospheric processes. The detailed information presented in this guide, including quantitative data and experimental methodologies, provides a solid foundation for researchers, scientists, and professionals in drug development to further explore the role of this and similar radicals in their respective fields. The provided visualizations of reaction pathways and experimental workflows offer a clear and concise summary of the core concepts related to the acetylperoxy radical.
References
- 1. Peroxyacetyl radical: electronic excitation energies, fundamental vibrational frequencies, and symmetry breaking in the first excited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CH3C(O)OO [webbook.nist.gov]
- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unimolecular decomposition of acetyl peroxy radical: a potential source of tropospheric ketene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 9. Investigation of the radical product channel of the CH3C(O)O2 + HO2 reaction in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Reaction of the Acetyl Peroxy Radical and OH Radical as a Source of Acetic Acid in the Atmosphere - ACS Earth Space and Chemistry - Figshare [acs.figshare.com]
Peroxyacetyl Nitrate (PAN): A Regulated Source of the Peroxyacetyl Radical for Research Applications
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peroxyacetyl nitrate (B79036) (PAN), a key component of photochemical smog, serves as a thermally unstable reservoir for the peroxyacetyl radical (CH3C(O)OO). Its temperature-dependent decomposition provides a reliable and controllable in situ source of this important radical species for various research applications, including atmospheric chemistry, toxicology, and drug interaction studies. This technical guide provides a comprehensive overview of PAN as a source of CH3C(O)OO, detailing its thermal decomposition kinetics, experimental protocols for its synthesis and use, and the subsequent reactions of the generated peroxyacetyl radical.
Introduction
Peroxyacetyl nitrate (PAN) is a secondary pollutant formed in the troposphere through the photochemical oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx).[1][2][3][4] While its role as an air pollutant and lachrymator is well-established, its utility in the laboratory as a thermal source of the peroxyacetyl radical (CH3C(O)OO) is of significant interest to researchers. The reversible thermal decomposition of PAN allows for the controlled generation of CH3C(O)OO and nitrogen dioxide (NO2), enabling detailed studies of the kinetics and mechanisms of this radical in various chemical and biological systems.[2][3][5]
The equilibrium between PAN and its decomposition products is highly temperature-dependent.[5][6] At lower temperatures, PAN is relatively stable, allowing for its transport over long distances in the atmosphere.[2] As temperatures rise, the equilibrium shifts towards decomposition, releasing the peroxyacetyl radical. This characteristic makes PAN an ideal precursor for generating CH3C(O)OO radicals under controlled laboratory conditions.
Thermal Decomposition of Peroxyacetyl Nitrate
The primary pathway for the generation of the peroxyacetyl radical from PAN is through its unimolecular thermal decomposition:
CH₃C(O)OONO₂ ⇌ CH₃C(O)OO• + NO₂ [2][3][5]
The rate of this decomposition is highly dependent on temperature. The following tables summarize the quantitative data for the thermal decomposition of PAN and the subsequent key reactions of the peroxyacetyl radical.
Data Presentation
Table 1: Arrhenius Parameters for the Thermal Decomposition of PAN
| Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) | Reference |
| 1.58 x 10¹⁶ | 26.9 ± 2.1 | 288 - 299 | [5] |
| 1.62 x 10¹⁶ | 27.2 | - | [3] |
Table 2: Rate Constants for the Thermal Decomposition of PAN at 298 K
| Rate Constant (k) (s⁻¹) | Reference |
| 3.0 x 10⁻⁴ | [5] |
| 3.4 x 10⁻⁴ | [5] |
Table 3: Rate Constants for Key Reactions of the Peroxyacetyl Radical (CH₃C(O)OO•)
| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| CH₃C(O)OO• + NO → CH₃C(O)O• + NO₂ | (6.0 ± 1.1) x 10⁻¹² exp((320 ± 40)/T) | 218 - 370 | [7] |
| CH₃C(O)OO• + NO₂ → CH₃C(O)OONO₂ | (1.0 ± 0.2) x 10⁻¹¹ | 295 | [3] |
| CH₃C(O)OO• + HO₂ → CH₃C(O)OOH + O₂ | k₁ = (6.4 ± 2.5) × 10⁻¹³ exp[+(925 ± 120 K)/T] | 273 - 403 | [8] |
| CH₃C(O)OO• + CH₃O₂• → Products | (2.0 ± 0.4) x 10⁻¹¹ | - | [1] |
| 2 CH₃C(O)OO• → 2 CH₃C(O)O• + O₂ | (1.3 ± 0.3) x 10⁻¹¹ | - | [1] |
Table 4: Branching Ratios for the Reaction of CH₃C(O)OO• with HO₂• at 296 K
| Reaction Channel | Branching Ratio | Reference |
| → CH₃C(O)OOH + O₂ | 0.38 ± 0.13 | [9] |
| → CH₃C(O)OH + O₃ | 0.12 ± 0.04 | [9] |
| → CH₃C(O)O• + OH + O₂ | 0.43 ± 0.10 | [9] |
Experimental Protocols
Synthesis of Peroxyacetyl Nitrate
a) Solution-Phase Synthesis: [2]
-
Prepare a solution of peroxyacetic acid in a lipophilic solvent such as n-tridecane.
-
Cool the solution in an ice bath and degas with an inert gas.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
Subsequently, add concentrated nitric acid dropwise to the mixture.
-
The PAN product will be formed in the organic solvent. The concentration can be determined by hydrolysis to nitrite (B80452) followed by ion chromatography.[10]
b) Gas-Phase Synthesis: [2][11]
-
Introduce acetone (B3395972) and nitrogen dioxide (NO₂) into a photochemical reaction chamber.
-
Irradiate the mixture with a mercury lamp to initiate the photolysis of acetone, leading to the formation of the acetyl radical.
-
The acetyl radical reacts with oxygen (present in the carrier gas, e.g., synthetic air) to form the peroxyacetyl radical.
-
The peroxyacetyl radical then combines with NO₂ to form PAN.
-
Methyl nitrate (CH₃ONO₂) is a common byproduct and may need to be separated chromatographically.
Studying the Thermal Decomposition of PAN
A common method for studying the thermal decomposition of PAN involves a temperature-controlled flow reactor coupled to a detection system.[4][12]
-
PAN Source: A dilute mixture of PAN in an inert carrier gas (e.g., zero air) is generated from a synthesized stock solution using a diffusion tube or by dynamic dilution from a high-concentration source.[4][13]
-
Flow Reactor: The gas stream containing PAN is passed through a temperature-controlled reactor (e.g., a Pyrex coil or a Teflon chamber). The residence time in the reactor is controlled by the flow rate and the reactor volume.[4][5]
-
Temperature Control: The temperature of the reactor is precisely controlled and varied to study the decomposition rate at different temperatures.
-
Detection: The concentration of PAN exiting the reactor is monitored using a suitable detector. Gas chromatography with an electron capture detector (GC-ECD) is a common and sensitive method for PAN detection.[12][14]
-
Data Analysis: The first-order rate constant for PAN decomposition at a given temperature is determined by measuring the decrease in PAN concentration as a function of residence time in the reactor. An Arrhenius plot of ln(k) versus 1/T allows for the determination of the activation energy and pre-exponential factor.[15]
Detection of the Peroxyacetyl Radical (CH₃C(O)OO•)
Direct detection of the short-lived peroxyacetyl radical is challenging but can be achieved using advanced techniques:
-
Chemical Ionization Mass Spectrometry (CIMS): This technique can be used to detect CH₃C(O)OO• by reacting it with an appropriate ion (e.g., I⁻) to form a detectable adduct.[7][16]
-
Cavity Ring-Down Spectroscopy (CRDS): The near-infrared absorption spectrum of the CH₃C(O)OO• radical can be used for its selective detection.[1]
-
Flash Photolysis with UV-Visible Spectroscopy: This method involves generating a high concentration of radicals via a short pulse of light and then monitoring their decay by their characteristic absorption spectrum.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical pathways and a typical experimental workflow for studying PAN decomposition.
Caption: Formation and thermal decomposition cycle of Peroxyacetyl Nitrate (PAN).
References
- 1. Rate Constants and Branching Ratios for the Self-Reaction of Acetyl Peroxy (CH3C(O)O2•) and Its Reaction with CH3O2 [mdpi.com]
- 2. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of peroxyacrylic nitric anhydride (APAN) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ACP - Understanding summertime peroxyacetyl nitrate (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the radical product channel of the CH3C(O)O2 + HO2 reaction in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. aaqr.org [aaqr.org]
- 12. Thermal decomposition of peroxyacrylic nitric anhydride (APAN) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00032G [pubs.rsc.org]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. osti.gov [osti.gov]
- 15. etomica.org [etomica.org]
- 16. researchgate.net [researchgate.net]
Gas-Phase Kinetics of Peroxyacetyl Radical Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The peroxyacetyl radical (CH₃C(O)O₂) is a crucial intermediate in atmospheric chemistry, playing a significant role in the formation of photochemical smog and the transport of nitrogen oxides (NOx). Its reactivity also holds relevance in various oxidative processes pertinent to drug development and stability studies. This technical guide provides a comprehensive overview of the gas-phase kinetics of peroxyacetyl radical reactions, focusing on its interactions with key atmospheric species and its self-reaction. The guide summarizes quantitative kinetic data, details common experimental protocols, and visualizes key reaction pathways.
Core Reaction Kinetics
The fate of the peroxyacetyl radical in the gas phase is primarily determined by its reactions with nitric oxide (NO), nitrogen dioxide (NO₂), hydroperoxy radicals (HO₂), and its own self-reaction. These reactions govern the formation and degradation of important atmospheric constituents, including peroxyacetyl nitrate (B79036) (PAN), a key reservoir for NOx.
Reaction with Nitrogen Oxides (NOx)
The reactions of the peroxyacetyl radical with NO and NO₂ are central to its role in atmospheric pollution cycles.
-
Reaction with Nitric Oxide (NO): This reaction primarily proceeds via an oxidation pathway, converting NO to NO₂ and forming an acetyl radical, which rapidly decomposes.
CH₃C(O)O₂ + NO → CH₃C(O)O + NO₂
The subsequent photolysis of NO₂ contributes to ozone formation in the troposphere.
-
Reaction with Nitrogen Dioxide (NO₂): This association reaction forms peroxyacetyl nitrate (PAN), a relatively stable compound that can be transported over long distances before thermally decomposing to release the peroxyacetyl radical and NO₂ again. This process makes PAN a significant reservoir and transport agent for NOx.[1][2]
CH₃C(O)O₂ + NO₂ + M ⇌ CH₃C(O)O₂NO₂ + M (where M is a third body)
Reaction with Hydroperoxy Radical (HO₂)
The reaction between the peroxyacetyl radical and the hydroperoxy radical (HO₂) is complex, with multiple product channels that have significant implications for the atmospheric budgets of radicals and other species.[3][4] The primary reaction pathways include:
-
CH₃C(O)O₂ + HO₂ → CH₃C(O)OOH + O₂ (Peroxyacetic acid formation)
-
CH₃C(O)O₂ + HO₂ → CH₃C(O)OH + O₃ (Acetic acid and ozone formation)
-
CH₃C(O)O₂ + HO₂ → CH₃ + CO₂ + OH + O₂ (Radical propagation channel)
The branching ratios of these channels are crucial for understanding the overall impact of this reaction on atmospheric composition.
Self-Reaction
The self-reaction of peroxyacetyl radicals is another important removal pathway, particularly in low-NOx environments. This reaction can proceed through both terminating and propagating channels:
-
2 CH₃C(O)O₂ → 2 CH₃C(O)O + O₂ (Propagating channel)
-
2 CH₃C(O)O₂ → CH₃C(O)OH + CH₃C(O)O (Terminating channel, followed by further reactions)
Quantitative Kinetic Data
The following tables summarize the experimentally determined rate constants and branching ratios for the key reactions of the peroxyacetyl radical.
Table 1: Rate Constants for Peroxyacetyl Radical Reactions
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| CH₃C(O)O₂ + NO | k(T) = (2.0 ± 0.3) x 10⁻¹¹ | 295 | |
| k(T) = (2.0) x 10⁻¹² e^(570/T) | 283-313 | [5] | |
| CH₃C(O)O₂ + NO₂ | k(T) = (1.0 ± 0.2) x 10⁻¹¹ | 295 | |
| CH₃C(O)O₂ + HO₂ | k(T) = (2.4 ± 0.4) x 10⁻¹¹ | 293 | [3] |
| 2 CH₃C(O)O₂ | k = (1.3 ± 0.3) x 10⁻¹¹ | Ambient | [6] |
Table 2: Branching Ratios for the CH₃C(O)O₂ + HO₂ Reaction at 293 K
| Products | Branching Ratio (α) | Reference |
| CH₃C(O)OOH + O₂ | 0.37 ± 0.10 | [3] |
| CH₃C(O)OH + O₃ | 0.12 ± 0.04 | [3] |
| CH₃ + CO₂ + OH + O₂ | 0.51 ± 0.12 | [3] |
Experimental Protocols
The kinetic data presented in this guide have been obtained using a variety of sophisticated experimental techniques. Below are detailed descriptions of the key methodologies.
Peroxyacetyl Radical Generation
A common method for producing peroxyacetyl radicals in a laboratory setting is through the thermal decomposition or photolysis of peroxyacetyl nitrate (PAN).
Synthesis of Peroxyacetyl Nitrate (PAN):
-
Precursor Preparation: Peroxyacetic acid is prepared and then nitrated in an inert solvent like n-tridecane.
-
Nitration: The nitration is typically carried out at low temperatures (e.g., in an ice bath) by the slow addition of a nitrating agent (e.g., a mixture of nitric and sulfuric acids).
-
Purification: The synthesized PAN is purified by preparative-scale gas chromatography to remove impurities.[7]
-
Storage: Pure PAN is stored as a vapor diluted with an inert gas, such as dry nitrogen, at low temperatures and high pressure to minimize decomposition.[7]
Generation from PAN:
-
Thermal Decomposition (Pyrolysis): Gaseous PAN, often diluted in a carrier gas, is passed through a heated flow tube or nozzle.[8][9] The temperature is controlled to achieve a specific decomposition rate, yielding peroxyacetyl radicals and NO₂.
-
Flash Photolysis: A pulse of ultraviolet light is used to photolyze a precursor molecule, such as biacetyl (CH₃COCOCH₃) or acetone (B3395972) (CH₃COCH₃), in the presence of oxygen.[6] The resulting acetyl radicals (CH₃CO) rapidly react with O₂ to form peroxyacetyl radicals.
Detection and Kinetic Measurement Techniques
Flash Photolysis coupled with UV-Visible Absorption Spectroscopy:
-
Radical Generation: A high-intensity flash of light from a laser or flash lamp initiates the formation of peroxyacetyl radicals from a suitable precursor in a reaction cell.
-
Transient Absorption Measurement: A continuous wave monitoring beam (typically from a xenon arc lamp) is passed through the reaction cell. The change in absorption at a specific wavelength corresponding to the peroxyacetyl radical is monitored over time using a monochromator and a fast detector (e.g., a photomultiplier tube).
-
Kinetic Analysis: The decay of the transient absorption signal is analyzed to determine the rate constant of the reaction of interest. By varying the concentration of the co-reactant, pseudo-first-order conditions can be established, allowing for the determination of the bimolecular rate constant.
Chemical Ionization Mass Spectrometry (CIMS):
-
Radical Generation: Peroxyacetyl radicals are generated in a flow tube reactor, often by the thermal decomposition of PAN.
-
Ion-Molecule Reaction: The gas mixture from the flow tube is sampled into a low-pressure ion-molecule reaction region. Here, a reagent ion (e.g., I⁻ or Cl₂⁻) selectively reacts with the peroxyacetyl radical to form a specific product ion.[10][11]
-
Mass Spectrometric Detection: The product ions are then guided into a mass spectrometer (typically a quadrupole mass filter) and detected. The concentration of the peroxyacetyl radical is proportional to the measured ion signal.
-
Kinetic Measurement: By varying the reaction time (e.g., by changing the position of the reactant injector in the flow tube) or the concentration of the co-reactant, the rate constant of the reaction can be determined from the decay of the peroxyacetyl radical signal.[12]
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Reaction Monitoring: A beam of infrared radiation is passed through a gas cell containing the reacting mixture.[13]
-
Spectral Acquisition: The transmitted infrared radiation is analyzed by an FTIR spectrometer to obtain a time-resolved infrared spectrum of the gas mixture.[14][15]
-
Concentration Determination: The concentrations of stable reactants and products are determined by analyzing their characteristic absorption features in the infrared spectrum.
-
Kinetic Analysis: By monitoring the change in concentration of reactants and/or products over time, the kinetics of the reaction can be elucidated. This technique is particularly useful for determining product yields and branching ratios.
Laser-Induced Fluorescence (LIF):
-
Radical Excitation: A tunable laser is used to excite a specific ro-vibrational transition of a radical species of interest (often a product of the primary reaction, such as the OH radical).[16][17]
-
Fluorescence Detection: The excited radical fluoresces as it returns to a lower energy state. This fluorescence is collected at a right angle to the laser beam and detected by a sensitive photodetector.[18][19]
-
Concentration Measurement: The intensity of the fluorescence signal is proportional to the concentration of the radical.
-
Kinetic Studies: By monitoring the time-resolved concentration of the detected radical, the kinetics of the reactions forming or consuming it can be studied.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of the peroxyacetyl radical.
References
- 1. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 2. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]
- 3. Direct measurements of OH and other product yields from the HO2 + CH3C(O)O2 reaction - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Generation and detection of the peroxyacetyl radical in the pyrolysis of peroxyacetyl nitrate in a supersonic expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 10. Cl2− chemical ionization mass spectrometry (Cl2-CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 11. indico.fysik.su.se [indico.fysik.su.se]
- 12. Peroxy radical kinetics (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. Chemical Dynamics: Laser Induced Fluorescence Method [dynamics.eps.hw.ac.uk]
- 18. AMT - Development of a laser-photofragmentation laser-induced fluorescence instrument for the detection of nitrous acid and hydroxyl radicals in the atmosphere [amt.copernicus.org]
- 19. aerospacelab.onera.fr [aerospacelab.onera.fr]
Thermochemical Data for the Peroxyacetyl Radical: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peroxyacetyl radical (CH₃C(O)OO•), a key intermediate in atmospheric chemistry, plays a significant role in the formation of photochemical smog and the transport of nitrogen oxides. Its reactivity and thermodynamic stability are of paramount importance for understanding and modeling tropospheric chemical processes. This technical guide provides a comprehensive overview of the thermochemical data for the peroxyacetyl radical, details of experimental protocols for its study, and visualizations of its primary reaction pathways.
Thermochemical Data
The thermochemical properties of the peroxyacetyl radical have been determined through a combination of computational and experimental methods. These data are crucial for calculating reaction enthalpies, entropies, and Gibbs free energies, which in turn are used to predict the spontaneity and equilibrium of atmospheric reactions.
| Thermochemical Property | Value | Method | Reference |
| Enthalpy of Formation (ΔfH°) | -38.57 kcal/mol | Isodesmic Reaction Analysis (CBSQ level) | --INVALID-LINK-- |
| Standard Entropy (S°) | Calculated | Geometric parameters and vibrational frequencies (HF/6-31G(d') level) | --INVALID-LINK-- |
| Heat Capacity (Cp(T)) | Calculated | Geometric parameters and vibrational frequencies (HF/6-31G(d') level) | --INVALID-LINK-- |
Note: While the standard entropy and heat capacity have been calculated, specific values were not detailed in the referenced abstract. The original publication should be consulted for this data.
Experimental Protocols
The transient nature of the peroxyacetyl radical necessitates specialized techniques for its generation and detection. The most common methods involve the thermal decomposition of a stable precursor, peroxyacetyl nitrate (B79036) (PAN), followed by sensitive detection techniques.
Generation of the Peroxyacetyl Radical via Thermal Decomposition of Peroxyacetyl Nitrate (PAN)
The primary method for producing the peroxyacetyl radical in a laboratory setting is through the thermal decomposition of peroxyacetyl nitrate (CH₃C(O)OONO₂). This process involves heating a sample of PAN, which then breaks the relatively weak O-N bond.
Methodology:
-
PAN Synthesis: Peroxyacetyl nitrate is synthesized through the nitration of peracetic acid in the presence of a strong acid catalyst. The resulting PAN is then purified and stored at low temperatures to prevent decomposition.
-
Thermal Decomposition: A stream of an inert carrier gas, such as helium or nitrogen, is passed through a solution containing PAN, or a pure PAN sample is introduced into the gas stream.
-
Heating Zone: This gas mixture is then directed through a heated tube, often referred to as a pyrolysis reactor. The temperature of this zone is precisely controlled, typically in the range of 300-400°C, to induce the thermal decomposition of PAN into the peroxyacetyl radical and nitrogen dioxide (NO₂).
-
Supersonic Expansion (Optional): For spectroscopic studies requiring low rotational and vibrational temperatures, the gas mixture exiting the pyrolysis reactor can be expanded through a supersonic nozzle into a vacuum chamber. This process cools the radicals to very low temperatures.
Detection by Chemical Ionization Mass Spectrometry (CIMS)
Chemical Ionization Mass Spectrometry is a highly sensitive and selective technique for detecting trace gas species, including radical intermediates.
Methodology:
-
Ionization Source: A source generates reagent ions, such as iodide (I⁻) or chloride clusters (Cl₂⁻).
-
Ion-Molecule Reaction Chamber: The gas flow containing the peroxyacetyl radicals is mixed with the reagent ions in a reaction chamber. The peroxyacetyl radicals react with the reagent ions to form specific product ions. For example, with I⁻ as the reagent ion, the acetate (B1210297) ion (CH₃COO⁻) is formed.
-
Mass Spectrometer: The product ions are then guided into a mass spectrometer (e.g., a quadrupole or time-of-flight mass analyzer), which separates the ions based on their mass-to-charge ratio.
-
Detection: A detector counts the ions of the specific mass-to-charge ratio corresponding to the product ion, providing a quantitative measure of the peroxyacetyl radical concentration.
Detection by Laser-Induced Fluorescence (LIF) Spectroscopy
Laser-Induced Fluorescence is a spectroscopic technique used for detecting specific atoms and molecules with high sensitivity and spatial resolution.
Methodology:
-
Laser Excitation: A tunable laser is used to excite the peroxyacetyl radicals from their ground electronic state to a specific excited electronic state. The wavelength of the laser must be precisely tuned to a known absorption transition of the radical.
-
Fluorescence Emission: After excitation, the radicals will relax back to lower energy levels, emitting photons in the process. This emitted light is known as fluorescence.
-
Collection Optics: A collection optics system, typically placed at a 90-degree angle to the laser beam, gathers the fluorescence emission.
-
Spectral Filtering: Optical filters are used to isolate the fluorescence signal from scattered laser light and other background emissions.
-
Detection: A sensitive photodetector, such as a photomultiplier tube (PMT), detects the fluorescence signal. The intensity of the fluorescence is proportional to the concentration of the peroxyacetyl radical.
Signaling Pathways and Atmospheric Reactions
The peroxyacetyl radical is a central species in a network of atmospheric reactions. The following diagrams illustrate its key formation and reaction pathways.
Conclusion
This guide has provided a summary of the available thermochemical data for the peroxyacetyl radical, detailed common experimental protocols for its study, and visualized its important atmospheric reaction pathways. A thorough understanding of these properties and reactions is essential for accurately modeling atmospheric chemistry and for developing strategies to mitigate air pollution. For more detailed information, researchers are encouraged to consult the primary literature cited herein.
The Unmasking of a Fleeting Radical: A Technical History of the Peroxyacetyl Radical's Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of atmospheric chemistry, the discovery of the peroxyacetyl radical (CH₃C(O)OO•) stands as a pivotal moment, inextricably linked to the unravelling of the complex chemical tapestry of photochemical smog. This transient yet highly reactive species plays a crucial role as a precursor to peroxyacetyl nitrate (B79036) (PAN), a significant secondary pollutant, eye irritant, and a reservoir for nitrogen oxides (NOx) in the troposphere. This technical guide delves into the historical journey of the peroxyacetyl radical's discovery, detailing the seminal experiments, the evolution of its conceptual understanding, and the quantitative data that first brought this ephemeral molecule to light.
The Genesis: "Compound X" and the Dawn of Smog Research
The story of the peroxyacetyl radical begins not with its direct observation, but with the detection of its more stable counterpart, peroxyacetyl nitrate. In the mid-1950s, researchers at the Franklin Institute in Philadelphia were investigating the chemical constituents of photochemical smog, a growing concern in urban areas like Los Angeles. Using a newly developed long-path infrared (LPIR) absorption cell, a team comprising Edgar R. Stephens, Philip L. Hanst, Robert C. Doerr, and William E. Scott embarked on a series of experiments to identify the products of reactions between ozone, nitrogen oxides, and various hydrocarbons.
Their groundbreaking work in 1956 led to the identification of a previously unknown atmospheric component, which they dubbed "Compound X".[1][2] This mysterious substance was observed in irradiated mixtures of nitrogen dioxide (NO₂) and organic compounds.[1] The initial experiments that revealed the distinct spectral signature of Compound X involved the photolysis of biacetyl (CH₃COCOCH₃) in the presence of NO₂.[1]
Experimental Protocol: Long-Path Infrared (LPIR) Spectroscopy (c. 1956)
Objective: To identify the products of photochemical reactions between nitrogen oxides and organic compounds in a simulated atmospheric environment.
Apparatus:
-
Infrared Spectrometer: A standard infrared spectrometer of the era, capable of scanning the mid-infrared region.
-
Long-Path Absorption Cell: A large, multi-pass cell with an effective path length of several hundred meters. This was achieved by using a set of mirrors to reflect the infrared beam back and forth through the gas sample multiple times. The cell was constructed to be evacuable and allow for the introduction of reactant gases at controlled concentrations.
-
Radiation Source: A Nernst glower or similar infrared source.
-
Detector: A thermocouple or other suitable infrared detector.
-
Gas Handling System: A system for preparing and introducing known concentrations of reactant gases (e.g., nitrogen dioxide, biacetyl, various hydrocarbons, and purified air) into the absorption cell.
-
Irradiation Source: A bank of ultraviolet lamps to simulate solar radiation and initiate photochemical reactions.
Methodology:
-
Cell Preparation: The long-path absorption cell was first evacuated to remove any interfering atmospheric gases.
-
Reactant Introduction: A known concentration of nitrogen dioxide and an organic precursor (initially biacetyl) were introduced into the cell, along with purified air as a diluent and source of oxygen.
-
Background Spectrum: A background infrared spectrum was recorded before irradiation to account for any absorption from the initial reactants.
-
Photolysis: The gas mixture within the cell was then irradiated with ultraviolet light for a specified period to simulate the photochemical processes occurring in the atmosphere.
-
Product Spectrum Acquisition: Following irradiation, another infrared spectrum was recorded.
-
Data Analysis: The post-irradiation spectrum was compared to the background spectrum to identify new absorption bands corresponding to the reaction products. The characteristic absorption frequencies of known compounds were used for identification. "Compound X" was identified by its unique and strong absorption bands.
From "Compound X" to Peroxyacetyl Nitrate: The Radical Emerges
The initial infrared spectra of "Compound X" revealed strong and unique absorption bands, most notably at 1740 cm⁻¹ and 1841 cm⁻¹.[1] For several years, the precise chemical structure of this new pollutant remained a puzzle. However, through further experimentation and chemical reasoning, Stephens and his colleagues eventually deduced the structure to be that of peroxyacetyl nitrate (CH₃C(O)OONO₂).
The elucidation of PAN's structure was a critical step that implicitly necessitated the existence of the peroxyacetyl radical. The formation of PAN through the reaction of atmospheric pollutants could only be logically explained by a mechanism involving a reactive intermediate: the peroxyacetyl radical.
In a seminal 1961 paper, Stephens proposed a mechanism for PAN formation that explicitly involved the peroxyacetyl radical.[3] He postulated that the oxidation of aldehydes (like acetaldehyde, a common atmospheric pollutant) leads to the formation of an acetyl radical (CH₃CO•). This acetyl radical then rapidly reacts with molecular oxygen to form the peroxyacetyl radical (CH₃C(O)OO•). Finally, the peroxyacetyl radical combines with nitrogen dioxide (NO₂) to form the relatively stable PAN molecule.[2][3][4]
This proposed mechanism also explained the observed delay in PAN formation in smog chambers until after the concentration of nitric oxide (NO) had significantly decreased. The peroxyacetyl radical reacts much more rapidly with NO than with NO₂, leading to different products and preventing the accumulation of PAN.
Quantitative Milestones: Early Kinetic Data
The postulation of the peroxyacetyl radical spurred further research to quantify its reactivity. Early kinetic studies focused on the thermal decomposition of PAN, which is the reverse of its formation reaction and thus provides a direct measure of the stability of the peroxyacetyl radical and its propensity to be released back into the atmosphere.
One of the key early pieces of quantitative data was the determination of the rate constant ratio for the reaction of the peroxyacetyl radical with NO₂ versus its reaction with NO. This ratio is crucial for understanding the fate of the radical and the conditions under which PAN will accumulate.
| Parameter | Value | Researchers | Year |
| "Compound X" IR Absorption Bands | 1740 cm⁻¹, 1841 cm⁻¹ | Stephens, Hanst, Doerr, Scott | 1956 |
| Initial Reactant Concentrations (Typical) | NO₂: a few pphm, Organic Precursor: a few pphm | Stephens et al. | 1956 |
| PAN Thermal Decomposition (Arrhenius) | k₁ = 10¹⁶.²⁹ exp(-26800/RT) s⁻¹ | ||
| Rate Constant Ratio (k(PA+NO₂)/k(PA+NO)) | ~0.5 - 1.0 (inferred from early models) | ~1960s |
Note: Early quantitative data is often presented in various units and under different experimental conditions. The values presented here are representative of the early understanding and may have been refined in later studies.
Visualizing the Discovery
Signaling Pathway of Peroxyacetyl Radical Formation and Reaction
Caption: Formation pathway of the peroxyacetyl radical and its reaction to form PAN.
Experimental Workflow for the Discovery of "Compound X"
Caption: Experimental workflow for the identification of "Compound X" using LPIR spectroscopy.
Conclusion
The discovery of the peroxyacetyl radical was a gradual process, born from the investigation of a tangible atmospheric pollutant, "Compound X," later identified as peroxyacetyl nitrate. The intellectual leap to propose the existence of this highly reactive, short-lived radical was a testament to the growing understanding of free-radical chemistry in the mid-20th century. The early experiments, particularly those employing long-path infrared spectroscopy, provided the first crucial pieces of evidence. While direct observation of the peroxyacetyl radical was not possible with the technology of the time, its existence was firmly established through the consistent and logical explanation it provided for the formation and behavior of PAN. This foundational work laid the groundwork for decades of subsequent research into the critical role of peroxy radicals in atmospheric chemistry, with implications for air quality, climate science, and public health.
References
The Linchpin of Urban Haze: A Technical Guide to the Role of Peroxyacetyl Radicals in Photochemical Smog
Authored for Researchers, Atmospheric Scientists, and Environmental Chemistry Professionals
Abstract
Peroxyacetyl (PA) radicals (CH₃C(O)OO•) are highly reactive, transient chemical species that serve as a critical nexus in the complex reaction web of photochemical smog. Formed from the atmospheric oxidation of volatile organic compounds (VOCs), these radicals are the direct precursors to peroxyacetyl nitrate (B79036) (PAN), a key secondary pollutant, eye irritant, and a significant reservoir for nitrogen oxides (NOx). This technical guide provides an in-depth examination of the formation, fate, and atmospheric implications of peroxyacetyl radicals. It details the chemical pathways leading to their generation, their subsequent reactions, and their ultimate impact on the concentrations of ozone and other smog components. This document summarizes key quantitative data, outlines detailed experimental protocols for the study of these radicals, and presents visual diagrams of the core chemical processes to offer a comprehensive resource for professionals in atmospheric science and drug development who require a deep understanding of urban air pollution chemistry.
Introduction: The Central Role of Peroxyacetyl Radicals
Photochemical smog, the characteristic brown haze that blankets many urban areas, is a complex mixture of secondary pollutants formed through light-induced chemical reactions between primary pollutants, primarily nitrogen oxides (NOx) and volatile organic compounds (VOCs).[1] While ozone (O₃) is the most well-known component of this mixture, other species play equally crucial roles. Among the most important are the peroxyacyl nitrates (PANs), of which peroxyacetyl nitrate (CH₃C(O)OONO₂) is the most abundant.[2][3]
The formation and fate of PAN are inextricably linked to its precursor, the peroxyacetyl (PA) radical. The PA radical is not emitted directly but is formed in the atmosphere through the oxidation of various VOCs.[3] Its significance stems from its primary reaction pathways: it can react with nitrogen dioxide (NO₂) to form PAN, or with nitric oxide (NO) to propagate the radical chain reactions that lead to ozone formation.[4]
PAN itself is a potent eye irritant and phytotoxin.[5][6] Crucially, it is thermally unstable, decomposing back into the PA radical and NO₂.[2] This equilibrium allows PAN to act as a temporary sink and long-range transport vector for NOx. In cooler, upper layers of the troposphere, PAN is stable and can travel long distances, releasing NOx in remote, often NOx-limited environments, thereby fueling ozone production far from the original pollution source.[2][5][7] Understanding the chemistry of the peroxyacetyl radical is therefore fundamental to understanding, modeling, and mitigating photochemical smog.
Chemical Pathways: Formation and Fate of Peroxyacetyl Radicals
The lifecycle of a peroxyacetyl radical is a multi-step process initiated by the oxidation of anthropogenic and biogenic VOCs.
Formation of Peroxyacetyl Radicals
The primary pathway to PA radical formation begins with the oxidation of acetaldehyde (B116499) (CH₃CHO) and other oxygenated VOCs (OVOCs) like methylglyoxal (B44143) and acetone.[2][7][8] These precursors can be directly emitted or, more commonly, are themselves products of the oxidation of primary hydrocarbons.[9]
-
Initiation by Hydroxyl Radical (•OH): The process typically starts with the abstraction of a hydrogen atom from acetaldehyde by the hydroxyl radical (•OH), the atmosphere's primary daytime oxidant. This forms the acetyl radical (CH₃C(O)•).
CH₃CHO + •OH → CH₃C(O)• + H₂O
-
Addition of Molecular Oxygen: The acetyl radical is highly reactive and rapidly adds molecular oxygen (O₂) from the atmosphere to form the peroxyacetyl radical.
CH₃C(O)• + O₂ → CH₃C(O)OO•
Acetaldehyde and methylglyoxal are the dominant precursors, together accounting for a significant majority of PA radical formation in urban environments.[7][8][9]
Reactions of the Peroxyacetyl Radical
Once formed, the PA radical exists in a delicate balance, with its fate determined by the ambient concentrations of NO and NO₂.[8][10]
-
Reaction with Nitrogen Dioxide (NO₂): PAN Formation: The PA radical reacts reversibly with NO₂ in a termination reaction to form peroxyacetyl nitrate (PAN). This reaction sequesters both a radical and a NOx molecule, temporarily removing them from the active photochemical cycle.[3][10]
CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN)
-
Reaction with Nitric Oxide (NO): Radical Propagation: The PA radical can also react with NO. This is a propagation step that oxidizes NO to NO₂ and produces a methylperoxy radical (CH₃O₂•) and carbon dioxide (CO₂). The newly formed NO₂ can then be photolyzed to produce ozone, while the methylperoxy radical continues the radical chain reaction.[4]
CH₃C(O)OO• + NO → CH₃O₂• + CO₂ + NO₂
-
Self-Reaction and Reaction with other Peroxy Radicals (HO₂): PA radicals can also react with themselves or with hydroperoxy radicals (HO₂•), especially under low-NOx conditions. These reactions act as radical sinks and can produce various products, including peracetic acid.[6][11]
The competition between the reaction with NO and NO₂ is a key determinant of smog chemistry. High [NO] favors the radical propagation pathway, leading to more ozone, while high [NO₂] favors PAN formation, acting as a radical sink.[12]
Quantitative Data
The following tables summarize key quantitative data related to peroxyacetyl radicals and PAN, including reaction rate constants and observed atmospheric concentrations.
Table 1: Selected Reaction Rate Constants for Peroxyacetyl Radical (CH₃C(O)OO•)
| Reaction | Rate Constant (k) | Temperature (K) | Pressure | Notes | Reference(s) |
|---|---|---|---|---|---|
| CH₃C(O)OO• + NO₂ → PAN | k₁ | 247-298 | ~1 atm | Ratio k₁/k₂ = 0.41 ± 0.03, independent of temperature in this range. | [4] |
| CH₃C(O)OO• + NO → CH₃O₂• + CO₂ + NO₂ | k₂ | 218-370 | ~1 atm | See above ratio. | [4][13] |
| CH₃C(O)OO• + NO₃ → Products | (4 ± 1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 403-443 | 2-2.4 Torr | Important nighttime reaction. | [14] |
| CH₃C(O)OO• Self-Decay | 1.82 s⁻¹ (first-order) | Ambient | Aqueous | - | [15] |
| PAN → CH₃C(O)OO• + NO₂ | Highly temperature-dependent | Ambient | - | The primary loss process for PAN in the boundary layer. |[2] |
Table 2: Observed Atmospheric Concentrations of Peroxyacetyl Nitrate (PAN)
| Location | Environment | Concentration Range / Value | Notes | Reference(s) |
|---|---|---|---|---|
| Pearl River Delta, China | Regional Background | Avg: 0.48-0.69 ppbv; Peak: 4.96 ppbv | Measurements in summer and autumn. | [16] |
| Xiamen, China | Coastal City | Avg: 0.92 ppbv; Max: 3.04 ppbv | Lower than in megacities like Beijing. | [12][17] |
| Qingdao, China | Rural Coastal | - | PA radical production rate: 1.07 (autumn) to 3.45 (summer) ppbv h⁻¹. | [8] |
| Los Angeles, USA | Urban | Peak values > 200 µg/m³ | Historic data from the latter half of the 20th century. | [2] |
| German Cities | Urban | Up to 25 µg/m³ | - | [2] |
| Global Atmosphere | Unpolluted | < 0.1 µg/m³ | Natural background concentration. |[2] |
(Note: 1 ppbv of PAN corresponds to approximately 4.95 µg/m³ at 298 K and 1 atm, though some literature uses a value of 4.37 µg/m³)[2]
Experimental Protocols
The study of highly reactive, low-concentration species like the peroxyacetyl radical requires sophisticated experimental techniques for both its generation under controlled conditions and its detection in complex atmospheric matrices.
Laboratory Generation of Peroxyacetyl Radicals
To study its kinetics and reactivity, clean sources of PA radicals are required.
-
Objective: To generate peroxyacetyl radicals in a controlled laboratory setting for kinetic studies.
-
Method 1: Flash Pyrolysis of PAN [7][18]
-
Apparatus: A flash pyrolysis nozzle consisting of a heated ceramic (e.g., Al₂O₃) or SiC tube, coupled to a supersonic expansion vacuum chamber and a detection system (e.g., time-of-flight mass spectrometer).
-
Reagents: A dilute solution of synthesized peroxyacetyl nitrate (PAN) in a suitable solvent (e.g., n-tridecane) or pure condensed PAN. Helium or Argon as a carrier gas.
-
Procedure: a. A gaseous sample of PAN is generated by bubbling the carrier gas through the PAN solution held at 0 °C. b. The PAN/carrier gas mixture is pulsed through the heated nozzle. c. The nozzle is heated to approximately 330 °C. At this temperature, PAN undergoes thermal decomposition (pyrolysis) primarily via O-N bond cleavage, yielding peroxyacetyl radicals and NO₂. CH₃C(O)OONO₂ + Δ → CH₃C(O)OO• + NO₂ d. The generated radicals are then introduced into the detection system via supersonic expansion, which cools them to very low rotational temperatures (e.g., ~55 K) for spectroscopic analysis.
-
-
Method 2: Photolysis of Biacetyl [15][19]
-
Apparatus: A laser flash photolysis (LFP) system with a pulsed laser (e.g., 351 nm) or a UV reactor, a reaction cell, and a kinetic spectrophotometer for transient absorption measurements.
-
Reagents: Biacetyl (CH₃COCOCH₃), a suitable solvent (e.g., water or tert-butyl alcohol), and dissolved molecular oxygen.
-
Procedure: a. A solution containing biacetyl is prepared in an oxygenated solvent. b. The solution is subjected to a pulse of UV light from the laser. The biacetyl absorbs the light and is excited to a triplet state. c. The triplet biacetyl undergoes C-C bond cleavage to generate two acetyl radicals (CH₃C(O)•). d. In the presence of dissolved oxygen, these acetyl radicals rapidly react to form peroxyacetyl radicals (CH₃C(O)OO•), which can then be studied via their reactions with probe compounds.
-
Measurement of Peroxyacetyl Nitrate (and Precursor Radicals)
Ambient PAN is typically measured by first separating it from other atmospheric components and then detecting it. The PA radical itself is detected following the thermal dissociation of PAN.
-
Method 1: Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS) [10][20]
-
Principle: Ambient air is drawn through a heated inlet, where PAN and other peroxyacyl nitrates are thermally dissociated into their respective peroxyacyl radicals and NO₂. These radicals are then detected via chemical ionization with a reagent ion (typically iodide, I⁻), and the resulting product ion is measured by a mass spectrometer.
-
Apparatus: A CIMS instrument equipped with a heated inlet (~150-200 °C), an ion source (e.g., ²¹⁰Po alpha source with CH₃I), an ion-molecule reaction region, and a mass spectrometer.
-
Procedure: a. Sampling & Dissociation: Ambient air is drawn at a constant flow rate into the heated inlet tube. PAN thermally decomposes to CH₃C(O)OO• and NO₂. b. Ionization: In the ion-molecule reaction region, the thermally generated CH₃C(O)OO• radicals react with iodide reagent ions (I⁻). The reaction produces an acetate (B1210297) ion (CH₃COO⁻), which is stable and specific to the PA radical. CH₃C(O)OO• + I⁻ → CH₃COO⁻ + O₂ + I c. Detection: The mass spectrometer is tuned to detect the mass-to-charge ratio (m/z) of the acetate ion (m/z 59). d. Quantification: The instrument is calibrated using a known standard of PAN. The measured signal at m/z 59 is proportional to the initial PAN concentration. It is crucial to account for potential interferences, such as from peroxyacetic acid (PAA) and high concentrations of NO, which can reduce the signal.[10]
-
-
Method 2: Gas Chromatography-Electron Capture Detection (GC-ECD) [5][21][22]
-
Principle: This is a separation-based technique. An air sample is injected into a gas chromatograph, where PAN is separated from other atmospheric gases on a capillary column. The eluting PAN is then detected by an electron capture detector, which is highly sensitive to electronegative compounds like PAN.
-
Apparatus: A gas chromatograph with a packed or capillary column (e.g., DB-5), an electron capture detector (ECD) containing a radioactive ⁶³Ni source, and a calibration system with a PAN source.
-
Procedure: a. Sampling: A fixed volume of air is drawn through a sample loop. b. Injection & Separation: The sample is injected onto the GC column, which is held at a constant temperature (e.g., 14-25 °C). The carrier gas (e.g., nitrogen) pushes the sample through the column, where compounds are separated based on their affinity for the stationary phase. PAN is well-separated from interfering compounds. c. Detection: As the PAN molecules elute from the column, they enter the ECD. The radioactive source in the detector emits beta particles (electrons), creating a constant standing current. Electronegative PAN molecules "capture" these electrons, causing a measurable drop in the current. d. Quantification: The magnitude of the drop in current is proportional to the amount of PAN. The system is calibrated by injecting known concentrations of PAN, typically generated from a photolytic or liquid-phase source.[16][23]
-
References
- 1. ACP - Characterization of a thermal decomposition chemical ionization mass spectrometer for the measurement of peroxy acyl nitrates (PANs) in the atmosphere [acp.copernicus.org]
- 2. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]
- 3. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generation and detection of the peroxyacetyl radical in the pyrolysis of peroxyacetyl nitrate in a supersonic expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 9. Atmospheric peroxyacetyl nitrate (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a thermal decomposition chemical ionization mass spectrometer for the measurement of peroxy acyl ni… [ouci.dntb.gov.ua]
- 13. A perspective on the reactions of organic peroxy radicals with HO 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00023H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. aaqr.org [aaqr.org]
- 17. researchgate.net [researchgate.net]
- 18. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. measurlabs.com [measurlabs.com]
- 22. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 23. orbit.dtu.dk [orbit.dtu.dk]
The Genesis of a Photochemical Culprit: An In-depth Technical Guide to Peroxyacetyl Radical Precursors in Urban Atmospheres
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
In the complex chemical soup that constitutes urban air, the peroxyacetyl radical (PA) serves as a critical intermediate in the formation of potent photochemical oxidants, most notably peroxyacetyl nitrate (B79036) (PAN). PAN is a significant secondary pollutant, a key component of photochemical smog, an eye irritant, and a reservoir for nitrogen oxides (NOx), facilitating their long-range transport. Understanding the precursors and formation pathways of the PA radical is paramount for developing effective strategies to mitigate urban air pollution and its associated health and environmental impacts. This technical guide provides a comprehensive overview of the primary and secondary precursors to peroxyacetyl radicals, details the experimental methodologies for their measurement, and presents key quantitative data to support atmospheric research and modeling efforts.
Core Precursors of the Peroxyacetyl Radical
The formation of the peroxyacetyl radical (CH₃C(O)OO•) is a multi-step process initiated by the atmospheric oxidation of a variety of volatile organic compounds (VOCs). These precursors can be broadly categorized into two classes: first-generation (primary) precursors, which are directly emitted into the atmosphere, and second-generation (secondary) precursors, which are formed from the atmospheric oxidation of the primary precursors.
First-Generation Precursors: A wide array of non-methane hydrocarbons (NMHCs) act as the initial feedstock for PA radical production. These are emitted from both anthropogenic and biogenic sources.
-
Alkanes: The oxidation of alkanes with more than two carbon atoms can lead to the formation of carbonyl compounds that are direct precursors to the PA radical.
-
Alkenes: Due to the presence of double bonds, alkenes are highly reactive towards oxidants like the hydroxyl radical (OH) and ozone (O₃), leading to the formation of aldehydes and ketones.[1][2]
-
Aromatics: Aromatic compounds such as benzene, toluene, and xylenes (B1142099) are significant urban pollutants, primarily from vehicle exhaust and industrial emissions. Their oxidation pathways are complex and can yield PA radical precursors.[3]
-
Biogenic Volatile Organic Compounds (BVOCs): Isoprene (B109036), emitted in large quantities by vegetation, is a major contributor to the formation of PA radical precursors, especially in urban areas with significant green spaces.[4][5][6]
Second-Generation Precursors: The oxidation of first-generation precursors invariably leads to the formation of smaller, oxygenated VOCs (OVOCs), which are the immediate precursors to the peroxyacetyl radical. The most significant of these are:
-
Acetaldehyde (B116499) (CH₃CHO): Widely recognized as the dominant precursor to the PA radical, acetaldehyde is formed from the oxidation of a vast number of hydrocarbons. Its reaction with the hydroxyl radical is the principal pathway for PA radical formation.[7][8][9]
-
Methylglyoxal (CH₃C(O)CHO): Another key precursor, methylglyoxal, is a dicarbonyl compound formed from the oxidation of isoprene and aromatic compounds.[2][10]
-
Acetone (B3395972) (CH₃C(O)CH₃): While generally less reactive than acetaldehyde, acetone is an abundant atmospheric OVOC and contributes to the PA radical pool.[2][11]
-
Other Carbonyls: A variety of other aldehydes and ketones, such as methyl vinyl ketone (MVK) and methacrolein (B123484) (MACR) from isoprene oxidation, also contribute to the formation of PA radicals.[2]
Quantitative Data on Peroxyacetyl Radical Precursors
The concentration of PA radical precursors in urban atmospheres is highly variable, depending on local emission sources, meteorology, and photochemical activity. The following tables summarize typical concentration ranges and key reaction rate constants.
Table 1: Typical Atmospheric Concentrations of Key Peroxyacetyl Radical Precursors in Urban and Rural Environments
| Compound | Urban Concentration Range (ppb) | Rural/Remote Concentration Range (ppb) | Reference(s) |
| Acetaldehyde | 1 - 25 µg/m³ (approx. 0.5 - 13 ppb) | 0.71 - 2.0 µg/m³ (approx. 0.4 - 1.1 ppb) | [8][9][12][13] |
| Acetone | 1.4 - 8.9 ppbv | Data not readily available | [9] |
| Methylglyoxal | ~1.10 ppbv (Beijing, summer 2008) | Data not readily available | [14] |
| Isoprene | Highly variable, can exceed 10 ppb in vegetated urban areas | Can be a dominant VOC | [4] |
| Toluene | 0.5 - 50 ppb | < 1 ppb | [15] |
| Xylenes | 0.5 - 40 ppb | < 0.5 ppb | [15] |
| PAN | 1.32 - 1.59 ppb (Tianjin, autumn) | Lower, but subject to long-range transport | [16] |
Table 2: Key Reaction Rate Constants for Peroxyacetyl Radical Formation at 298 K
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| CH₃CHO + OH → CH₃CO + H₂O | 1.45 x 10⁻¹¹ | [10] |
| CH₃C(O)CHO + OH → CH₃CO + CO + H₂O | 1.32 x 10⁻¹¹ | [10] |
| CH₃C(O)CH₃ + OH → CH₃C(O)CH₂ + H₂O | 2.2 x 10⁻¹³ | [11] |
| CH₃CO + O₂ → CH₃C(O)OO• (Peroxyacetyl Radical) | Fast | [17] |
| CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN) | Forward: k_f, Reverse: k_r (temperature-dependent) | [17] |
| CH₃C(O)OO• + CH₃C(O)OO• → Products | 1.3 x 10⁻¹¹ | [17] |
| RO₂ + OH → Products | 1.3 - 1.6 x 10⁻¹⁰ | [18] |
Experimental Protocols for Precursor Measurement
Accurate measurement of peroxyacetyl radical precursors is essential for understanding their sources, distribution, and chemical transformations. The following sections detail common experimental protocols for key precursor classes.
Measurement of Volatile Organic Compounds (VOCs)
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most widely used technique for the separation and quantification of a wide range of VOCs in ambient air.
Protocol Overview (based on EPA Method TO-15A and others): [15][19][20][21][22]
-
Sample Collection:
-
Whole air samples are collected in electropolished stainless-steel canisters (e.g., Summa canisters).
-
The canisters are evacuated to a high vacuum (<0.05 mm Hg) before sampling.
-
Sampling can be instantaneous (grab sampling) or integrated over a specific period using a flow controller.
-
-
Sample Preconcentration:
-
A known volume of the air sample is drawn through a cryogenic trap (e.g., packed with glass beads) or a solid sorbent trap to concentrate the VOCs and remove bulk gases like nitrogen and oxygen.
-
Water vapor is typically removed by passing the sample through a Nafion dryer or by dry purging the trap.
-
-
Thermal Desorption and Injection:
-
The trap is rapidly heated, and the desorbed VOCs are transferred to the GC column with a carrier gas (e.g., helium).
-
A secondary, smaller focusing trap may be used to ensure a narrow injection band and improve chromatographic resolution.
-
-
Gas Chromatographic Separation:
-
The VOCs are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
A temperature program is used to elute the compounds based on their volatility and interaction with the stationary phase.
-
-
Mass Spectrometric Detection and Quantification:
-
The separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer.
-
Identification is based on the retention time and the mass spectrum of the compound.
-
Quantification is achieved by comparing the peak area of a target compound to that of a known amount of an internal or external standard.
-
Measurement of Aldehydes and Ketones
Method: High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization
This method is the standard for the sensitive and selective measurement of carbonyl compounds in the atmosphere.
Protocol Overview (based on EPA Method TO-11A and others): [1][23][24][25]
-
Sample Collection and Derivatization:
-
Air is drawn through a cartridge packed with a solid sorbent (e.g., silica (B1680970) gel) coated with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium.
-
An ozone scrubber is placed upstream of the DNPH cartridge to prevent ozone from degrading the DNPH and the collected derivatives.
-
Aldehydes and ketones react with DNPH to form stable, colored 2,4-dinitrophenylhydrazone derivatives.
-
-
Sample Extraction:
-
The cartridge is eluted with a solvent, typically acetonitrile (B52724), to extract the hydrazone derivatives.
-
The eluate is collected in a volumetric flask and brought to a known volume.
-
-
HPLC Analysis:
-
An aliquot of the extract is injected into a reverse-phase HPLC system.
-
The hydrazone derivatives are separated on a C18 column using a mobile phase gradient of acetonitrile and water.
-
Detection is performed with a UV-Vis detector at a wavelength where the derivatives have strong absorbance (typically around 360-365 nm).
-
-
Quantification:
-
Calibration is performed by analyzing standard solutions of the hydrazone derivatives of the target aldehydes and ketones.
-
The concentration of each carbonyl compound in the air sample is calculated based on the peak area, the volume of air sampled, and the elution volume.
-
Visualizing the Chemical Pathways
The formation of the peroxyacetyl radical is a complex process involving numerous interconnected reactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key formation pathways from primary precursors.
General Formation Pathway of Peroxyacetyl Radical
Caption: Generalized pathway for peroxyacetyl radical and PAN formation.
Detailed Formation from Acetaldehyde
Caption: Primary pathway of PA radical formation from acetaldehyde.
Isoprene Oxidation Leading to Peroxyacetyl Radical Precursors
Caption: Simplified isoprene oxidation leading to PA radical precursors.
Conclusion
The formation of the peroxyacetyl radical in urban atmospheres is a complex process driven by the oxidation of a diverse suite of volatile organic compounds. Acetaldehyde, methylglyoxal, and acetone are the key second-generation precursors, with acetaldehyde playing the dominant role. Understanding the sources and atmospheric chemistry of these precursors is fundamental to predicting and mitigating the formation of peroxyacetyl nitrate and other harmful components of photochemical smog. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the intricate chemical mechanisms at play in urban environments. Continued research, utilizing advanced analytical techniques and sophisticated chemical models, is crucial for refining our understanding and developing effective air quality management strategies.
References
- 1. youngin.com [youngin.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]
- 4. ACP - A new model mechanism for atmospheric oxidation of isoprene: global effects on oxidants, nitrogen oxides, organic products, and secondary organic aerosol [acp.copernicus.org]
- 5. Gas-Phase Oxidation of Atmospherically Relevant Unsaturated Hydrocarbons by Acyl Peroxy Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ams.confex.com [ams.confex.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. healtheffects.org [healtheffects.org]
- 9. researchgate.net [researchgate.net]
- 10. impacts.ucar.edu [impacts.ucar.edu]
- 11. Mechanism of the reaction of OH radicals with acetone and acetaldehyde at 251 and 296 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. Item - Acetaldehyde â A Common Air Pollutant - UL Research Institutes - Figshare [ulri.figshare.com]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. researchgate.net [researchgate.net]
- 16. aaqr.org [aaqr.org]
- 17. researchgate.net [researchgate.net]
- 18. Reaction between Peroxy and Alkoxy Radicals Can Form Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. epa.gov [epa.gov]
- 21. lotusinstruments.com [lotusinstruments.com]
- 22. glsciences.eu [glsciences.eu]
- 23. cdc.gov [cdc.gov]
- 24. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Theoretical Calculations of Acetylperoxy Radical Vibrational Frequencies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylperoxy radical (CH₃C(O)OO•) is a transient, yet crucial, intermediate in atmospheric chemistry and combustion processes. Understanding its molecular structure and dynamics is paramount for accurately modeling these complex systems. Vibrational spectroscopy, in conjunction with high-level quantum chemical calculations, provides a powerful tool for elucidating the fundamental vibrational modes of this radical. This technical guide details the theoretical methodologies and experimental considerations for determining the vibrational frequencies of the acetylperoxy radical, offering a comprehensive resource for researchers in physical chemistry, atmospheric science, and related fields.
Theoretical Methodology
The accurate prediction of vibrational frequencies for open-shell species like the acetylperoxy radical necessitates the use of sophisticated ab initio quantum chemical methods that can adequately describe electron correlation. Coupled-cluster theory, particularly at the level of singles and doubles with perturbative triples [CCSD(T)], is widely regarded as a "gold standard" for its high accuracy. For radicals, equation-of-motion coupled-cluster (EOM-CC) methods can also be effective.
To account for the inherent anharmonicity of molecular vibrations, second-order vibrational perturbation theory (VPT2) is a commonly employed and reliable approach. This method goes beyond the harmonic approximation to provide more accurate fundamental frequencies, overtones, and combination bands.
A typical computational protocol for calculating the anharmonic vibrational frequencies of the acetylperoxy radical involves the following steps:
-
Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface. This is a critical step as the accuracy of the subsequent frequency calculations is highly dependent on the quality of the optimized structure.
-
Harmonic Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix (the matrix of second derivatives of the energy with respect to the nuclear coordinates). The absence of imaginary frequencies confirms that the structure is a true minimum.
-
Anharmonic Frequency Calculation (VPT2): The cubic and quartic force constants are then computed, typically through numerical differentiation of the analytical second derivatives. These higher-order derivatives are used within the VPT2 framework to calculate the anharmonic corrections to the harmonic frequencies.
For open-shell systems like CH₃C(O)OO•, it is crucial to use an unrestricted formalism (e.g., UCCSD(T)) to allow for different spatial orbitals for alpha and beta electrons. The choice of basis set is also critical, with augmented correlation-consistent basis sets, such as aug-cc-pVTZ, generally providing a good balance between accuracy and computational cost.
Experimental Protocols
Experimental determination of the vibrational frequencies of transient species like the acetylperoxy radical is challenging. One effective technique is vibronic spectroscopy, which probes the vibrational levels of an electronically excited state. A representative experimental setup would involve:
-
Generation of the Radical: The acetylperoxy radical can be generated in the gas phase via flash pyrolysis of a suitable precursor, such as peroxyacetyl nitrate (B79036) (PAN), in a supersonic expansion. This method produces a rotationally and vibrationally cooled sample of the radical.
-
Vibronic Excitation: A tunable laser system, such as a near-infrared optical parametric oscillator (OPO), is used to excite the radicals from their ground electronic state (X̃ ²A") to an excited electronic state (Ã ²A').
-
Detection: The resulting species can be detected using techniques like resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight (TOF) mass spectrometry. By scanning the wavelength of the excitation laser and monitoring the ion signal of a specific fragment (e.g., CH₃CO⁺), a vibronic spectrum can be recorded. The observed peaks in the spectrum correspond to transitions to different vibrational levels in the excited electronic state, from which the vibrational frequencies can be determined.
Data Presentation: Vibrational Frequencies of CH₃C(O)OO•
The following table summarizes a comparison of theoretically calculated and experimentally observed vibrational frequencies for the acetylperoxy radical. The theoretical values are often scaled by an empirical factor to better match the experimental data, accounting for systematic errors in the computational method.
| Vibrational Mode Assignment | Calculated Harmonic Frequency (cm⁻¹) (MP2/aug-cc-pVDZ, scaled by 0.937)[1] | Experimental Frequency (cm⁻¹)[1] |
| O-O Stretch | 1080 | 928.4 |
| COO Bend | - | 511.2 |
| CCOO Backbone Bend | - | 611.2 |
Note: The provided search results primarily detail the vibronic spectrum, focusing on the vibrational modes of the electronically excited state (Ã). A comprehensive list of ground state (X̃) vibrational frequencies from both theory and experiment requires a more extensive literature search.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Computational workflow for theoretical vibrational frequency calculations.
References
Methodological & Application
Application Note: Detection of Peroxyacetyl Radicals by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peroxyacetyl (PA) radicals (CH₃C(O)O₂) are crucial, highly reactive intermediates in atmospheric chemistry, playing a significant role in the formation of photochemical smog and secondary organic aerosols.[1][2] Their accurate detection and quantification are essential for understanding atmospheric oxidation processes and the impact of volatile organic compounds (VOCs). Mass spectrometry has emerged as a powerful analytical tool for the direct and indirect, real-time, and speciated detection of these transient species.[3] This document outlines the primary mass spectrometric techniques, protocols, and performance data for the detection of peroxyacetyl radicals.
Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS)
Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS) is a highly selective and rapid technique for detecting peroxyacetyl radicals, typically by measuring their stable precursors, peroxyacetyl nitrates (PANs).[4] The method relies on the thermal decomposition of PANs into peroxyacetyl radicals and nitrogen dioxide (NO₂), followed by chemical ionization of the target radical.[4][5][6]
Principle of Operation
Ambient air or a sample gas containing PAN is drawn through a heated inlet, where the thermally labile PAN dissociates (Reaction 1). The resulting peroxyacetyl radical is then passed into an ion-molecule reaction (IMR) chamber. Inside the IMR, a reagent ion, commonly iodide (I⁻), selectively reacts with the peroxyacetyl radical to form a stable product ion, such as the acetate (B1210297) anion (CH₃C(O)O⁻), which is then detected by a mass spectrometer at a specific mass-to-charge ratio (m/z 59).[4]
-
Reaction 1 (Thermal Dissociation): CH₃C(O)O₂NO₂ + M → CH₃C(O)O₂• + NO₂ + M[4]
-
Reaction 2 (Chemical Ionization): CH₃C(O)O₂• + I⁻ → CH₃C(O)O⁻ + IO[4]
Experimental Protocol: TD-CIMS using Iodide Reagent Ion
-
Sample Introduction: Ambient air is drawn through a heated glass inlet tube (~150 °C) to ensure thermal dissociation of PAN into peroxyacetyl radicals.[7]
-
Reagent Ion Generation: Iodide (I⁻) reagent ions are generated by passing a small flow of methyl iodide (CH₃I) in nitrogen over an alpha emitter (e.g., Po-210).[4]
-
Ion-Molecule Reaction: The sample flow containing the thermally dissociated radicals is mixed with the I⁻ ions in a flow tube reactor at a controlled pressure (e.g., ~20 Torr).[4]
-
Ion Detection: The product ions (acetate, m/z 59) are guided through a series of ion optics, including a collisional dissociation chamber, into a quadrupole mass spectrometer for mass filtering and detection.[4]
-
Background Measurement: The background signal is determined periodically by adding nitric oxide (NO) to the sample flow. NO rapidly titrates the acetylperoxy radicals, effectively removing the PAN signal and allowing for a measurement of the instrument background.[4]
-
Calibration: The instrument is calibrated using a synthesized PAN standard of a known concentration.
Workflow Diagram
Caption: Experimental workflow for TD-CIMS detection of peroxyacetyl radicals.
Chloride Anion Chemical Ionization Mass Spectrometry (Cl₂-CIMS)
A more recently developed technique utilizes the chloride anion (Cl₂⁻) as a reagent ion for the direct detection of acyl peroxy radicals.[1][8] This method offers high sensitivity and provides an alternative to the more established iodide-based chemistry, which can be subject to interferences from water vapor.[7]
Principle of Operation
In this method, peroxyacetyl radicals are generated, often through photolysis of a precursor like methyl ethyl ketone, and introduced into the IMR of a time-of-flight mass spectrometer.[1] The Cl₂⁻ reagent ion clusters with the peroxyacetyl radical to form a stable adduct, which is then detected.
-
Reaction 3 (Chemical Ionization): CH₃C(O)O₂• + Cl₂⁻ → [Cl₂(CH₃C(O)O₂)]⁻
Experimental Protocol: Cl₂-CIMS
-
Radical Generation: Peroxyacetyl radicals are generated in a controlled laboratory setting. A common method is the photolysis of a precursor gas (e.g., methyl ethyl ketone or acetone) at a specific wavelength (e.g., 254 nm) using a mercury lamp.[1][7]
-
Reagent Ion Generation: Cl₂⁻ ions are produced and introduced into the IMR.
-
Ion-Molecule Reaction: The generated radicals react with Cl₂⁻ in the IMR, which is typically operated at a pressure of around 65 mbar.[1]
-
Ion Detection: The resulting adduct ion, [Cl₂(CH₃C(O)O₂)]⁻, is detected using a high-resolution time-of-flight (ToF) mass analyzer.[1]
-
Calibration: Calibration is performed by thermally decomposing a known quantity of PAN at the instrument inlet to produce a known concentration of CH₃C(O)O₂ radicals.[7]
Reaction Diagram
Caption: Ion-molecule reaction in the Cl₂-CIMS method.
Proton Transfer Reaction Mass Spectrometry (PTR-MS) & Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
PTR-MS and SIFT-MS are soft ionization techniques capable of real-time measurement of volatile organic compounds and, in some cases, radical species.[9][10] These methods typically use protonated water clusters (H₃O⁺) as the reagent ion.
Principle of Operation
For the detection of peroxyacetyl radicals, these techniques often rely on detecting the precursor PAN. In SIFT-MS, H₃O⁺ ions react with PAN to produce several characteristic product ions, including the protonated parent molecule.[10]
-
Reaction 4 (Proton Transfer): CH₃C(O)O₂NO₂ + H₃O⁺ → [CH₃C(O)O₂NO₂]H⁺ + H₂O
The protonated PAN ([M+H]⁺) can be detected at m/z 122. Other fragment ions, such as protonated peracetic acid (m/z 77), may also be observed.[10]
Experimental Protocol: SIFT-MS for PAN Detection
-
Sample Introduction: A continuous flow of sample air is introduced into the flow tube of the SIFT-MS instrument.
-
Reagent Ion Selection: H₃O⁺ reagent ions are generated in an ion source, mass selected, and injected into the upstream end of the flow tube.
-
Ion-Molecule Reaction: The reagent ions react with the PAN molecules in the sample air along the length of the flow tube under controlled conditions.
-
Ion Detection: At the downstream end of the flow tube, ions are sampled into a quadrupole mass spectrometer, where the parent and product ions are counted.
-
Quantification: The PAN concentration is determined from the known reaction time, the rate constant for the ion-molecule reaction, and the measured counts of the reagent and product ions.
Quantitative Data Summary
The performance of different mass spectrometric techniques for detecting peroxyacetyl radicals or their PAN precursors varies in sensitivity and detection limits.
| Technique | Reagent Ion | Detected Species | Sensitivity | Limit of Detection (LOD) | Reference |
| TD-CIMS | I⁻ (Iodide) | CH₃C(O)O⁻ (m/z 59) from PA radical | Not explicitly stated | 7 pptv (for PAN) | [10] |
| Cl₂-CIMS | Cl₂⁻ (Chloride) | [Cl₂(CH₃C(O)O₂)]⁻ from PA radical | 2.30 ± 0.04 ncps/ppt | 5 pptv (1s integration) | [8] |
| I-CIMS | I⁻ (Iodide) | ICH₃C(O)O₂⁻ from PA radical | 1.54 ± 0.03 ncps/ppt | 2 pptv | [1][8] |
| PTR-MS | H₃O⁺·(H₂O)n | Protonated RO₂ radicals | 50 - 1000 Hz/ppb | ~10 pptv (for some species) | [9] |
| SIFT-MS | H₃O⁺ | [PAN+H]⁺ (m/z 122) | 138 cps/ppbv | 20 pptv (10s integration) | [10] |
Note: ncps = normalized counts per second; pptv = parts per trillion by volume; ppbv = parts per billion by volume. Sensitivities and LODs are highly dependent on instrument configuration and operating conditions.
Summary and Outlook
Mass spectrometry provides a suite of powerful techniques for the sensitive and selective detection of peroxyacetyl radicals.
-
TD-CIMS is a robust and widely used method for indirectly measuring PA radicals via the thermal dissociation of PANs, offering high selectivity.[4]
-
Cl₂-CIMS is a promising newer method for the direct detection of PA radicals, demonstrating higher sensitivity than some established techniques, though background signals can be a challenge.[1][8]
-
PTR-MS and SIFT-MS offer real-time monitoring capabilities, often targeting the more stable PAN precursor, with good detection limits.[10]
The choice of method depends on the specific research application, required sensitivity, time resolution, and whether direct radical detection or measurement of a stable precursor is more appropriate. Continued development in ionization schemes and mass analyzer technology will likely lead to even lower detection limits and a greater understanding of the complex chemistry of peroxyacetyl radicals.
References
- 1. Cl 2 − chemical ionization mass spectrometry (Cl 2 -CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00043B [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 5. Generation and detection of the peroxyacetyl radical in the pyrolysis of peroxyacetyl nitrate in a supersonic expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Cl2− chemical ionization mass spectrometry (Cl2-CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of the Acetylperoxy Radical (CH₃C(O)OO) using Cavity Ring-Down Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of the acetylperoxy radical (CH₃C(O)OO) using cavity ring-down spectroscopy (CRDS). This highly sensitive absorption spectroscopy technique is particularly well-suited for studying short-lived radical species like CH₃C(O)OO, which play a crucial role in atmospheric chemistry and combustion processes. Understanding the kinetics and reaction mechanisms of this radical is vital for developing accurate atmospheric models and can be relevant in assessing the oxidative degradation pathways of pharmaceuticals.
Introduction to Cavity Ring-Down Spectroscopy (CRDS) for Radical Detection
Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive direct absorption technique that measures the decay rate of light trapped in a high-finesse optical cavity.[1][2] A short laser pulse is injected into a cavity defined by two highly reflective mirrors. The light intensity inside the cavity decays exponentially over time as a small fraction of the light is transmitted through the mirrors with each pass. The time it takes for the light intensity to decay to 1/e of its initial value is known as the "ring-down time" (τ).
When an absorbing species is present within the cavity, the ring-down time decreases. By measuring the ring-down times in the absence (τ₀) and presence (τ) of the absorbing species, the absorption coefficient (α) can be determined with high precision, independent of laser intensity fluctuations.[2] This makes CRDS an ideal method for detecting and quantifying trace amounts of reactive intermediates like the acetylperoxy radical.[3]
Quantitative Data for CH₃C(O)OO Detection
The following tables summarize key quantitative data for the detection and kinetic studies of the CH₃C(O)OO radical using spectroscopic methods.
Table 1: Spectroscopic Parameters for CH₃C(O)OO Detection
| Wavelength Region | Wavenumber (cm⁻¹) | Absorption Cross-Section (cm²/molecule) | Reference |
| Near-Infrared (NIR) | 6497.94 | 3.3 x 10⁻²⁰ | [3] |
| Ultraviolet (UV) | - | 6.5 x 10⁻¹⁸ at 206 nm | [4] |
| Ultraviolet (UV) | - | 2.9 x 10⁻¹⁸ at 250 nm | [4] |
| Infrared (IR) | 1851 | - | [5] |
| Infrared (IR) | 1372 | - | [5] |
| Infrared (IR) | 1169 | - | [5] |
| Infrared (IR) | 1102 | - | [5] |
Table 2: Key Reaction Rate Constants for CH₃C(O)OO Kinetics
| Reaction | Rate Constant (k) (cm³/molecule·s) | Temperature (K) | Reference |
| CH₃C(O)OO + CH₃C(O)OO → Products | (1.3 ± 0.3) x 10⁻¹¹ | 298 | [6] |
| CH₃C(O)OO + NO → CH₃C(O)O + NO₂ | (2.0 ± 0.3) x 10⁻¹¹ | 295 | [7][8] |
| CH₃C(O)OO + NO₂ + M → CH₃C(O)OONO₂ + M | (1.0 ± 0.2) x 10⁻¹¹ | 295 | [7][8] |
| CH₃C(O)O₂ + CH₃O₂ → Products | (2.0 ± 0.4) x 10⁻¹¹ | 298 | [6] |
| CH₃C(O)OOH + OH → Products | < 4 x 10⁻¹⁴ | 298 | [9] |
Experimental Protocols
This section provides a detailed protocol for the generation and detection of the CH₃C(O)OO radical using a pulsed laser photolysis-cavity ring-down spectroscopy (PLP-CRDS) system. This protocol is synthesized from established methodologies for studying radical kinetics.[3][10]
Generation of Acetylperoxy Radicals (CH₃C(O)OO)
The acetylperoxy radical is typically generated in situ via the reaction of the acetyl radical (CH₃CO) with molecular oxygen (O₂). The acetyl radical itself can be produced through the photolysis of various precursors.
Precursor Selection:
-
Acetone (CH₃C(O)CH₃): Photolysis at 248 nm yields CH₃CO and a methyl radical (CH₃).[1]
-
Acetaldehyde (CH₃CHO): Can be photolyzed, but is also a key reactant in oxidation studies.[6]
-
Biacetyl (CH₃C(O)C(O)CH₃): Photolysis at 351 nm produces two acetyl radicals.[3]
Protocol for Radical Generation:
-
Precursor Mixture Preparation: Prepare a gas mixture containing a low concentration of the chosen precursor (e.g., 10¹⁴ - 10¹⁶ molecules/cm³) in a buffer gas (typically N₂ or a mixture of N₂ and O₂).
-
Oxygen Addition: Introduce a known concentration of O₂ into the gas flow. The concentration should be sufficient to ensure rapid conversion of CH₃CO to CH₃C(O)OO.
-
Flow System: Utilize a flow cell to continuously replenish the gas mixture in the optical cavity, preventing the accumulation of photolysis products.
-
Photolysis: Use a pulsed excimer laser (e.g., KrF at 248 nm or XeF at 351 nm) to photolyze the precursor within the CRDS cavity. The laser beam should be co-aligned with the cavity axis.
Cavity Ring-Down Spectroscopy (CRDS) Detection
Instrumentation:
-
CRDS Cavity: A high-finesse optical cavity consisting of two highly reflective mirrors (R > 99.99%). The cavity length can range from 50 to 100 cm.
-
Probe Laser: A tunable continuous-wave (cw) laser operating in the near-infrared region where CH₃C(O)OO has a known absorption feature (e.g., around 6498 cm⁻¹).[3] A narrow linewidth laser is preferred to improve signal-to-noise.
-
Light Injection and Detection: Use appropriate optics to couple the probe laser into the cavity. A fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode) is placed behind the exit mirror to detect the decaying light intensity.
-
Data Acquisition: A high-speed digitizer is used to record the ring-down decay waveforms. A computer controls the experiment and acquires the data.
Protocol for CRDS Measurement:
-
System Purge: Purge the CRDS cell with the buffer gas (N₂/O₂ mixture without the precursor) to obtain the empty cavity ring-down time (τ₀).
-
Introduce Precursor: Introduce the precursor gas mixture into the cell and allow the system to stabilize.
-
Initiate Photolysis: Trigger the photolysis laser to generate the CH₃C(O)OO radicals.
-
Acquire Ring-Down Traces: Simultaneously, continuously acquire ring-down decay traces with the probe laser. The data acquisition should be synchronized with the photolysis laser pulses to obtain a time-resolved profile of the radical concentration.
-
Data Analysis:
-
Fit each ring-down waveform to an exponential decay function to determine the ring-down time (τ).
-
Calculate the absorption coefficient (α) at each time point using the formula: α = (1/c) * (1/τ - 1/τ₀) where c is the speed of light.
-
Convert the absorption coefficient to the CH₃C(O)OO concentration using the Beer-Lambert law: [CH₃C(O)OO] = α / σ where σ is the absorption cross-section of CH₃C(O)OO at the probe wavelength.
-
-
Kinetic Analysis: By monitoring the decay of the CH₃C(O)OO concentration over time, the rate constants of its reactions can be determined.
Visualizations
The following diagrams illustrate the experimental workflow and the key chemical pathways involving the acetylperoxy radical.
Caption: Experimental workflow for CH₃C(O)OO detection.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transient infrared absorption of t-CH3C(O)OO, c-CH3C(O)OO, and alpha-lactone recorded in gaseous reactions of CH3CO and O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ABSOLUTE AND RELATIVE RATE CONSTANTS FOR THE REACTIONS CH3C(O)O2 + NO AND CH3C(O)O2 + NO2 AND THERMAL STABILITY OF CH3C(O)O2NO2 | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ACP - Reaction between CH3C(O)OOH (peracetic acid) and OH in the gas phase: a combined experimental and theoretical study of the kinetics and mechanism [acp.copernicus.org]
- 10. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO 2 and O 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00148F [pubs.rsc.org]
Application Note: Monitoring Peroxyacetyl Radical Reactions with FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peroxyacetyl radical (CH₃C(O)OO•), a key intermediate in atmospheric chemistry, plays a significant role in the formation of photochemical smog and the transport of nitrogen oxides. Its high reactivity also makes it relevant in various oxidative processes, including those of potential interest in toxicology and drug degradation studies where radical-initiated reactions are a concern. Understanding the kinetics and mechanisms of peroxyacetyl radical reactions is crucial for developing accurate models of these complex systems.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for studying gas-phase chemical reactions. By monitoring the characteristic infrared absorption bands of reactants, intermediates, and products over time, it provides a non-invasive, real-time window into reaction kinetics and mechanisms. This application note provides a detailed protocol for the generation of peroxyacetyl radicals via the thermal decomposition of peroxyacetyl nitrate (B79036) (PAN) and the subsequent monitoring of their reactions using time-resolved FTIR spectroscopy.
Principle
The experimental approach is based on the thermal lability of the O-N bond in peroxyacetyl nitrate (PAN). When heated, PAN undergoes unimolecular decomposition to produce the peroxyacetyl radical (PA) and nitrogen dioxide (NO₂).
CH₃C(O)OONO₂ (PAN) + Δ → CH₃C(O)OO• (PA radical) + NO₂
Once generated, the peroxyacetyl radicals can undergo several reactions, including self-reaction or reaction with other species introduced into the system. Time-resolved FTIR spectroscopy is used to monitor the concentration changes of various species by measuring the absorbance of their specific vibrational bands as a function of time. According to the Beer-Lambert law, the absorbance of a specific infrared band is directly proportional to the concentration of the corresponding species. By tracking the decay of reactants or the formation of products, one can derive kinetic parameters such as reaction rate constants.
Experimental Protocols
Protocol 1: Synthesis of Peroxyacetyl Nitrate (PAN)
Caution: Peroxyacetyl nitrate is a powerful lachrymator and explosive in condensed phases. All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, gloves).
Materials:
-
Peracetic acid (CH₃C(O)OOH), ~32% in acetic acid
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Nitric acid (HNO₃), concentrated (70%)
-
n-Tridecane (or other high-boiling point, inert solvent)
-
Ice-salt bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Prepare an ice-salt bath to maintain a temperature of 0 °C.
-
In a round-bottom flask placed in the ice-salt bath, mix 3 mL of peracetic acid with 20 mL of n-tridecane.
-
Slowly add 2 mL of concentrated sulfuric acid to the mixture while stirring.
-
Carefully and dropwise, add 1.5 mL of concentrated nitric acid to the flask over a period of 5-10 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 2 °C.
-
Continue stirring the mixture in the ice bath for an additional 15 minutes.
-
Transfer the reaction mixture to a cold separatory funnel.
-
Separate the lower acidic layer from the upper organic layer (containing PAN in n-tridecane).
-
Wash the organic layer 2-3 times with cold deionized water to remove residual acids.
-
Dry the PAN/n-tridecane solution with anhydrous magnesium sulfate (B86663) and filter.
-
The resulting solution can be stored in a refrigerator at -20 °C. The concentration of PAN in the solution can be determined by FTIR analysis of a diluted sample, using its known absorption cross-sections.
Protocol 2: Kinetic Analysis of Peroxyacetyl Radical Reactions by Time-Resolved FTIR
This protocol describes the use of a heated flow-tube reactor coupled to an FTIR spectrometer to monitor the thermal decomposition of PAN and the subsequent reactions of the peroxyacetyl radical.
Apparatus:
-
FTIR spectrometer equipped with a rapid-scan or step-scan capability and a liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector.
-
Long-path gas cell (e.g., White cell or Hanst-type multipass cell) with an optical path length of several meters, placed within the FTIR sample compartment.
-
Heated quartz flow-tube reactor (pyrolysis tube) with independent temperature control.
-
Mass flow controllers (MFCs) for precise control of gas flow rates.
-
System for introducing PAN vapor into the main gas flow (e.g., by bubbling a carrier gas like N₂ or He through the PAN/tridecane solution held at a constant temperature).
-
Vacuum pump and pressure gauges.
Procedure:
-
System Preparation:
-
Assemble the experimental setup as shown in the workflow diagram below.
-
Evacuate the entire system (gas lines, flow tube, and gas cell) and check for leaks.
-
Establish a stable flow of a bath gas (e.g., N₂ or zero air) through the system using MFCs. Typical pressures in the gas cell range from 50 to 760 Torr.
-
-
Background Spectrum Acquisition:
-
With the bath gas flowing through the entire system (including the unheated pyrolysis tube and the gas cell), acquire a high-resolution background spectrum (e.g., 1 cm⁻¹ resolution, averaged over 100-200 scans).
-
-
Reaction Initiation:
-
Introduce a controlled flow of PAN vapor into the main gas stream. This is achieved by flowing a carrier gas through the PAN/tridecane solution. The concentration of PAN can be controlled by the temperature of the solution and the flow rate of the carrier gas.
-
Allow the system to stabilize, with PAN flowing through the unheated pyrolysis tube. Record a spectrum to determine the initial concentration of PAN.
-
Initiate the reaction by rapidly heating the pyrolysis tube to the desired temperature (e.g., 300-400 °C) to induce the thermal decomposition of PAN.
-
-
Time-Resolved Data Acquisition:
-
Immediately upon heating the pyrolysis tube, begin acquiring time-resolved FTIR spectra using the rapid-scan mode (e.g., one spectrum every few seconds).
-
Monitor the decrease in the absorbance of characteristic PAN bands (e.g., at 794, 1302, 1740, and 1841 cm⁻¹) and the increase in the absorbance of product bands (e.g., NO₂ at 1630 cm⁻¹, and any products from subsequent reactions of the peroxyacetyl radical).
-
If studying the reaction of the peroxyacetyl radical with another species (e.g., NO), introduce this species into the flow stream after the pyrolysis tube but before the FTIR gas cell.
-
-
Data Analysis:
-
Extract the absorbance values for each species of interest at each time point from the series of collected spectra.
-
Convert absorbance values to concentrations using the Beer-Lambert law (A = εcl), where 'ε' is the absorption coefficient (or cross-section), 'c' is the concentration, and 'l' is the optical path length of the gas cell.
-
Plot the concentration of reactants and products as a function of time.
-
From these concentration-time profiles, determine the reaction rate constants using appropriate kinetic models (e.g., pseudo-first-order analysis).
-
Data Presentation
Quantitative data for key species involved in the study of peroxyacetyl radical reactions are summarized below.
Table 1: Infrared Absorption Bands of Key Species
| Compound | Formula | Vibrational Mode | Wavenumber (cm⁻¹) | Notes |
| Peroxyacetyl Nitrate (PAN) | CH₃C(O)OONO₂ | O-N stretch | 794 | Strong absorption band, suitable for monitoring PAN decay. |
| NO₂ sym. stretch | 1302 | Strong absorption band. | ||
| C=O stretch | 1740 | Strong absorption band. | ||
| NO₂ asym. stretch | 1841 | Very strong and characteristic band. | ||
| Peroxyacetyl Radical | CH₃C(O)OO• | C=O stretch | 1891 | Observed in Ne matrix; key band for radical detection.[1] |
| O-O stretch | 893 | Observed in Ne matrix.[1] | ||
| CH₃ s-deform. | 1380 | Observed in Ne matrix.[1] | ||
| Nitrogen Dioxide | NO₂ | ν₃ asym. stretch | 1630 | Key product of PAN decomposition. |
| Carbon Dioxide | CO₂ | ν₃ asym. stretch | 2349 | Product of some secondary reactions. |
| Acetic Acid | CH₃COOH | C=O stretch | ~1790 (monomer) | Potential product of radical-radical reactions. |
Note: The infrared absorption bands for the peroxyacetyl radical have been characterized in cryogenic matrices.[1] In the gas phase, these bands may be broader and slightly shifted. Direct detection in the gas phase can be challenging due to low concentrations.
Table 2: Selected Kinetic Parameters for Peroxyacetyl Radical Reactions
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence Expression | Experimental Method |
| CH₃C(O)OO• + NO → CH₃C(O)O• + NO₂ | 1.8 x 10⁻¹¹ | k(T) = (6.0 x 10⁻¹²) exp(320/T) | Flow Tube / CIMS[1] |
| CH₃C(O)OO• + NO₂ ⇌ PAN | 4.7 x 10⁻¹² (forward) | - | Derived from PAN decomposition studies |
| CH₃C(O)OO• + CH₃C(O)OO• → 2CH₃C(O)O• + O₂ | 1.3 x 10⁻¹¹ | - | Laser Photolysis / UV Spectroscopy |
| CH₃C(O)OO• + CH₃O₂• → CH₂O + CH₃COOH + O₂ | 2.0 x 10⁻¹¹ | - | Laser Photolysis / UV & IR Spectroscopy |
How to determine these with FTIR: The rate of reaction can be determined by monitoring the decay of a reactant or the formation of a stable product with a known IR absorption cross-section. For example, in the reaction with NO, the rate can be determined by monitoring the formation of NO₂. The self-reaction can be studied by monitoring the decay of PAN (as the source of the radical) under conditions where other reactions are minimized.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for kinetic studies of peroxyacetyl radicals.
Peroxyacetyl Radical Reaction Pathways
Caption: Key reaction pathways of the peroxyacetyl radical.
References
Application Notes and Protocols for Studying Peroxyacetyl Radical Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxyacetyl radicals (CH₃C(O)OO•, hereafter referred to as PA radicals) are crucial intermediates in atmospheric chemistry, playing a significant role in the formation of photochemical smog and the transport of nitrogen oxides (NOx).[1][2] Their reactivity also has implications in various chemical processes, including combustion and biological systems. Understanding the kinetics of PA radical reactions is essential for developing accurate atmospheric models and for assessing the environmental impact of various volatile organic compounds (VOCs).[3][4]
These application notes provide detailed protocols for the experimental study of peroxyacetyl radical kinetics. We cover the generation, detection, and kinetic analysis of PA radicals using established techniques such as fast-flow reactors coupled with chemical ionization mass spectrometry (CIMS) and laser flash photolysis (LFP).
Experimental Setups
Two primary experimental setups are detailed for the study of PA radical kinetics: a fast-flow reactor with CIMS detection for gas-phase reactions and a laser flash photolysis system for both gas and liquid-phase studies.
Fast-Flow Reactor with Chemical Ionization Mass Spectrometry (CIMS)
This setup is particularly well-suited for studying the kinetics of gas-phase reactions of PA radicals with other atmospheric species, such as nitric oxide (NO).[1] A schematic of the experimental workflow is presented below.
References
Application Notes and Protocols for Peroxyacetyl Radical Reactions with NOx in Atmospheric Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxyacetyl radicals (CH₃C(O)O₂) are crucial intermediates in the photochemical oxidation of volatile organic compounds (VOCs) in the troposphere. Their reactions with nitrogen oxides (NOx = NO + NO₂), play a significant role in the formation of photochemical smog and the transport of NOx to remote regions. The primary product of the reaction between the peroxyacetyl radical and nitrogen dioxide is peroxyacetyl nitrate (B79036) (PAN), a key reservoir for NOx in the atmosphere. Understanding the kinetics and mechanisms of these reactions is essential for accurately modeling atmospheric chemistry and developing effective pollution control strategies.
These application notes provide a summary of the key reactions, quantitative data on reaction rates, and detailed protocols for experimental investigation.
Key Reaction Pathways
The interaction of peroxyacetyl radicals with NOx is governed by a set of key reactions that determine the formation and fate of PAN, a significant atmospheric pollutant and reservoir for NOx.[1] In polluted environments, the reactions of the peroxyacetyl radical are primarily with NO and NO₂.[2] The association reaction with NO₂ leads to the formation of peroxyacetyl nitrate (PAN).[2] Conversely, the reaction with NO oxidizes it to NO₂, which can then lead to ozone production following photolysis.[2]
The thermal decomposition of PAN is a critical process, releasing the peroxyacetyl radical and NO₂ back into the atmosphere.[3] This decomposition is highly temperature-dependent, with PAN being relatively stable in the colder upper troposphere, allowing for long-range transport of NOx, and less stable in the warmer boundary layer.[4][5]
Caption: Reaction scheme for peroxyacetyl radical with NOx.
Quantitative Data
The following tables summarize the key kinetic data for the reactions of the peroxyacetyl radical with NO and NO₂.
Table 1: Rate Constants for Peroxyacetyl Radical Reactions with NOx
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| CH₃C(O)O₂ + NO → CH₃C(O)O + NO₂ | (1.8 ± 0.3) x 10⁻¹¹ | k(T) = (6.0 ± 1.1) x 10⁻¹² exp{(320 ± 40)/T} (218-370 K) | [2][6] |
| CH₃C(O)O₂ + NO₂ ⇌ PAN | k_forward ≈ 9.0 x 10⁻¹² | Temperature and pressure dependent | [7] |
| PAN → CH₃C(O)O₂ + NO₂ | k_reverse (k₃) | k₃ = 2.52 x 10¹⁶ e⁻¹³⁵⁷³/ᵀ s⁻¹ (283-313 K, 740 Torr) | [7][8] |
Table 2: Rate Constant Ratios and Branching Ratios
| Ratio | Value | Temperature Dependence | Reference(s) |
| k(CH₃C(O)O₂ + NO) / k(CH₃C(O)O₂ + NO₂) | 1.95 ± 0.28 | Independent over the range 283-313 K | [7][8] |
| 2.1 ± 0.3 | Appears to be independent of temperature | [6] |
Note: The formation of PAN is a reversible association reaction, and its rate is highly dependent on temperature and pressure. The provided decomposition rate is for specific conditions.
Experimental Protocols
Studying the kinetics of peroxyacetyl radical reactions requires specialized techniques to generate and detect these transient species. Below are protocols for common experimental methods.
Protocol 1: Flash Photolysis with UV Absorption Spectroscopy
This method is used to measure the rate constants of fast radical reactions.
1. Radical Generation:
-
Peroxyacetyl radicals are generated by the photolysis of a precursor molecule using a high-intensity light flash (e.g., from a laser or flash lamp). A common precursor is biacetyl (CH₃C(O)C(O)CH₃) or acetone (B3395972) in the presence of Cl₂.
-
The photolysis of the precursor generates acetyl radicals (CH₃CO).
-
In the presence of excess oxygen, acetyl radicals rapidly react to form peroxyacetyl radicals: CH₃CO + O₂ → CH₃C(O)O₂.
2. Reaction Monitoring:
-
A monitoring light beam (typically from a deuterium (B1214612) or xenon arc lamp) is passed through the reaction cell, perpendicular to the photolysis flash.
-
The concentration of the peroxyacetyl radical is monitored over time by its characteristic UV absorption spectrum.
-
The decay of the absorption signal in the presence of a known concentration of NO or NO₂ is used to determine the reaction rate constant.
3. Data Analysis:
-
The pseudo-first-order rate constant is determined from the exponential decay of the peroxyacetyl radical concentration.
-
By varying the concentration of the excess reactant (NO or NO₂), a plot of the pseudo-first-order rate constant versus the reactant concentration yields the second-order rate constant as the slope.
Protocol 2: Flow Tube Reactor with Chemical Ionization Mass Spectrometry (CIMS)
This technique is suitable for studying reactions over a range of temperatures and pressures.
1. Radical Generation:
-
Peroxyacetyl radicals can be generated by the thermal decomposition of PAN in a heated inlet.[6]
-
Alternatively, radicals can be produced by the reaction of a precursor (e.g., acetaldehyde) with a photolytically generated radical (e.g., Cl atoms from Cl₂ photolysis) in a movable injector within the flow tube.
2. Reaction Zone:
-
The generated radicals are introduced into a temperature-controlled flow tube.
-
A known concentration of the reactant gas (NO or NO₂) is added to the main flow.
-
The reaction time is controlled by varying the position of the movable injector or by changing the flow velocity.
3. Detection:
-
The concentration of the peroxyacetyl radical at the end of the flow tube is measured using a sensitive detection method like Chemical Ionization Mass Spectrometry (CIMS).
-
The decay of the radical signal as a function of reaction time or reactant concentration is used to determine the rate constant.
Caption: A typical experimental workflow for studying peroxyacetyl radical reactions.
Protocol 3: Cavity Ring-Down Spectroscopy (CRDS) for Radical Detection
CRDS is a highly sensitive absorption technique that can be coupled with flash photolysis or flow tube reactors to detect low concentrations of radicals.
1. Principle of Operation:
-
A laser pulse is injected into a high-finesse optical cavity formed by two highly reflective mirrors.
-
The light intensity leaking out of the cavity decays exponentially over time (the "ring-down").
-
If an absorbing species like the peroxyacetyl radical is present in the cavity, the ring-down time will be shorter.
2. Experimental Setup:
-
The reaction cell (from a flash photolysis or flow tube experiment) is placed within the optical cavity.
-
A tunable laser is used to probe specific absorption features of the peroxyacetyl radical in the near-infrared.[9][10]
3. Measurement and Analysis:
-
The ring-down time is measured with and without the absorbing species present.
-
The difference in the reciprocal of the ring-down times is directly proportional to the concentration of the absorbing radical.
-
This allows for highly sensitive and selective detection of the peroxyacetyl radical, enabling precise kinetic measurements.
Synthesis of Peroxyacetyl Nitrate (PAN) for Laboratory Studies
For laboratory experiments, a stable source of PAN is often required for calibration or as a source of peroxyacetyl radicals via thermal decomposition.
1. Photochemical Synthesis:
-
A common method involves the photolysis of a mixture of acetone and NO in the presence of air or oxygen.[11][12]
-
A mixture of a few hundred ppm of acetone and NO in synthetic air is passed through a quartz tube and irradiated with a UV lamp (e.g., a Pen-Ray lamp).
-
The photolysis of acetone initiates a series of reactions that lead to the formation of peroxyacetyl radicals, which then react with NO₂ (formed from NO oxidation) to produce PAN.
2. Purification:
-
The output from the photoreactor is a mixture containing PAN, unreacted precursors, and byproducts.
-
For high-purity PAN, the mixture can be passed through a gas chromatograph (GC) with a suitable column to separate PAN from other components.
3. Storage:
-
Pure PAN is thermally unstable and must be stored at low temperatures (e.g., in a freezer) to prevent decomposition.[13] It is often stored as a dilute mixture in a high-pressure cylinder.[13]
References
- 1. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of peroxyacetyl nitrate and reactions of acetyl peroxy radicals with NO and NO2 over the temperature range 283-313 K [inis.iaea.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. aaqr.org [aaqr.org]
- 12. Peroxyacetyl nitrate measurements by thermal dissociation–chemical ionization mass spectrometry in an urban environment: performance and characterizations [journal.hep.com.cn]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Measurement of Acetylperoxy Radicals (CH3C(O)OO) using Laser-Induced Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Laser-Induced Fluorescence (LIF) for Radical Detection
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used for detecting and quantifying specific atoms and molecules in the gas phase.[1][2] The fundamental principle of LIF involves the excitation of a target species to a higher electronic state by a tunable laser. The excited species then relaxes to a lower energy state by emitting photons (fluorescence). This fluorescence is detected, typically by a photomultiplier tube (PMT). The intensity of the fluorescence signal is proportional to the concentration of the target species, allowing for quantitative measurements.[1]
Key advantages of LIF include its exceptional sensitivity, with detection limits often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range, and its high selectivity, as the excitation wavelength can be tuned to target specific electronic transitions of the molecule of interest.[1]
Challenges in the Direct LIF Measurement of Acetylperoxy Radicals (CH3C(O)OO)
Direct measurement of the acetylperoxy radical (CH3C(O)OO) using LIF is challenging. While CH3C(O)OO has known absorption spectra, several factors complicate its direct detection by fluorescence:
-
Strong Quenching: In many experimental conditions, particularly at higher pressures, the fluorescence of excited CH3C(O)OO is strongly quenched by collisions with other molecules, which significantly reduces the fluorescence quantum yield.[3]
-
Predissociation: The excited electronic states of CH3C(O)OO may be predissociative, meaning the molecule breaks apart before it has a chance to fluoresce.
-
Spectral Overlap: The absorption spectra of CH3C(O)OO can overlap with those of other species present in the system, leading to potential interferences.
Indirect LIF Methods for CH3C(O)OO Measurement
Due to the difficulties in direct detection, indirect methods are commonly employed to measure CH3C(O)OO and other peroxy radicals (RO2). These methods typically involve converting the peroxy radicals into a species that is more readily detectable by LIF.
Peroxy Radical Chemical Amplification (PERCA) coupled with LIF:
The PERCA technique is a widely used method for measuring the total concentration of peroxy radicals (RO2, including HO2 and organic peroxy radicals like CH3C(O)OO).[4][5] The core principle of PERCA is the amplification of the peroxy radical signal through a chain reaction. This is achieved by adding high concentrations of nitric oxide (NO) and a fuel like carbon monoxide (CO) or sulfur dioxide (SO2) to the sample gas.
The reaction sequence in a PERCA system using CO is as follows:
-
Conversion of RO2 to NO2:
-
RO2 + NO → RO + NO2
-
HO2 + NO → OH + NO2
-
-
Regeneration of Peroxy Radicals:
-
RO + O2 → (products) ... → HO2
-
OH + CO + O2 → HO2 + CO2
-
-
Chain Termination:
-
OH + NO + M → HONO + M
-
HO2 + wall → loss
-
In this cycle, each initial peroxy radical can lead to the formation of many NO2 molecules. The concentration of the resulting NO2 is then measured using LIF.[4] A Nd:YAG laser at 532 nm is often used to excite the NO2.[4] The measured NO2 concentration is proportional to the initial peroxy radical concentration, with the proportionality constant being the chain length of the amplification reaction.
Experimental Protocols
Protocol 1: Measurement of Total Peroxy Radicals (including CH3C(O)OO) using PERCA-LIF
This protocol describes the general procedure for measuring the concentration of total peroxy radicals using a chemical amplifier coupled with a laser-induced fluorescence detector for NO2.
1. Materials and Reagents:
-
Zero air generator
-
Mass flow controllers
-
Nitric oxide (NO) in N2 (e.g., 10 ppmv)
-
Carbon monoxide (CO) in N2 (e.g., 10%)
-
Calibration source for peroxy radicals (e.g., photolysis of H2O in the presence of O2 to generate HO2)
-
1/4" PFA or Teflon tubing
2. Instrumentation:
-
Chemical Amplifier Reactor: A length of PFA tubing where the chain reaction occurs.
-
Nd:YAG laser (532 nm)
-
LIF detection cell for NO2
-
Photomultiplier tube (PMT) with appropriate filters
-
Data acquisition system
3. Experimental Procedure:
-
System Setup:
-
Assemble the PERCA-LIF system as shown in the workflow diagram below.
-
Ensure all connections are leak-tight.
-
Use mass flow controllers to precisely control the flow rates of the sample air and reagent gases.
-
-
Reagent Addition:
-
Introduce a controlled flow of NO and CO into the sample stream at the entrance of the chemical amplifier. Typical concentrations in the reaction tube are around 5 ppm of NO and 10% of CO.[5]
-
-
Chemical Amplification:
-
Allow the gas mixture to flow through the reaction tube. The length of the tube determines the reaction time. This needs to be optimized to achieve a stable and sufficiently long chain length.[4]
-
-
LIF Detection of NO2:
-
The output from the chemical amplifier is directed into the LIF detection cell.
-
The 532 nm laser beam is passed through the cell to excite the NO2 molecules.
-
The resulting fluorescence is collected at a right angle to the laser beam by the PMT.
-
-
Calibration:
-
The chain length of the chemical amplifier must be determined through calibration.
-
Generate a known concentration of a reference peroxy radical, typically HO2. This can be done by photolyzing water vapor in the presence of oxygen.
-
Measure the NO2 signal produced from this known concentration of HO2.
-
The chain length (CL) is calculated as: CL = [NO2] / [HO2]initial.
-
The dependence of the chain length on humidity should also be characterized.[4]
-
-
Ambient Measurement:
-
Once calibrated, the system can be used to measure the total peroxy radical concentration in ambient air or in a reaction chamber.
-
The total ROx concentration is then calculated as: [ROx] = [NO2]measured / CL.
-
Protocol 2: Kinetic Studies of CH3C(O)OO Reactions by Monitoring OH using LIF
This protocol outlines a method for studying the kinetics of reactions involving CH3C(O)OO by monitoring the temporal profile of a product or reactant, such as the hydroxyl radical (OH), using LIF.
1. Materials and Reagents:
-
Precursors for CH3C(O)OO (e.g., acetaldehyde (B116499) and O2)
-
Precursors for other reactants (e.g., HO2 precursors like methanol (B129727) and Cl2 for photolysis)
-
Pulsed laser for photolysis (e.g., excimer laser)
-
Tunable dye laser system for OH detection (excitation around 282 nm)
-
Reaction cell with quartz windows
-
PMT with appropriate filters (e.g., 309 nm interference filter)
-
Gas handling system with mass flow controllers
2. Instrumentation:
-
Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) system.
-
Digital oscilloscope or boxcar integrator for signal averaging.
3. Experimental Procedure:
-
Radical Generation:
-
Introduce a mixture of the CH3C(O)OO precursor (e.g., acetaldehyde) and O2, along with the precursor for the co-reactant (e.g., HO2), into the reaction cell at a controlled flow rate and pressure.
-
Initiate the reaction by firing the photolysis laser. This will generate a pulse of the initial radicals.
-
-
OH Detection by LIF:
-
At a variable time delay after the photolysis pulse, fire the probe laser (dye laser) tuned to an absorption line of the OH radical (around 282 nm).
-
The OH radicals are excited, and their subsequent fluorescence (around 309 nm) is detected by the PMT.[6]
-
-
Kinetic Trace Acquisition:
-
Record the LIF signal intensity as a function of the delay time between the photolysis and probe lasers. This provides the temporal profile of the OH concentration.
-
Average the signals from multiple laser pulses to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The decay of the OH signal (or its formation) is fitted to an appropriate kinetic model to extract the rate constant of the reaction of interest.
-
Experiments should be performed under pseudo-first-order conditions where the concentration of one reactant is in large excess.[6]
-
Quantitative Data
Table 1: Rate Coefficients for Reactions Involving CH3C(O)OO Studied using LIF and other techniques.
| Reaction | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| CH3C(O)O2 + HO2 → CH3C(O)OOH + O2 | (1.42 ± 0.07) x 10⁻¹¹ | LIF (for OH product) | [7] |
| CH3C(O)O2 + HO2 → CH3C(O)OH + O3 | Branching ratio α = 0.12 ± 0.04 | LIF (for OH product) | [7] |
| CH3C(O)O2 + HO2 → OH + products | Branching ratio α = 0.61 ± 0.09 | LIF (for OH) & TAS | [8] |
| CH3C(O)O2 + NO2 + M → CH3C(O)O2NO2 + M | - | - | [5] |
Table 2: Typical Operating Parameters and Performance of PERCA-LIF for Peroxy Radical Measurements.
| Parameter | Value | Reference |
| NO concentration | ~5 ppm | [5] |
| CO concentration | ~10 % | [5] |
| Maximum Chain Length | ~300 (dry conditions) | [4] |
| Detection Limit (OH by LIF) | ~3 x 10⁵ molecules/cm³ (1 min resolution) | [1] |
| Laser Wavelength for NO2 detection | 532 nm | [4] |
Visualizations
Caption: Workflow for peroxy radical measurement using PERCA-LIF.
Caption: Chemical amplification pathways in a PERCA system.
Caption: General experimental setup for PLP-LIF kinetic studies.
References
- 1. LIF - Laser induced fluorescence [fz-juelich.de]
- 2. dantecdynamics.com [dantecdynamics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 6. ACP - Reaction between CH3C(O)OOH (peracetic acid) and OH in the gas phase: a combined experimental and theoretical study of the kinetics and mechanism [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct kinetic study of OH and O3 formation in the reaction of CH3C(O)O2 with HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Flow Tube Reactors for Peroxyacetyl Radical Studies
Application Notes and Protocols for Isotopic Labeling Studies of Peroxyacetyl Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyacetyl radicals (CH₃C(O)OO•), often abbreviated as PA radicals, are key transient species in atmospheric chemistry, playing a crucial role in the formation of photochemical smog and the transport of nitrogen oxides. Their reactivity also holds significance in various oxidative processes relevant to biological systems and drug degradation pathways. Understanding the intricate mechanisms of PA radical reactions is paramount for developing accurate atmospheric models and for elucidating oxidative stress pathways in biological contexts.
Isotopic labeling is a powerful technique to trace the fate of atoms through complex reaction sequences, providing unambiguous insights into reaction mechanisms, kinetics, and product formation pathways. By replacing specific atoms in the peroxyacetyl radical or its reactants with heavier isotopes (e.g., ¹³C, ¹⁸O, ²H), researchers can follow their transformation using sensitive analytical techniques such as mass spectrometry and infrared spectroscopy. This allows for the determination of bond-breaking and bond-forming steps, the identification of reaction intermediates, and the quantification of kinetic isotope effects (KIEs), which offer a sensitive probe of transition state structures.
These application notes provide detailed protocols for conducting isotopic labeling studies of peroxyacetyl radical reactions, summarizing key quantitative data and visualizing the elucidated reaction pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from isotopic labeling studies of peroxyacetyl radical reactions.
Table 1: Rate Constants for Key Peroxyacetyl Radical Reactions at 295 K
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| CH₃C(O)O₂ + NO → CH₃C(O)O + NO₂ | (2.0 ± 0.3) x 10⁻¹¹ | [1] |
| CH₃C(O)O₂ + NO₂ ⇌ CH₃C(O)O₂NO₂ (PAN) | (1.0 ± 0.2) x 10⁻¹¹ (forward) | [1] |
Table 2: Kinetic Isotope Effects (KIE) in Peroxyacetyl Nitrate (B79036) (PAN) Thermal Decomposition
| Reaction | Isotope Substitution | Kinetic Isotope Effect (k_light / k_heavy) | Temperature (K) | Reference |
| Unimolecular Decomposition to CH₃NO₃ + CO₂ | Perdeuteration (CD₃C(O)OONO₂) | No apparent isotope effect | 298-338 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled Peroxyacetyl Nitrate (PAN) for Decomposition Studies
This protocol is adapted from the methodology described by Senum et al. (1985) for the synthesis of perdeuterio-PAN (CD₃C(O)OONO₂) to study its thermal decomposition.[2] A similar approach can be used for ¹³C labeling by starting with the appropriately labeled precursors.
Objective: To synthesize isotopically labeled PAN to investigate the kinetic isotope effect in its thermal decomposition.
Materials:
-
Perdeuterioacetyl chloride (CD₃COCl) or ¹³C-acetyl chloride ([¹³CH₃]COCl or CH₃[¹³C]OCl)
-
Silver nitrite (B80452) (AgNO₂)
-
Nitrogen gas (high purity)
-
Vacuum line apparatus
-
Infrared gas cell
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Precursor Preparation: Place a small amount of silver nitrite (AgNO₂) in a reaction vessel connected to a vacuum line.
-
Reaction: Freeze-pump-thaw the vessel to remove any adsorbed gases. Introduce the isotopically labeled acetyl chloride (e.g., CD₃COCl) vapor into the reaction vessel.
-
Synthesis: Allow the acetyl chloride to react with the silver nitrite at room temperature. The reaction produces isotopically labeled PAN and silver chloride.
-
CD₃COCl(g) + AgNO₂(s) → CD₃C(O)OONO₂(g) + AgCl(s)
-
-
Purification: The gaseous PAN product is purified by trap-to-trap distillation on the vacuum line to remove any unreacted starting materials or byproducts.
-
Sample Preparation for Analysis: Transfer a known pressure of the purified, isotopically labeled PAN into a pre-evacuated infrared gas cell.
-
FTIR Analysis: Record the infrared spectrum of the labeled PAN at various time intervals while maintaining the gas cell at a constant temperature (e.g., between 298 K and 338 K) to monitor its decomposition.[2]
-
Data Analysis: Analyze the decrease in the characteristic infrared absorption bands of the labeled PAN and the increase in the absorption bands of the products (e.g., labeled methyl nitrate and carbon dioxide) over time to determine the decomposition rate constant. Compare this rate to that of the unlabeled PAN to determine the kinetic isotope effect.
Protocol 2: In-situ Generation of Peroxyacetyl Radicals for Kinetic Studies
This protocol describes a general method for the in-situ generation of peroxyacetyl radicals in a flow tube reactor coupled to a detection system like a Chemical Ionization Mass Spectrometer (CIMS) to study their reaction kinetics.
Objective: To generate peroxyacetyl radicals in a controlled environment to measure their reaction rates with other species (e.g., NO, NO₂).
Materials:
-
Isotopically labeled acetaldehyde (B116499) (e.g., ¹³CH₃CHO or CH₃¹³CHO)
-
Chlorine gas (Cl₂)
-
Oxygen (O₂)
-
Nitrogen (N₂) or other inert carrier gas
-
UV photolysis lamps
-
Flow tube reactor
-
Mass flow controllers
-
Chemical Ionization Mass Spectrometer (CIMS) or other sensitive radical detection system
Procedure:
-
Radical Precursor Preparation: Prepare a dilute mixture of the isotopically labeled acetaldehyde and chlorine gas in a nitrogen carrier gas using mass flow controllers.
-
Radical Generation: Introduce the gas mixture into the flow tube reactor. Irradiate a section of the flow tube with UV lamps to photolyze the chlorine gas, producing chlorine atoms.
-
Cl₂ + hν → 2Cl•
-
-
Peroxyacetyl Radical Formation: The chlorine atoms will react with the isotopically labeled acetaldehyde to form an acetyl radical, which then rapidly reacts with oxygen to produce the isotopically labeled peroxyacetyl radical.
-
Cl• + ¹³CH₃CHO → H¹³Cl + ¹³CH₃CO•
-
¹³CH₃CO• + O₂ + M → ¹³CH₃C(O)OO• + M (where M is a third body, like N₂)
-
-
Kinetic Measurement: Introduce a known concentration of a reactant gas (e.g., NO or NO₂) downstream of the radical generation zone.
-
Detection: Monitor the decay of the isotopically labeled peroxyacetyl radical signal using the CIMS as a function of the reactant concentration or reaction time. The CIMS can be tuned to detect the mass-to-charge ratio of the protonated labeled peroxyacetyl radical.
-
Data Analysis: Plot the pseudo-first-order decay rate of the peroxyacetyl radical against the concentration of the added reactant. The slope of this plot gives the bimolecular rate constant for the reaction.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of Peroxyacetyl Radical with Nitrogen Oxides
The reaction of the peroxyacetyl radical with nitrogen oxides (NOx) is central to its role in atmospheric chemistry. Isotopic labeling can be used to trace the fate of the atoms in these reactions.
Experimental Workflow for Kinetic Isotope Effect Study
This workflow illustrates the steps involved in determining the kinetic isotope effect of a peroxyacetyl radical reaction.
References
Troubleshooting & Optimization
Technical Support Center: Experimental Detection of the Acetylperoxy Radical (CH₃C(O)OO)
Welcome to the technical support center for the experimental detection of the acetylperoxy radical (CH₃C(O)OO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the detection of this highly reactive species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the experimental detection of the acetylperoxy radical (CH₃C(O)OO)?
A1: The experimental detection of the acetylperoxy radical is challenging due to several intrinsic properties of the molecule and the complexity of the chemical systems in which it is studied. Key challenges include:
-
High Reactivity and Short Lifetime: Peroxy radicals are key intermediates in oxidation processes and are inherently reactive with short lifetimes, making them difficult to detect before they react further.[1]
-
Low Concentrations: In typical experimental conditions, the concentration of CH₃C(O)OO is very low, requiring highly sensitive detection techniques.[1]
-
Interference from Co-existing Species: Experiments often involve a mixture of radicals and stable molecules. For example, in studies of the CH₃C(O)O₂ + HO₂ reaction, other species like HO₂, CH₃O₂, and O₃ can interfere with the detection.[2][3]
-
Surface Reactivity: Organic peroxy radicals can be taken up by solid surfaces, which can compete with their gas-phase chemistry and impact measurements.[4][5] The affinity of precursor molecules like peracetic acid (CH₃C(O)OOH) for surfaces and subsequent desorption can also introduce variability.[6]
-
Spectral Overlap: The UV absorption spectrum of CH₃C(O)OO is broad and can overlap with the spectra of other molecules present in the system, complicating quantification.[7]
Q2: Which experimental techniques are most commonly used for the detection of CH₃C(O)OO?
A2: Several advanced techniques are employed to detect and quantify the acetylperoxy radical, each with its own advantages and limitations:
-
Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption spectroscopy technique that has been successfully used to detect CH₃C(O)OO in the near-infrared region.[8][9][10] This method provides a long effective path length, enabling the detection of species at very low concentrations.[9]
-
Ultraviolet (UV) Absorption Spectroscopy: This has been a conventional method for probing CH₃C(O)OO, which exhibits broad absorption bands in the UV region.[7] However, its application can be limited by spectral interference from other absorbing species.
-
Mass Spectrometry: Techniques like Chemical Ionization Mass Spectrometry (CIMS) are powerful for studying the kinetics of peroxy radicals, including CH₃C(O)OO.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the transient species produced in gaseous reactions, including different conformers of CH₃C(O)OO.[12]
-
Laser-Induced Fluorescence (LIF): While not a direct detection method for CH₃C(O)OO, LIF is crucial for detecting the OH radical, a key product in some of its reactions.[6][13][14] An indirect LIF-based method has also been developed for the detection of the structurally similar CH₃O₂ radical.[15][16]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: In situ EPR with spin-trapping has been used for the direct identification of CH₃C(O)OO•.[17]
Troubleshooting Guides
Issue 1: Low or No Signal Detected
| Possible Cause | Troubleshooting Step |
| Insufficient radical concentration | - Verify the efficiency of the radical precursor photolysis. For instance, in pulsed laser photolysis, check the laser fluence and the absorption cross-section of the precursor at the photolysis wavelength.[13] - Ensure the purity and correct concentration of precursor chemicals. |
| High reactivity leading to rapid decay | - Increase the time resolution of your detection system to capture the transient signal. - Reduce the concentration of reactants that consume the CH₃C(O)OO radical to increase its lifetime. |
| Instrument sensitivity is too low | - For absorption spectroscopy, consider using a technique with a longer path length, such as Cavity Ring-Down Spectroscopy (CRDS).[9] - For Laser-Induced Fluorescence (LIF) detection of reaction products, optimize the laser power and wavelength, and ensure efficient fluorescence collection. |
| Surface loss of radicals | - Passivate the surfaces of the reaction cell. Halocarbon wax coatings have been used in some experiments.[18] - Increase the flow rate of the gas mixture to minimize the contact time of the radicals with the reactor walls. |
Issue 2: Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Laser intensity fluctuations | - For CRDS, the technique is inherently insensitive to laser intensity noise.[10] - For other laser-based techniques, use a power stabilization system for the laser or normalize the signal to the laser intensity on a shot-by-shot basis. |
| Detector noise | - Cool the detector to reduce thermal noise. - Use appropriate electronic filtering and signal averaging to improve the signal-to-noise ratio. |
| Interference from scattered light | - Use appropriate optical filters to block scattered light from the photolysis or probe laser from reaching the detector. - Optimize the geometry of the detection axis to minimize scattered light. |
Issue 3: Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent precursor concentration | - Use precise mass flow controllers for gaseous precursors.[13] - For liquid precursors, ensure the bubbler temperature is stable and the carrier gas flow is constant.[2] |
| Temperature and pressure fluctuations | - Actively stabilize the temperature and pressure of the reaction cell. |
| Memory effects from the reactor walls | - Thoroughly clean the reactor between experiments. - As noted in some studies, the large affinity of precursors like CH₃C(O)OOH for surfaces can lead to variable desorption, so allow for sufficient passivation and conditioning time.[6] |
| Secondary chemistry | - Carefully design the experiment to minimize secondary reactions. This may involve adjusting the initial concentrations of reactants. - Use kinetic modeling to understand the potential impact of secondary reactions on your measurements.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for the acetylperoxy radical and related reactions.
Table 1: Reaction Rate Constants
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Technique | Reference |
| CH₃C(O)O₂ + HO₂ | (1.50 ± 0.08) x 10⁻¹¹ | Flash Photolysis / UV Absorption | [2] |
| CH₃C(O)O₂ + HO₂ | (1.4 ± 0.5) x 10⁻¹¹ | Pulsed Laser Photolysis / LIF | [14] |
| CH₃C(O)O₂ + CH₃C(O)O₂ | (1.3 ± 0.3) x 10⁻¹¹ | Laser Photolysis / cw-CRDS | [8] |
| CH₃C(O)O₂ + CH₃O₂ | (2.0 ± 0.4) x 10⁻¹¹ | Laser Photolysis / cw-CRDS | [8] |
| CH₃CO + O₂ | (2.0 ± 0.4) x 10⁻¹² | Photoionization Mass Spectrometry | [19] |
| CH₃C(O)OOH + OH | < 4 x 10⁻¹⁴ | Pulsed Laser Photolysis / LIF | [6][13][20] |
Table 2: Spectroscopic Parameters for CH₃C(O)OO
| Parameter | Wavelength/Wavenumber | Value | Technique | Reference |
| UV Absorption Cross-section (max) | ~206 nm | ~6.6 x 10⁻¹⁸ cm² | UV Absorption | [7] |
| UV Absorption Cross-section (max) | ~250 nm | ~3.0 x 10⁻¹⁸ cm² | UV Absorption | [7] |
| Near-IR Absorption (Ã-X̃ transition) | 6497.94 cm⁻¹ | - | cw-CRDS | [8] |
| IR Absorption (t-CH₃C(O)OO) | 1851 cm⁻¹ | - | FTIR | [7][12] |
| IR Absorption (c-CH₃C(O)OO) | 1862 cm⁻¹ | - | FTIR | [7][12] |
Experimental Protocols
Protocol 1: Generation of CH₃C(O)OO and Detection by cw-CRDS
This protocol is based on the methodology described by Assali & Fittschen (2022).[8]
-
Radical Generation:
-
Use pulsed laser photolysis of a suitable precursor. Common precursors include:
-
Biacetyl (CH₃C(O)C(O)CH₃) photolyzed at 351 nm or 248 nm.
-
Acetone (CH₃C(O)CH₃) photolyzed at 248 nm.
-
-
The photolysis is carried out in the presence of O₂ to rapidly convert the initially formed acetyl radicals (CH₃CO) into acetylperoxy radicals (CH₃C(O)OO).
-
-
Experimental Setup:
-
A flow cell is used to provide a fresh gas mixture for each photolysis pulse. Maintain a constant total pressure (e.g., 100 Torr O₂) and temperature (e.g., 298 K).[8]
-
The photolysis laser beam and the probe laser beam from the CRDS system are co-aligned through the flow cell.
-
-
Detection by cw-CRDS:
-
A continuous-wave laser is tuned to a specific absorption feature of the CH₃C(O)OO radical in the near-infrared, for example, at 6497.94 cm⁻¹.[8]
-
The laser light is injected into a high-finesse optical cavity formed by two highly reflective mirrors.
-
The decay of the light intensity leaking from the cavity (the "ring-down") is measured. The ring-down time is inversely proportional to the total optical loss in the cavity, including the absorption by the radical.
-
By measuring the ring-down time with and without the radicals present, the concentration of CH₃C(O)OO can be determined using the known absorption cross-section.
-
-
Data Analysis:
-
The decay of the CH₃C(O)OO concentration over time is monitored to determine reaction kinetics.
-
Kinetic modeling is often necessary to account for the self-reaction of the radical and any cross-reactions with other species present.
-
Protocol 2: Indirect Detection of CH₃C(O)OO Reaction Products by LIF
This protocol for detecting the OH product from CH₃C(O)OO reactions is based on the work of Dillon & Crowley (2008).[14]
-
Radical Generation:
-
Generate HO₂ and CH₃C(O)O₂ radicals simultaneously in a flow tube reactor.
-
HO₂ can be generated from the photolysis of Cl₂ in the presence of CH₃OH and O₂.
-
CH₃C(O)O₂ can be generated from the photolysis of Cl₂ in the presence of CH₃CHO and O₂.
-
-
Experimental Setup:
-
A pulsed laser photolysis system is used to initiate the chemistry.
-
A laser-induced fluorescence (LIF) system is used to detect the OH radicals formed.
-
-
OH Detection by LIF:
-
A tunable pulsed laser (probe laser) is used to excite the OH radicals, typically on the A²Σ⁺ ← X²Πᵢ transition around 282 nm.
-
The resulting fluorescence, which is emitted at a longer wavelength (around 308 nm), is collected at a right angle to the probe laser beam using appropriate optics and a photomultiplier tube.
-
The LIF signal is proportional to the OH concentration.
-
-
Calibration and Quantification:
-
The LIF system must be calibrated to convert the measured signal into an absolute OH concentration. This is typically done by generating a known amount of OH, for example, by the photolysis of H₂O₂ or HNO₃.
-
By measuring the amount of OH produced as a function of the initial radical concentrations, the branching ratio for the OH-forming channel of the reaction can be determined.
-
Visualizations
Caption: Experimental workflow for the detection of CH₃C(O)OO using cw-CRDS.
Caption: Reaction pathways for the reaction of CH₃C(O)OO with HO₂.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A reinvestigation of the kinetics and the mechanism of the CH3C(O)O2 + HO2 reaction using both experimental and theoretical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Strong Uptake of Gas-Phase Organic Peroxy Radicals (ROO•) by Solid Surfaces Driven by Redox Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Cavity ring-down spectroscopy - Wikipedia [en.wikipedia.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. repository.library.noaa.gov [repository.library.noaa.gov]
- 12. Transient infrared absorption of t-CH3C(O)OO, c-CH3C(O)OO, and alpha-lactone recorded in gaseous reactions of CH3CO and O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACP - Reaction between CH3C(O)OOH (peracetic acid) and OH in the gas phase: a combined experimental and theoretical study of the kinetics and mechanism [acp.copernicus.org]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. AMT - A new method for atmospheric detection of the CH3O2 radical [amt.copernicus.org]
- 16. amt.copernicus.org [amt.copernicus.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Minimizing secondary reactions in peroxyacetyl radical experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxyacetyl (PA) radicals. Our goal is to help you minimize secondary reactions and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for generating peroxyacetyl (PA) radicals in a laboratory setting?
A1: The most prevalent and recommended method for generating PA radicals is the thermal decomposition of a peroxyacetyl nitrate (B79036) (PAN) precursor.[1][2][3] This can be achieved through flash pyrolysis in a heated nozzle or flow tube.[1][2] While photolysis is another option, pyrolysis is often preferred as it can offer a cleaner source of PA radicals by avoiding certain secondary reactions that can be initiated by the light source.[3]
Q2: What is the optimal temperature for generating PA radicals from PAN?
A2: The maximum yield of PA radicals from the thermal decomposition of PAN is typically achieved at approximately 330°C.[1][2][3] It is crucial to control the temperature carefully, as higher temperatures can lead to the decomposition of the PA radicals themselves.
Q3: What are the primary reactions of peroxyacetyl radicals that I should be aware of in my experiments?
A3: Peroxyacetyl radicals primarily undergo a reversible reaction with nitrogen dioxide (NO₂) to form peroxyacetyl nitrate (PAN).[4][5] They also react with nitric oxide (NO), which can inhibit PAN formation by consuming the PA radicals.[4]
Q4: Can peroxyacetyl radicals react with themselves?
A4: Yes, the self-reaction of peroxyacetyl radicals is a significant process, especially at high radical concentrations. This reaction can act as a sink for your target radical and may be a source of interfering species.[6][7]
Troubleshooting Guide
Problem 1: Low yield of peroxyacetyl radicals.
| Possible Cause | Suggested Solution |
| Incorrect Pyrolysis Temperature | The optimal temperature for PA radical generation from PAN is around 330°C.[1][2][3] Temperatures that are too low will result in incomplete decomposition of the PAN precursor, while temperatures that are too high (above 300-550°C) will cause the secondary decomposition of the PA radicals into ketene (B1206846).[2][3] Verify and calibrate your heating element's temperature. |
| Precursor (PAN) Degradation | PAN is thermally unstable. Ensure your PAN sample is stored at low temperatures (e.g., in a refrigerator at -20°C) to prevent degradation before use.[2] |
| Inefficient Radical Detection | Your detection method may not be sensitive enough or could be experiencing interference. For Chemical Ionization Mass Spectrometry (CIMS), interferences from species like peroxyacetic acid (PAA) have been noted.[8] |
Problem 2: Evidence of significant secondary reactions in my data.
| Possible Cause | Suggested Solution |
| High Pyrolysis Temperature | As mentioned, temperatures above the optimal range will lead to the decomposition of PA radicals into ketene (CH₂CO).[2][3][9] Carefully control the pyrolysis temperature to maximize PA yield and minimize this secondary reaction. |
| Presence of Nitric Oxide (NO) | The reaction of PA radicals with NO is a major secondary pathway that consumes PA radicals.[4] This can be a significant issue, particularly in environments with high NO concentrations, and can lead to underestimation in measurements.[8] If the reaction with NO is not the focus of your study, ensure your system is free from NO sources. |
| High Radical Concentrations | High concentrations of PA radicals will favor self-reaction.[6][7] Diluting your precursor sample or adjusting flow rates to reduce the concentration of PA radicals in the reaction zone can help minimize this. |
Quantitative Data on Key Reactions
The following tables summarize important kinetic data for the primary and secondary reactions of peroxyacetyl radicals.
Table 1: Rate Constants for Key Peroxyacetyl Radical Reactions
| Reaction | Rate Constant (k) | Temperature (K) | Pressure | Reference(s) |
| CH₃C(O)O₂ + NO | k(T) = (6.0 ± 1.1) x 10⁻¹² exp{(320 ± 40)/T} cm³ molecule⁻¹ s⁻¹ | 218 - 370 | 2 - 5 Torr | [10] |
| CH₃C(O)O₂ + NO | k₂₉₈ = (1.8 ± 0.3) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | 2 - 5 Torr | [10] |
| 2CH₃C(O)O₂ → 2CH₃C(O)O + O₂ | k₁ = (1.36 ± 0.19) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | [6] | |
| CH₃C(O)O₂ + NO₂ + M → PAN + M | Ratio k₁/k₂ = 0.41 ± 0.03 (where k₂ is the rate constant for reaction with NO) | 247 - 298 | ~1 atm | [11] |
Experimental Protocols
Protocol: Generation of Peroxyacetyl Radicals in a Fast-Flow Reactor
This protocol describes the generation of PA radicals via thermal decomposition of PAN for study in a fast-flow reactor coupled with a Chemical Ionization Mass Spectrometer (CIMS).
1. Precursor Preparation and Handling:
- Synthesize Peroxyacetyl Nitrate (PAN) following established methods, such as the acid-catalyzed nitration of peracetic acid.
- Store the synthesized PAN in a suitable solvent (e.g., tridecane) at low temperatures (-20°C) to ensure stability.[2]
2. Radical Generation:
- Use a fast-flow reactor system.
- Introduce a carrier gas (e.g., Helium) through the PAN/tridecane solution to deliver gaseous PAN to the system.
- Pass the PAN/carrier gas mixture through a heated injector (pyrolysis oven) maintained at approximately 330°C to induce thermal decomposition of PAN into peroxyacetyl radicals and NO₂.[1][2][3]
3. Minimizing Secondary Reactions:
- Temperature Control: Precisely maintain the pyrolysis oven temperature at 330°C to maximize PA radical yield and minimize decomposition to ketene.[1][2][3]
- Flow Rates: Utilize fast flows of a bath gas (e.g., additional Helium) to quickly transport the generated PA radicals to the detection region, minimizing their residence time in the reactor and thus reducing the likelihood of self-recombination reactions.
- Controlling NO/NO₂ ratio: The co-product of PAN pyrolysis is NO₂. Be aware of the reversible reaction between PA and NO₂.[4][5] If studying the kinetics of PA radicals with other species, the concentration of NO₂ must be accounted for. To study the reaction of PA with NO, introduce a calibrated flow of NO into the reactor. The ratio of k(PA+NO₂)/k(PA+NO) is approximately 0.41 and is largely independent of temperature in the 247-298 K range.[11]
4. Detection:
- Couple the fast-flow reactor to a Chemical Ionization Mass Spectrometer (CIMS) for sensitive and selective detection of PA radicals.
Visualizations
Caption: Experimental workflow for the generation and detection of peroxyacetyl radicals.
Caption: Key reaction pathways for the peroxyacetyl radical in experimental systems.
References
- 1. Generation and detection of the peroxyacetyl radical in the pyrolysis of peroxyacetyl nitrate in a supersonic expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Understanding summertime peroxyacetyl nitrate (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]
- 5. Atmospheric peroxyacetyl nitrate (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 9. Unimolecular decomposition of acetyl peroxy radical: a potential source of tropospheric ketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maximizing Peroxyacetyl Radical Yield from PAN Pyrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of peroxyacetyl radicals from the pyrolysis of peroxyacetyl nitrate (B79036) (PAN).
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction in the pyrolysis of PAN to produce peroxyacetyl radicals?
The thermal decomposition of peroxyacetyl nitrate (PAN) primarily proceeds through the cleavage of the weak O-N bond, yielding a peroxyacetyl radical (PA) and nitrogen dioxide (NO₂).[1] This is the desired reaction for producing a high yield of peroxyacetyl radicals.
Q2: What is the optimal temperature for maximizing the yield of peroxyacetyl radicals?
The maximum yield of peroxyacetyl radicals is achieved at approximately 330 °C.[1][2] Exceeding this temperature can lead to the decomposition of the peroxyacetyl radicals themselves, thus reducing the overall yield.
Q3: What are the common side reactions or decomposition pathways that reduce the yield of peroxyacetyl radicals?
At temperatures above 300 °C, the peroxyacetyl radical becomes unstable and can decompose.[1][2] A common decomposition pathway results in the formation of ketene (B1206846) (CH₂CO) and other byproducts.[1] Minimizing these secondary reactions is crucial for maximizing the desired radical yield.
Q4: How does the carrier gas flow rate impact the pyrolysis process?
The flow rate of the inert carrier gas, such as Helium (He) or Argon (Ar), can influence the residence time of the PAN molecules and the resulting radicals in the heated zone of the reactor. A higher flow rate generally reduces the residence time, which can be beneficial in minimizing the secondary decomposition of the peroxyacetyl radicals at higher temperatures.[3][4] However, an optimal flow rate needs to be determined empirically for a specific experimental setup to ensure efficient heat transfer and pyrolysis.
Q5: What are the recommended methods for synthesizing the precursor, peroxyacetyl nitrate (PAN)?
PAN can be synthesized through several methods. One common laboratory-scale synthesis involves the reaction of peroxyacetic acid with nitric acid in a lipophilic solvent like n-tridecane.[5] Another method is the gas-phase photolysis of acetone (B3395972) in the presence of nitrogen dioxide (NO₂).[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no yield of peroxyacetyl radicals | Incorrect Pyrolysis Temperature: Operating at a temperature significantly lower or higher than the optimal 330 °C.[1][2] | Calibrate your heating system and ensure the temperature in the pyrolysis zone is accurately maintained at 330 °C. |
| Decomposition of PAN before Pyrolysis: PAN is thermally unstable and can decompose if not stored and handled properly. | Store PAN solutions at low temperatures (e.g., -20 °C) and in the dark.[1] Minimize the time the PAN sample is at room temperature before the experiment. | |
| Inefficient PAN Delivery: Issues with the carrier gas flow or introduction of the PAN sample into the pyrolysis reactor. | Check for leaks in the gas lines. Ensure a stable and appropriate flow rate of the carrier gas. Optimize the method of introducing the PAN sample (e.g., bubbling gas through a solution).[1] | |
| High signal of decomposition products (e.g., CH₂CO) | Pyrolysis Temperature is Too High: Operating at temperatures significantly above 330 °C leads to the decomposition of the peroxyacetyl radicals.[1][2] | Gradually decrease the pyrolysis temperature in increments (e.g., 10-20 °C) to find the optimal point where the peroxyacetyl radical signal is maximized and decomposition products are minimized. |
| Long Residence Time in the Hot Zone: The radicals are spending too much time at high temperatures, allowing for decomposition. | Increase the carrier gas flow rate to reduce the residence time of the radicals in the heated nozzle. | |
| Inconsistent or non-reproducible results | Fluctuations in Temperature: Unstable heating of the pyrolysis zone. | Use a reliable temperature controller (e.g., a Variac with a ballast resistance) and monitor the temperature closely with a thermocouple placed as near as possible to the reaction zone.[1] |
| Inconsistent PAN Concentration: Variation in the concentration of the PAN precursor solution. | Prepare fresh PAN solutions and ensure they are well-mixed and stored properly. If possible, quantify the PAN concentration before each experiment. | |
| Contamination in the System: Residuals from previous experiments or impurities in the carrier gas or PAN solution. | Thoroughly clean the pyrolysis reactor and gas lines between experiments. Use high-purity carrier gases. |
Quantitative Data
Table 1: Relative Signal Intensities of Key Species at Different Pyrolysis Temperatures
| Temperature (°C) | Relative Signal Intensity of Peroxyacetyl Radical (PA) | Relative Signal Intensity of CH₂CO⁺ (Decomposition Product) |
| ~200 | Low | Negligible |
| ~300 | Increasing | Starting to appear |
| 330 | Maximum | Low |
| ~400 | Decreasing | Increasing |
| >500 | Very Low | High |
Note: The values in this table are qualitative representations based on findings that show the maximum yield of PA is at approximately 330°C, with decomposition increasing at higher temperatures.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Peroxyacetyl Nitrate (PAN) in Tridecane (B166401)
Materials:
-
n-Tridecane (degassed)
-
Peroxyacetic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Anhydrous magnesium sulfate
-
Ice bath
-
Filtration apparatus
-
Storage vials
Procedure:
-
In an ice bath, add concentrated sulfuric acid to a mixture of degassed n-tridecane and peroxyacetic acid.
-
Slowly add concentrated nitric acid to the solution while keeping it in the ice bath.
-
After the reaction, dry the resulting tridecane mixture containing PAN with anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Store the dry PAN solution in a refrigerator at -20 °C in a sealed vial.[1]
Protocol 2: Generation and Detection of Peroxyacetyl Radicals via PAN Pyrolysis
Materials and Equipment:
-
PAN in tridecane solution (from Protocol 1)
-
Inert carrier gas (Helium or Argon)
-
Mass flow controllers
-
Heated pyrolysis nozzle (e.g., Al₂O₃ tube with heater wire)
-
Temperature controller (e.g., Variac) and thermocouples
-
Pulsed valve for supersonic expansion
-
Time-of-flight mass spectrometer (TOF-MS)
-
Ice bath
-
Liquid nitrogen trap (optional, for generating pure PAN)
Procedure:
-
Sample Preparation: Place the vial containing the PAN/tridecane solution in an ice bath to maintain a temperature of 0 °C.
-
PAN Vapor Generation: Bubble the inert carrier gas (He or Ar) through the PAN solution at a controlled flow rate. This will carry the gaseous PAN into the experimental setup.
-
Pyrolysis: Pass the PAN-laden carrier gas through a heated nozzle. The nozzle should be made of an inert material like Alumina (Al₂O₃) and heated to the desired pyrolysis temperature (optimally ~330 °C).[1]
-
Temperature Control: Use a Variac or a similar power supply to control the heater wire wrapped around the nozzle. Monitor the temperature using a thermocouple placed inside or on the surface of the nozzle.
-
Radical Beam Formation: Introduce the gas mixture from the pyrolysis nozzle into a vacuum chamber via a pulsed valve for supersonic expansion. This cools the radicals to a low rotational temperature.
-
Detection: Detect the peroxyacetyl radicals using a time-of-flight mass spectrometer. The radicals can be ionized using an appropriate light source (e.g., VUV radiation) and will be detected at their specific mass-to-charge ratio.
Visualizations
Caption: Primary reaction pathway for PAN pyrolysis.
Caption: Experimental workflow from PAN synthesis to radical detection.
References
- 1. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 2. Generation and detection of the peroxyacetyl radical in the pyrolysis of peroxyacetyl nitrate in a supersonic expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Wall Loss Effects on Peroxyacetyl Radical Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with peroxyacetyl (PA) radical wall loss during experimental measurements.
Troubleshooting Guide
This guide addresses common issues encountered during peroxyacetyl radical measurements that may be attributed to wall loss effects.
| Issue | Potential Cause | Recommended Action |
| Consistently low or no detectable PA radical signal | High wall loss rate: The PA radicals are being lost to the chamber walls faster than they are being produced or detected. This is particularly problematic in chambers made of or containing metal components. | 1. Verify chamber material: Whenever possible, use chambers constructed from inert materials like PFA (perfluoroalkoxy alkane) or FEP (fluorinated ethylene (B1197577) propylene) Teflon, which exhibit negligible uptake of peroxy radicals. 2. Surface Passivation: If using a stainless steel or aluminum chamber is unavoidable, consider passivating the surfaces. This can be done by repeatedly conditioning the chamber with high concentrations of a radical source (e.g., ozone and a volatile organic compound) to create an organic coating on the walls, which can reduce the number of active sites for radical uptake. 3. Increase Radical Production Rate: If possible, increase the initial concentration of PA radical precursors to outcompete the wall loss rate. |
| Inconsistent or non-reproducible PA radical measurements | Variable chamber surface conditions: The reactivity of the chamber walls can change over time due to the accumulation of reaction products or contaminants from previous experiments. | 1. Implement a consistent chamber cleaning protocol: Before each experiment, thoroughly clean the chamber by flushing with high-purity zero air or nitrogen, followed by heating and/or ozonolysis to remove adsorbed species. 2. Conduct regular "blank" experiments: Run experiments without the PA radical precursors to quantify any background reactivity or memory effects from the chamber walls. 3. Characterize wall loss rate periodically: If feasible, perform periodic experiments to quantify the wall loss rate of a stable proxy compound to monitor changes in chamber surface reactivity. |
| PA radical decay is faster than predicted by gas-phase chemistry models | Underestimation of wall loss in the model: The kinetic model does not adequately account for the heterogeneous loss of PA radicals to the chamber walls. | 1. Incorporate a first-order wall loss term: Add a first-order loss rate constant (k_wall) for the PA radical in your chemical kinetics model. This can be represented as: d[PA]/dt = ... - k_wall * [PA]. 2. Experimentally determine k_wall: Use the experimental protocol outlined in the "Experimental Protocols" section to determine an appropriate value for k_wall for your specific chamber and experimental conditions. 3. Sensitivity analysis: Perform a sensitivity analysis in your model to understand the impact of a range of plausible k_wall values on your results. |
| Discrepancies between measurements from different instruments in the same chamber | Different sampling line materials or lengths: If multiple instruments are sampling from the same chamber, differences in the material or length of the sampling lines can lead to differential wall loss of PA radicals before they reach the detectors. | 1. Standardize sampling lines: Use identical lengths of inert tubing (e.g., PFA) for all instruments. 2. Minimize sampling line length: Keep the distance between the chamber sampling port and the instrument inlet as short as possible. 3. Characterize sampling line losses: If possible, independently measure the transmission efficiency of PA radicals through the sampling lines for each instrument. |
Frequently Asked Questions (FAQs)
Q1: What is peroxyacetyl radical wall loss?
A1: Peroxyacetyl (PA) radical wall loss refers to the removal of gaseous PA radicals from the experimental system through their interaction with the interior surfaces of the reaction chamber. This is a heterogeneous process where the radicals are adsorbed onto the walls and may subsequently react or be permanently lost from the gas phase. This loss can lead to an underestimation of PA radical concentrations and affect the interpretation of experimental results.
Q2: Which materials are best for minimizing PA radical wall loss?
A2: Fluorinated polymers such as PFA (perfluoroalkoxy alkane) and FEP (fluorinated ethylene propylene) Teflon are the preferred materials for reaction chambers intended for peroxy radical studies. Research has shown that the uptake of organic peroxy radicals on these surfaces is negligible.[1] In contrast, metals like stainless steel and aluminum can have a substantial uptake of peroxy radicals, potentially dominating their gas-phase chemistry.[1]
Q3: How can I quantify the wall loss rate of peroxyacetyl radicals in my chamber?
A3: A detailed experimental protocol for quantifying the wall loss rate is provided in the "Experimental Protocols" section below. The general approach involves generating a known concentration of PA radicals in the chamber in the absence of other reactants and monitoring their decay over time. The observed decay rate can then be used to calculate the first-order wall loss rate constant.
Q4: Is wall loss a significant issue for all peroxy radicals?
A4: While wall loss is a potential issue for all radical species, the magnitude of the effect can vary depending on the specific radical and the surface material.[1] For peroxyacetyl radicals, their reactive nature makes them susceptible to surface interactions. It is always advisable to consider and, if possible, quantify wall loss in any experimental system.
Q5: Can I use a model to correct for wall loss effects?
A5: Yes, once you have an experimentally determined wall loss rate constant (k_wall), you can incorporate it into your chemical kinetics model to correct for the effects of wall loss. This will provide a more accurate simulation of the gas-phase chemistry occurring in your chamber.
Data Presentation
The following table summarizes the uptake coefficients (γ) of organic peroxy radicals on various materials. The uptake coefficient represents the probability that a radical will be lost to the surface upon collision. A lower value indicates less wall loss.
| Surface Material | Uptake Coefficient (γ) | Implication for PA Radical Measurements |
| Perfluoroalkoxy Alkanes (PFA) | Negligible | Recommended: Ideal for minimizing wall loss. |
| Borosilicate Glass | Negligible | Recommended: A suitable alternative to PFA. |
| Stainless Steel | Substantial | Not Recommended: Can lead to significant underestimation of PA radical concentrations. |
| Aluminum | Substantial | Not Recommended: Similar to stainless steel, poses a high risk of significant wall loss. |
Data sourced from a study on the uptake of generic organic peroxy radicals, which provides a strong indication of the expected behavior for peroxyacetyl radicals.[1]
Experimental Protocols
Protocol for Quantifying Peroxyacetyl Radical Wall Loss Rate
This protocol describes a method to determine the first-order wall loss rate constant (k_wall) for peroxyacetyl radicals in a reaction chamber.
1. Chamber Preparation:
- Ensure the chamber is clean and free from contaminants from previous experiments. Follow a standard cleaning procedure, such as flushing with high-purity zero air or nitrogen for several hours, followed by ozonolysis if necessary.
- Allow the chamber to equilibrate to the desired experimental temperature and pressure.
2. Generation of Peroxyacetyl Radicals:
- Introduce a known concentration of a peroxyacetyl radical precursor into the chamber. A common method is the photolysis of methylglyoxal (B44143) in the presence of NOx.
- Alternatively, peroxyacetyl nitrate (B79036) (PAN) can be thermally decomposed to produce PA radicals and NO2.
- The chosen method should allow for the rapid generation of PA radicals.
3. Monitoring PA Radical Decay:
- Once the PA radicals are generated, immediately begin monitoring their concentration using a suitable detection method, such as Chemical Ionization Mass Spectrometry (CIMS) or Laser-Induced Fluorescence (LIF).
- Ensure that there are no other significant sinks for the PA radicals in the gas phase. For example, conduct the experiment in the dark (if using a photolytic source, turn off the lights after initial generation) and in the absence of radical scavengers like NO.
4. Data Analysis:
- Plot the natural logarithm of the PA radical concentration (ln[PA]) versus time.
- If the decay is dominated by first-order wall loss, the plot should yield a straight line.
- The negative of the slope of this line is the first-order wall loss rate constant (k_wall) in units of s⁻¹.
5. Control Experiment:
- Conduct a control experiment with an inert tracer gas that is not expected to undergo significant wall loss. This will help to account for any dilution effects in the chamber.
Mandatory Visualization
Caption: Workflow for quantifying PA radical wall loss.
Caption: Troubleshooting flowchart for low PA radical signal.
References
Technical Support Center: Spectral Interference in Atmospheric Radical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to spectral interference during the detection of atmospheric radicals.
Section 1: General Troubleshooting and FAQs
This section covers common questions and a general workflow for identifying and mitigating spectral interference across different detection techniques.
Frequently Asked Questions (FAQs)
Q1: What is spectral interference in the context of atmospheric radical detection?
A1: Spectral interference occurs when a chemical species other than the target radical absorbs or emits light at the same wavelength used for detection.[1] This can lead to an overestimation of the radical's concentration or mask its signal entirely.[2] This unwanted signal can originate from overlapping spectral lines of other molecules or broadband absorption and scattering.[1][3]
Q2: What are the most common types of spectral interference?
A2: The most common types include:
-
Direct Spectral Overlap: An interfering molecule has an absorption or fluorescence spectrum that directly overlaps with that of the target radical.[1]
-
Chemical Interference: The interfering species is not the radical of interest but is converted into it or another detectable species within the instrument itself.[4][5] For example, some organic peroxy radicals (RO₂) can be converted to hydroperoxy radicals (HO₂) and subsequently detected as HO₂, leading to an overestimation of the true HO₂ concentration.[4][6]
-
Broadband Extinction: Caused by species that absorb or scatter light over a wide range of wavelengths, such as aerosols or large molecules, which can alter the baseline of the measurement.
Q3: How can I determine if my measurements are affected by spectral interference?
A3: Suspect interference if you observe:
-
Unusually high or noisy baseline signals.
-
Measurements that are inconsistent with atmospheric chemistry models under well-understood conditions.
-
A strong correlation between your radical signal and the concentration of a known potential interferent.
-
Discrepancies between measurements made with different techniques for the same radical.
Troubleshooting Guide: A General Workflow
This guide provides a logical workflow for diagnosing and addressing potential spectral interference.
Q4: I suspect spectral interference is affecting my results. What is the first step I should take?
A4: The first step is to systematically assess your instrument's performance and the experimental conditions.[7] Begin by recording a "zero" or blank spectrum by removing the target radical from the sample air, either by chemical scrubbing or by using a radical-free synthetic air source.[7] If the blank spectrum shows a non-zero signal at the detection wavelength, an interferent is likely present.
Q5: My blank spectrum shows a signal. How do I identify the interfering species?
A5: Identifying the interferent involves a process of elimination:
-
Review the Literature: Check for known interferents for your specific detection technique and target radical.
-
Correlational Analysis: Compare the time series of your anomalous signal with simultaneous measurements of other atmospheric species (e.g., O₃, NO₂, SO₂, VOCs, water vapor). A strong positive correlation suggests a potential interferent.
-
Systematic Introduction of Gases: Introduce known concentrations of suspected interfering gases into your instrument (in the absence of the target radical) to observe their direct impact on the signal.
Q6: I've identified the interfering species. What are the common methods for correcting this interference?
A6: Several strategies can be employed:
-
Background Subtraction: The most straightforward method is to measure the interference in a "zero" air matrix and subtract this background signal from your sample measurements.[8]
-
Dual-Wavelength Correction: Measure the signal at two wavelengths: one where both the radical and interferent absorb, and another where only the interferent absorbs. This allows for the contribution of the interferent to be calculated and removed.[9]
-
Spectral Fitting: For techniques that capture a broader spectrum, the known absorption spectra of the target radical and interfering species can be fitted to the measured spectrum to deconvolve their respective contributions.
-
Chemical Titration: This involves adding a chemical that selectively removes the target radical. Any remaining signal can be attributed to interference.[10]
Below is a diagram illustrating the logical workflow for troubleshooting spectral interference.
Caption: A logical workflow for diagnosing and correcting spectral interference.
Section 2: Technique-Specific Issues: Cavity Ring-Down Spectroscopy (CRDS)
CRDS is highly sensitive but can be susceptible to interferences from species with absorption features near the target radical's wavelength.
FAQs: CRDS
Q7: What are the primary spectral interferences when measuring nitrate (B79036) radicals (NO₃) via CRDS at 662 nm?
A7: The main interferents are nitrogen dioxide (NO₂) and water vapor (H₂O).[4] Although the absorption cross-section of NO₂ at 662 nm is much smaller than that of NO₃, its atmospheric concentration can be orders of magnitude higher, leading to a significant contribution.[4] Water vapor has weak absorption lines in this region that can also interfere with the measurement.[4][11]
Q8: How does N₂O₅ affect NO₃ measurements in a Thermal Dissociation-CRDS (TD-CRDS) system?
A8: In a TD-CRDS system designed to measure total reactive nitrogen (NOy), dinitrogen pentoxide (N₂O₅) can cause significant interference. At elevated temperatures, N₂O₅ thermally dissociates to produce NO₃, which can then be detected.[12] This is a desired outcome for N₂O₅ measurement but an interference if only NO₃ is the target. Additionally, incomplete thermal dissociation or recombination reactions within the heated inlet can complicate quantification.[13]
Quantitative Data: NO₃ Detection Interference
The table below summarizes the absorption cross-sections for NO₃ and its key interferents at the common detection wavelength of 662 nm.
| Species | Wavelength (nm) | Absorption Cross-Section (cm²/molecule) at 298 K | Typical Atmospheric Concentration | Notes |
| NO₃ | 662 | 2.1 x 10⁻¹⁷ | 1 - 100 pptv | The target radical. |
| NO₂ | 662 | 5.6 x 10⁻²¹ | 1 - 100 ppbv | A major interferent due to its high concentration.[4] |
| H₂O | 662 | Variable, weak absorption lines | 0.1 - 4% | Interference is often addressed by measuring the background at the same humidity.[4] |
| N₂O₅ | 662 | 1.0 x 10⁻²⁴ | < 1 pptv - 5 ppbv | Negligible direct absorption, but a source of NO₃ upon thermal decomposition.[4] |
Experimental Protocol: Quantifying and Correcting for NO₂ Interference in NO₃ CRDS
This protocol outlines a method to determine the contribution of NO₂ to the NO₃ signal.
Objective: To quantify the interference from NO₂ in the CRDS measurement of NO₃ and apply a correction.
Methodology:
-
Instrument Setup:
-
Ensure the CRDS instrument is stable and operating at the 662 nm wavelength.
-
Use a gas flow system capable of delivering precise concentrations of NO₂, NO₃, and zero air.
-
-
Zero Air Measurement:
-
Flow zero air (free of NO₃ and NO₂) through the cavity to determine the baseline ring-down time (τ₀).
-
-
NO₂ Interference Characterization:
-
Introduce a known concentration of NO₂ into the cavity. It is crucial that this NO₂ source is free of NO₃.
-
Measure the ring-down time (τ_NO₂) across a range of atmospherically relevant NO₂ concentrations.
-
Simultaneously, use a separate, reliable NO₂ monitor (e.g., a chemiluminescence analyzer) to verify the NO₂ concentration being introduced.[14]
-
Calculate the apparent absorption due to NO₂ at each concentration point using the Beer-Lambert law as applied to CRDS: α_NO₂ = (1/c) * (1/τ_NO₂ - 1/τ₀)
-
Plot the apparent absorption (α_NO₂) against the known NO₂ concentration. The slope of this line provides the effective absorption cross-section of NO₂ at 662 nm for your specific instrument.
-
-
Correction Application:
-
During ambient air sampling, measure the total absorption (α_total) with the CRDS.
-
Simultaneously, measure the ambient NO₂ concentration using an independent and accurate NO₂ analyzer.
-
Calculate the absorption contribution from NO₂ using the empirically determined cross-section: α_interference = [NO₂]_ambient * σ_NO₂_effective
-
Subtract the NO₂ contribution from the total absorption to get the absorption due to NO₃: α_NO₃ = α_total - α_interference
-
Calculate the final NO₃ concentration using its known absorption cross-section.
-
Section 3: Technique-Specific Issues: Laser-Induced Fluorescence (LIF)
LIF is a highly sensitive and specific technique, but it can be prone to interferences where other species generate the target radical (commonly OH) inside the detection cell.[10]
FAQs: LIF
Q9: My OH radical measurements using LIF seem artificially high, especially at night. What could be the cause?
A9: Artificially high OH signals, particularly in dark conditions, can be caused by the internal production of OH within the LIF instrument.[10] Potential sources include:
-
Ozonolysis of Alkenes: The reaction of ozone (O₃) with certain alkenes (like isoprene, α-pinene, limonene) can produce stabilized Criegee intermediates which may decompose to form OH inside the low-pressure detection cell.[10]
-
Nitrate Radical (NO₃) Presence: Experiments have shown that the presence of NO₃ can lead to a small interference signal in OH detection.[10]
-
Laser Photolysis: The 308 nm laser used for OH excitation can photolyze other molecules present in the sampled air, such as acetone, to produce OH radicals directly within the detection volume.[10]
Q10: How do peroxy radicals (HO₂ and RO₂) interfere with each other's measurement in LIF systems?
A10: In many LIF instruments, HO₂ is measured indirectly by chemically converting it to OH using nitric oxide (NO), and then detecting the resulting OH.[15] However, some organic peroxy radicals (RO₂) can also be rapidly converted to HO₂ (and subsequently OH) in the presence of NO.[6][15] This leads to a positive interference, where the instrument measures a signal that is a sum of the true HO₂ and a fraction of the interfering RO₂.[6] This interference is particularly significant in forested environments with high emissions of biogenic VOCs like isoprene.[16]
Experimental Protocol: Chemical Titration to Identify Artificial OH Signals
This protocol describes how to use a chemical scrubber to differentiate between ambient OH and artificially generated OH within an LIF instrument.[10]
Objective: To quantify the fraction of the measured OH signal that is an artifact generated inside the LIF detection cell.
Methodology:
-
Reagent Preparation:
-
Prepare a high-concentration mixture of an OH radical scavenger in an inert gas (e.g., N₂). Hexafluoropropylene (C₃F₆) is an effective scavenger that rapidly removes OH.[16]
-
-
Instrument Setup:
-
Configure the LIF instrument for standard OH detection.
-
Set up a delivery system to introduce the scavenger gas just above the instrument's sampling inlet, ensuring it mixes thoroughly with the ambient air before entering the detection cell.[16]
-
-
Measurement Cycle:
-
Ambient Mode (Scavenger Off): Measure the total OH signal (S_total). This signal is the sum of ambient OH and any internal artifact.
-
S_total = S_ambient_OH + S_artifact
-
-
Scrubbed Mode (Scavenger On): Introduce the scavenger gas into the sample flow. The flow rate should be sufficient to remove >95% of the ambient OH before it enters the instrument.[16]
-
The signal measured during this period (S_scrubbed) represents the internal artifact, as the ambient OH has been removed.
-
S_scrubbed = S_artifact
-
-
Cycle between the "Ambient" and "Scrubbed" modes, allowing enough time in each phase for the signal to stabilize.
-
-
Data Analysis:
-
Calculate the true ambient OH signal (S_ambient_OH) by subtracting the scrubbed signal from the total signal:
-
S_ambient_OH = S_total - S_scrubbed
-
-
The interference can be expressed as the fraction of the total signal that is due to the artifact:
-
Interference Fraction = S_artifact / S_total
-
-
-
Validation:
-
Perform this procedure under various atmospheric conditions (day/night, different levels of pollutants like O₃ and VOCs) to characterize the behavior of the interference.
-
The results can be used to apply a correction to ambient data sets.
-
Below is a diagram illustrating the experimental workflow for chemical titration.
Caption: Workflow for quantifying artificial OH signals in LIF measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. Strategies to overcome spectral interference in ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. azooptics.com [azooptics.com]
- 8. color | Graphviz [graphviz.org]
- 9. Effective correction of dissolved organic carbon interference in nitrate detection using ultraviolet spectroscopy combined with the equivalent concentration offset method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. AMT - Influence of ambient NO and NO2 on the quantification of total peroxy nitrates (ΣPNs) and total alkyl nitrates (ΣANs) by thermal dissociation cavity ring-down spectroscopy (TD-CRDS) [amt.copernicus.org]
- 14. AMT - Simultaneous measurement of NO and NO2 by a dual-channel cavity ring-down spectroscopy technique [amt.copernicus.org]
- 15. amt.copernicus.org [amt.copernicus.org]
- 16. ACP - OH, HO2, and RO2 radical chemistry in a rural forest environment: measurements, model comparisons, and evidence of a missing radical sink [acp.copernicus.org]
Technical Support Center: Optimization of Precursor Concentrations for CH3C(O)OO Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetylperoxy radical (CH3C(O)OO). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems that can arise during the generation of acetylperoxy radicals.
Q1: My CH3C(O)OO yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low yield of the acetylperoxy radical can stem from several factors related to precursor purity, concentration, and experimental conditions.
-
Precursor Purity: Ensure the purity of your precursors, such as acetaldehyde (B116499) or biacetyl. Impurities can lead to competing side reactions that consume the reactants or the generated radicals. It is recommended to use reagents of high purity and to distill them immediately prior to use if necessary.[1]
-
Precursor Concentration: The concentration of your precursors is a critical factor. Running the reaction at the correct concentration is crucial for optimal radical generation.[1] If the concentration is too low, the rate of radical formation may be insufficient. Conversely, excessively high concentrations can promote side reactions or self-reaction of the radicals.[2] Consider titrating the precursor concentrations to find the optimal range for your specific setup.
-
Inert Atmosphere: Ensure that your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). The presence of oxygen can lead to the formation of other peroxy radicals and unwanted byproducts.[3]
-
Temperature Control: Maintain precise control over the reaction temperature. The stability of the acetylperoxy radical and the rates of competing reactions are highly temperature-dependent.[1][2]
-
Reaction Monitoring: Monitor the reaction from start to finish to identify when the problem occurs. Techniques like time-resolved UV spectroscopy can be used to track the concentration of CH3C(O)OO.[2] This can help determine if the issue is with the initial generation or subsequent decomposition.
Q2: I am observing the formation of unexpected byproducts. How can I minimize these?
A2: The formation of byproducts is a common issue and can often be traced back to side reactions involving the precursors or the target radical.
-
Interfering Reactions: Be aware of potential interfering reactions. For instance, when using acetaldehyde as a precursor, the reaction of the hydroperoxyl radical (HO2) with acetaldehyde can form CH3CH(OH)O2, which can interfere with kinetic measurements.[4] Using low acetaldehyde concentrations can help to neglect this reaction.[4]
-
Self-Reaction: The acetylperoxy radical can react with itself, leading to the formation of other products.[2] Optimizing the experimental conditions to favor the desired reaction pathway over the self-reaction is crucial. This may involve adjusting precursor concentrations or the timing of reagent addition.
-
Cross-Reactions: If other radicals are present in the system, such as the methylperoxy radical (CH3O2), cross-reactions can occur.[2] The reaction CH3C(O)O2 + CH3O2 can lead to products like formaldehyde (B43269) (CH2O) and acetic acid (CH3COOH).[2] To minimize this, ensure the selective generation of the acetylperoxy radical.
Q3: I am having trouble reproducing an experiment from the literature. What factors should I check?
A3: Reproducibility issues are common in complex chemical experiments. Here are several factors to consider:
-
Reagent Quality: The quality and purity of reagents and solvents may differ from those used in the original experiment.[3]
-
Procedural Details: The original publication may not have documented every detail of the procedure. Seemingly minor variations in the rate of addition of reagents, stirring efficiency, or reaction scale can significantly impact the outcome.[3]
-
Environmental Conditions: Ensure that your experimental setup provides a rigorously anhydrous and oxygen-free environment if required by the protocol.[3] Degassing solvents and using appropriate techniques like a Schlenk line can be critical.[3]
-
Concentration and Scale: Try to replicate the reaction on the exact same scale and with the same concentrations as the original procedure, as results can vary significantly with scale.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the generation and handling of acetylperoxy radicals.
Q1: What are the most common methods for generating CH3C(O)OO radicals in a laboratory setting?
A1: Several methods are commonly employed to generate acetylperoxy radicals for experimental studies:
-
Photolysis of Precursors: Flash photolysis or UV photolysis of precursors like biacetyl is a widely used technique.[5]
-
Pulse Radiolysis: Pulse radiolysis of acetaldehyde is another effective method for generating a clean source of CH3C(O)OO•.[5]
-
Reaction of Acetyl Radicals with Oxygen: The reaction of the acetyl radical (CH3CO) with molecular oxygen (O2) is a fundamental pathway for the formation of CH3C(O)OO.[6][7] The acetyl radicals themselves can be generated from the degradation of precursors like acetaldehyde.[8]
-
Degradation of Volatile Organic Compounds (VOCs): The atmospheric degradation of VOCs such as acetaldehyde, acetone, and methylglyoxal (B44143) can produce acetylperoxy radicals.[8]
-
Ozonolysis: The ozonolysis of certain organic compounds, like α-pinene, can also lead to the formation of acylperoxy radicals.[9]
Q2: What are the typical precursors used for generating CH3C(O)OO?
A2: The choice of precursor depends on the experimental method:
-
Acetaldehyde (CH3CHO): A common precursor, especially in studies involving atmospheric chemistry.[4][8]
-
Biacetyl (CH3COCOCH3): Often used in photolysis experiments due to its photochemical properties.[5]
-
Peracetic acid (CH3C(O)OOH): Can be used as a source of acetylperoxy radicals, particularly in reactions involving OH radicals.[8]
-
Peroxyacetyl nitrates (PANs): Decomposition of peroxyacyl nitrates can also generate peroxy radicals.[10]
Q3: How can I detect and quantify the concentration of CH3C(O)OO radicals?
A3: The detection and quantification of CH3C(O)OO radicals are typically achieved through spectroscopic techniques.
-
UV-Visible Absorption Spectroscopy: The acetylperoxy radical has a characteristic UV absorption spectrum with two bands. The stronger band has a maximum cross-section at 206 nm, and a weaker band is observed at 250 nm.[2] This allows for time-resolved monitoring of its concentration.
-
Infrared Absorption: Transient infrared absorption can be used to monitor the formation of products from CH3C(O)OO reactions, providing indirect information about its concentration and kinetics.[2]
-
Mass Spectrometry: Chemical ionization mass spectrometry (CIMS) is a sensitive technique for detecting peroxy radicals.[11]
Data Presentation
The following tables summarize key quantitative data related to the generation and reactions of the acetylperoxy radical.
Table 1: Precursor Concentrations Used in CH3C(O)OO Generation Experiments
| Precursor | Method | Concentration Range | Reference |
| Acetaldehyde & Methanol | Flash Photolysis UV Absorption | Low acetaldehyde concentrations used to minimize side reactions. | [4] |
| Peracetic Acid (CH3C(O)OOH) | Pulsed-Laser Photolysis | ~6–60 × 10¹⁴ molecule cm⁻³ | [12] |
| H2O2 (as OH precursor) | Pulsed-Laser Photolysis | ~2–20 × 10¹³ molecule cm⁻³ | [12] |
Table 2: Key Reaction Rate Constants for CH3C(O)OO
| Reaction | Rate Constant (k) at 298 K | Temperature Dependence | Reference |
| CH3C(O)O2 + HO2 | (1.42 ± 0.07) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | k₁ = (6.4 ± 2.5) × 10⁻¹³ exp[+(925 ± 120 K)/T] | [4] |
| CH3C(O)O2 Self-Reaction | - | k = 1.0 x 10⁻¹² e⁽⁵⁰⁴±¹¹⁴⁾/ᵀ cm³ s⁻¹ | [2] |
| CH3C(O)O2 + CH3O2 | - | k = 3.5 x 10⁻¹³ e⁽⁷²⁶±⁷⁵⁾/ᵀ cm³ s⁻¹ | [2] |
| OH + CH3C(O)OOH | - | - | [8] |
Experimental Protocols
This section provides a generalized methodology for the generation of CH3C(O)OO radicals via flash photolysis of biacetyl, based on common experimental practices.
Protocol: Generation of CH3C(O)OO via Flash Photolysis of Biacetyl
-
System Preparation:
-
Use a clean, vacuum-tight reaction cell made of quartz or other material transparent to the photolysis and monitoring wavelengths.
-
Evacuate the cell to a high vacuum to remove any residual air and impurities.
-
Introduce a known pressure of a buffer gas (e.g., N2 or Ar) into the cell.
-
-
Precursor Introduction:
-
Prepare a gaseous mixture of biacetyl in the buffer gas. The concentration of biacetyl should be carefully controlled to optimize radical generation while minimizing side reactions.
-
Introduce the biacetyl/buffer gas mixture into the reaction cell to a desired total pressure.
-
-
Photolysis:
-
Use a flash lamp or a pulsed laser (e.g., an excimer laser) to generate a short, high-intensity pulse of UV light. The wavelength should be chosen to effectively photolyze biacetyl, leading to the formation of acetyl radicals (CH3CO).
-
The acetyl radicals will rapidly react with molecular oxygen (if present) to form the acetylperoxy radical (CH3C(O)OO).
-
-
Detection and Monitoring:
-
Use a time-resolved detection technique, such as UV-visible absorption spectroscopy, to monitor the concentration of the CH3C(O)OO radical as a function of time after the photolysis pulse.
-
A probe beam from a light source (e.g., a deuterium (B1214612) lamp) is passed through the reaction cell, and the change in absorbance at the characteristic wavelength of CH3C(O)OO is recorded using a monochromator and a fast detector (e.g., a photomultiplier tube).
-
-
Data Analysis:
-
The kinetic traces (absorbance vs. time) can be analyzed to determine the initial concentration of the generated radicals and to study the kinetics of their subsequent reactions.
-
Visualizations
Diagram 1: Experimental Workflow for CH3C(O)OO Generation via Photolysis
Caption: A generalized workflow for the generation and study of CH3C(O)OO radicals using photolysis techniques.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. "Thermochemical and kinetic analysis of the acetyl radical (CH3C.O) + O" by Jongwoo Lee, Chiung Ju Chen et al. [digitalcommons.njit.edu]
- 8. ACP - Reaction between CH3C(O)OOH (peracetic acid) and OH in the gas phase: a combined experimental and theoretical study of the kinetics and mechanism [acp.copernicus.org]
- 9. ACP - Direct probing of acylperoxy radicals during ozonolysis of α-pinene: constraints on radical chemistry and production of highly oxygenated organic molecules [acp.copernicus.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A perspective on the reactions of organic peroxy radicals with HO 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00023H [pubs.rsc.org]
- 12. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Troubleshooting Low Signal-to-Noise in Radical Detection
Welcome to the technical support center for radical detection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low signal-to-noise ratios in their experiments.
Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy
EPR/ESR is a highly specific and sensitive technique for the direct detection of radical species. However, achieving a good signal-to-noise (S/N) ratio can be challenging due to the transient nature of many radicals and the intrinsic sensitivity limitations of the technique.
Frequently Asked Questions (FAQs)
Q1: Why is my EPR signal weak or completely absent?
A weak or absent EPR signal can be attributed to several factors, ranging from sample preparation to instrument settings. Common causes include:
-
Low Radical Concentration: The concentration of the radical species in your sample may be below the detection limit of the spectrometer (typically 10⁻⁷ to 10⁻⁸ M).[1] Radical lifetimes can be very short, from nanoseconds to hours, making their detection challenging.[2]
-
Improper Sample Preparation: The sample may not be prepared optimally. For solid samples, grinding into a fine powder improves homogeneity.[3] For liquid samples, using a solvent with a low dielectric constant is crucial for room temperature measurements to avoid reducing the resonator's quality factor (Q-factor).[4]
-
Incorrect Instrument Parameters: Key acquisition parameters such as microwave power, modulation amplitude, and sweep time may not be optimized for your specific sample.[5][6]
-
Sample Degradation: The radical species may be unstable and degrade before or during measurement. It is important to protect samples from light, moisture, and temperature fluctuations.[3] For oxygen-sensitive samples, sealing the tube under an inert atmosphere is recommended.[7]
-
Spin Trap Issues (for indirect detection): If using spin trapping, the chosen spin trap may not be effective for the specific radical of interest, or the concentration of the spin trap may be suboptimal.[1]
Q2: How can I increase the signal intensity of my EPR measurement?
To enhance the signal intensity, consider the following optimization steps:
-
Optimize Microwave Power: The signal intensity initially increases with the square root of the microwave power. However, at high power levels, saturation can occur, leading to signal broadening and a decrease in intensity.[8] It is crucial to perform a microwave power saturation study to determine the optimal power for your sample. For nitroxides, a microwave power between 10 and 20 mW is often a good starting point to avoid saturation.[6]
-
Adjust Modulation Amplitude: Increasing the modulation amplitude can increase the signal intensity. However, if the modulation amplitude is larger than the linewidth of the EPR signal, it can cause signal distortion and broadening.[9] A general guideline is to use a modulation amplitude that is about 10-20% of the peak-to-peak linewidth.
-
Increase the Number of Scans: Signal averaging can significantly improve the S/N ratio. The S/N ratio is proportional to the square root of the number of scans (N).[9]
-
Use a Higher-Q Resonator: The signal intensity is proportional to the quality factor (Q) of the resonator.[10] Using a resonator with a higher Q-factor can improve sensitivity, but it's important that the sample itself doesn't significantly lower the Q-factor (e.g., aqueous samples).[4]
-
Concentrate the Sample: If possible, increasing the concentration of the radical species in your sample will directly increase the signal intensity.
Q3: My signal is present, but the noise level is very high. How can I reduce the noise?
High noise levels can obscure your signal. Here are some strategies to reduce noise:
-
Optimize Time Constant and Conversion Time: A longer time constant can filter out high-frequency noise, but if it's too long relative to the scan time, it can distort the signal.[9] The conversion time, related to the analog-to-digital converter, also plays a role in noise reduction through integration.[9] These two parameters should be optimized together.
-
Check for External Noise Sources: Ensure that there are no nearby sources of electromagnetic interference that could be picked up by the spectrometer.
-
Improve Sample Positioning: Ensure the sample is placed correctly in the most sensitive region of the EPR cavity. For accuracy and reproducibility, fixing a glass capillary vertically and tightly at the center of the sample holder can improve sensitivity.[11]
-
Use Signal Averaging: As mentioned before, averaging multiple scans is a very effective way to reduce random noise.[9]
-
Consider Advanced Techniques: For very low concentration samples, advanced techniques like rapid-scan EPR can provide a substantial improvement in S/N ratio compared to conventional continuous-wave EPR.[12][13][14] Rapid-scan EPR can increase the S/N ratio by more than 40 times for the same acquisition time.[14]
Data Presentation: EPR Parameter Optimization
The following table summarizes key EPR parameters and their typical ranges for optimizing the signal-to-noise ratio in radical detection experiments.
| Parameter | Typical Range | Effect on S/N | Considerations |
| Microwave Power | 0.1 - 200 mW | Increases signal, but can lead to saturation. | Perform a power saturation study to find the optimal non-saturating power.[8] For nitroxides, 10-20 mW is a common starting range.[6] |
| Modulation Amplitude | 0.01 - 1 mT (1 G = 0.1 mT) | Increases signal intensity up to a point. | Over-modulation broadens and distorts the signal. A good starting point is 10-20% of the linewidth.[6][9] |
| Number of Scans | 1 - 1000+ | S/N improves with the square root of the number of scans. | Limited by experimental time and sample stability.[9] |
| Time Constant | 1 - 100 ms | Longer time constants reduce noise. | Can distort the signal if too long relative to the scan time.[9] |
| Conversion Time | 10 - 100 ms | Longer conversion times can reduce noise through integration. | Should be optimized in conjunction with the time constant.[9] |
Experimental Protocols: EPR Sample Preparation
Proper sample preparation is critical for obtaining high-quality EPR data.
For Solid Samples (Powders):
-
Grinding: If the sample is not already a fine powder, grind it using a mortar and pestle to ensure homogeneity.[3]
-
Weighing: Accurately weigh the desired amount of the powdered sample.
-
Loading: Carefully transfer the weighed sample into a clean, high-quality quartz EPR tube. Ensure the sample is packed evenly to obtain accurate and reproducible measurements.[3]
For Liquid Samples:
-
Solvent Selection: For room temperature measurements, choose a solvent with a low dielectric constant (e.g., hexane, toluene) to maximize the resonator's Q-factor and sensitivity.[4] For frozen solutions, select a solvent that forms a good glass upon freezing (e.g., a mixture of water and glycerol).[15]
-
Concentration: Prepare the sample at the highest possible concentration without causing significant line broadening due to spin-spin interactions.
-
Loading: Use a long-tipped pipette or syringe to transfer the solution into the EPR tube, avoiding bubbles.[15] The sample height in the tube is important; for X-band, a minimum height of 6 mm is suggested, with a preferred height of 35 mm for frozen samples.[4]
-
Degassing (if necessary): For oxygen-sensitive samples, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles before sealing the tube.[7]
-
Freezing (for low-temperature measurements): Freeze the sample slowly by first dipping the tip of the tube in liquid nitrogen and then gradually lowering it. This prevents the tube from cracking.[4][7]
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise issues in EPR experiments.
Caption: Troubleshooting workflow for low S/N in EPR.
Fluorescence-Based Radical Detection
Fluorescence-based methods offer high sensitivity for detecting radicals indirectly using specific probes. However, issues like low signal, high background, and photobleaching can compromise the S/N ratio.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal weak?
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific fluorescent probe.[16][17] Low lamp intensity or incorrect objective lens choice can also be a factor.[18]
-
Low Probe Concentration: The concentration of the fluorescent probe may be too low. However, excessively high concentrations can lead to self-quenching.
-
Inefficient Radical Scavenging: The reaction between the probe and the radical species may be slow or inefficient, leading to a weak fluorescent response.
-
Photobleaching: Exposure to high-intensity excitation light can irreversibly damage the fluorophore, leading to a decrease in signal.[19] Use anti-fade reagents and minimize light exposure.[18]
Q2: How can I reduce high background fluorescence?
-
Autofluorescence: Biological samples often exhibit autofluorescence. Image cells in a phenol (B47542) red-free medium and use low-fluorescence mounting media.[18]
-
Reagent Impurities: Ensure that all buffers and reagents are of high purity and are not contaminated with fluorescent impurities.[16]
-
Plate/Cuvette Choice: Use black, opaque microplates or cuvettes to minimize background fluorescence and light scatter.[16][17]
-
Optimize Filters: Use narrow bandpass emission filters to specifically capture the signal from your probe and exclude autofluorescence and bleed-through from other fluorophores.[18]
Mandatory Visualization: Signal vs. Noise Factors
This diagram illustrates the relationship between factors that increase signal and those that contribute to noise in fluorescence-based radical detection.
Caption: Factors influencing S/N in fluorescence assays.
Chemiluminescence-Based Radical Detection
Chemiluminescence assays are known for their very high sensitivity and low background, making them excellent for detecting low concentrations of radicals.[20]
Frequently Asked Questions (FAQs)
Q1: What could cause a low chemiluminescent signal?
-
Sub-optimal Reagent Concentrations: The concentrations of the chemiluminescent substrate (e.g., luminol) and any required enhancers or co-factors (e.g., H₂O₂) are critical and need to be optimized for your specific system.[20]
-
Inefficient Radical Reaction: The reaction generating the excited state species may be slow or have a low quantum yield.[21][22]
-
pH and Buffer Effects: The pH of the reaction buffer can significantly impact the light output of many chemiluminescent reactions.
-
Quenching: Components in the sample matrix can quench the chemiluminescent signal.
Q2: How can I enhance the chemiluminescent signal?
-
Use Enhancers: Specific molecules, known as enhancers, can dramatically increase the light output from a chemiluminescent reaction.[20][23]
-
Optimize Reagent Concentrations: Systematically titrate the concentrations of the substrate and other reactants to find the optimal conditions for maximum light emission.
-
Choose the Right Plate: Use white, opaque microplates for chemiluminescence assays as they reflect the emitted light towards the detector, maximizing the signal.[20] Black plates can absorb the emitted light, leading to a 10-fold decrease in signal.[20]
Mandatory Visualization: Chemiluminescence Workflow
The following diagram outlines the basic workflow for a chemiluminescence-based radical detection experiment.
Caption: Basic chemiluminescence detection workflow.
References
- 1. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the RADICAL sensor to detect free radicals - RADICAL [radical-air.eu]
- 3. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 4. acif.ucr.edu [acif.ucr.edu]
- 5. [PDF] Appendix Appendix A : Acquiring EPR Spectra and Optimizing Parameters | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. Triarylmethyl Radical: EPR Signal to Noise at Frequencies between 250 MHz and 1.5 GHz and Dependence of Relaxation on Radical and Salt Concentration and on Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Sensitivity for Imaging Spin Trapped Hydroxyl Radical at 250 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of Rapid-Scan EPR to Improve Detection Sensitivity for Spin-Trapped Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. tulipgroup.com [tulipgroup.com]
- 21. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 1 - Romodin - Acta Naturae [actanaturae.ru]
- 23. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peroxyacetyl Nitrate (PAN) Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of peroxyacetyl nitrate (B79036) (PAN) samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling, storage, and analysis of PAN samples.
| Problem | Possible Causes | Recommended Solutions |
| Rapid sample degradation (low PAN concentration in standards or samples) | High storage temperature. | Store PAN samples at or below 4°C in a dark, well-ventilated area. For long-term storage, consider temperatures as low as -20°C.[1] |
| Contaminated storage container. | Use clean, inert containers such as electropolished stainless steel canisters or glass bulbs. Avoid plastics as they can be reactive or permeable. | |
| Presence of reactive species (e.g., NO, moisture). | Ensure the diluent gas (e.g., nitrogen) is dry and free of contaminants. Prepare standards in a clean, controlled environment. | |
| Inconsistent analytical results (poor reproducibility) | Unstable PAN source for calibration. | If synthesizing PAN in the lab, ensure the reaction conditions (temperature, precursor concentrations, light intensity) are consistent. Allow the source to stabilize before use. |
| Leaks in the analytical system. | Perform a leak check of the gas chromatography (GC) system, including fittings, septa, and gas lines. | |
| Fluctuations in detector response. | Ensure the Electron Capture Detector (ECD) has reached a stable operating temperature and that the carrier and makeup gas flow rates are constant. | |
| Peak tailing in gas chromatograms | Active sites in the injector liner or column. | Use a deactivated injector liner. If contamination is suspected, replace the liner and trim the first few centimeters of the analytical column.[2][3] |
| Improper column installation. | Ensure the column is cut evenly and installed at the correct depth in the injector and detector.[3] | |
| Mismatch between sample solvent and stationary phase polarity. | While PAN is typically analyzed in the gas phase, if a solvent injection is used, ensure solvent compatibility with the column phase. | |
| Ghost peaks in gas chromatograms | Carryover from previous injections. | Run solvent blanks between samples to check for carryover. If present, clean the injector and syringe. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Contaminated carrier or detector makeup gas. | Use high-purity gases and install appropriate gas purifiers. | |
| Calibration curve is non-linear or has a poor correlation coefficient | Inaccurate dilution of standards. | Use calibrated mass flow controllers for gas-phase dilutions. Ensure thorough mixing of standards. |
| PAN degradation in the calibration gas manifold. | Keep the manifold lines short, clean, and made of an inert material (e.g., stainless steel, PFA tubing). | |
| Detector saturation. | If the concentrations of the highest standards are outside the linear range of the ECD, prepare a new set of standards with lower concentrations.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of PAN samples?
A1: Temperature is the most critical factor. PAN is thermally unstable and its decomposition rate increases significantly with temperature.[5][6] At room temperature (25°C), the lifetime of PAN is on the order of hours, while at lower temperatures (e.g., in the upper troposphere or in a freezer), it can be stable for weeks to months.[1][6]
Q2: What are the ideal storage conditions for PAN gas standards?
A2: For optimal stability, PAN gas standards should be stored in high-pressure cylinders, diluted in a dry, inert gas like nitrogen. The cylinders should be kept in a cool, dark, and well-ventilated area, ideally at 4°C or below.[1] Losses of less than 5% per month can be achieved under these conditions.[1] Storing at room temperature can lead to losses of 10-15% per week.[1]
Q3: What materials should be used for storing and handling PAN samples?
A3: Due to its reactive nature, it is crucial to use inert materials. Electropolished stainless steel canisters are a good option for storing gaseous PAN standards. For transfer lines and sample loops in analytical systems, PFA or FEP tubing is recommended. Glass containers can also be used, but care must be taken to ensure they are thoroughly cleaned and free of any contaminants that could catalyze decomposition.
Q4: What are the main decomposition products of PAN?
A4: PAN thermally decomposes in a reversible reaction to form the peroxyacetyl radical (CH₃C(O)OO•) and nitrogen dioxide (NO₂).[5][6] These radical species can then participate in other atmospheric reactions.
Q5: Can I store PAN in a liquid solvent?
A5: While PAN can be synthesized in a lipophilic solvent like n-tridecane, long-term storage in solution is generally not recommended due to potential reactions with the solvent and impurities.[5] If short-term storage in a solvent is necessary, it should be done at low temperatures and in the dark.
Quantitative Data on PAN Stability
The stability of peroxyacetyl nitrate is highly dependent on temperature. The following table summarizes the approximate lifetime of PAN at various temperatures.
| Temperature (°C) | Temperature (K) | Approximate Lifetime |
| 25 | 298 | ~ 1 hour |
| 0 | 273 | ~ 1 day |
| -10 | 263 | ~ 1 week |
| -25 | 248 | ~ 1 month |
| -35 | 238 | Several months |
Note: Lifetime is defined as the time it takes for the concentration to decrease to 1/e (about 37%) of its initial value. These values are approximate and can be influenced by factors such as pressure and the presence of other chemical species.
Experimental Protocols
Synthesis of Peroxyacetyl Nitrate (Gas Phase)
This protocol describes a common method for generating a continuous flow of gaseous PAN for calibration of analytical instruments, based on the photolysis of acetone (B3395972) in the presence of a calibrated nitric oxide (NO) source.
Materials:
-
Acetone (reagent grade)
-
Calibrated nitric oxide (NO) standard in nitrogen (e.g., 5 ppmv)
-
Zero air generator or a cylinder of ultra-pure air
-
Mass flow controllers (MFCs)
-
Photolysis cell with a UV lamp (e.g., a low-pressure mercury lamp)
-
Reaction vessel
-
Temperature-controlled bath
Procedure:
-
Set up a gas flow system with MFCs to control the flow rates of zero air and the NO standard.
-
Pass a controlled flow of zero air through a bubbler containing acetone immersed in a temperature-controlled bath to generate a stable concentration of acetone vapor.
-
Mix the acetone-laden air with a controlled flow of the NO standard in a reaction vessel.
-
Irradiate the gas mixture in the photolysis cell with the UV lamp. The photolysis of acetone will produce peroxyacetyl radicals.
-
The peroxyacetyl radicals will react with NO₂ (formed from the oxidation of NO) to produce PAN.
-
The output from the photolysis cell is a continuous flow of PAN in air, which can be further diluted for instrument calibration.
-
The concentration of the generated PAN can be determined by titrating it back to NO₂ by thermal decomposition and measuring the resulting NO₂ concentration.
Analysis of Peroxyacetyl Nitrate by Gas Chromatography with Electron Capture Detection (GC-ECD)
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD).[7][8]
-
Capillary column suitable for PAN analysis (e.g., a low-polarity phase).
-
Gas sampling valve with a sample loop.
-
High-purity carrier gas (e.g., nitrogen or argon/methane).
-
High-purity makeup gas for the ECD (as recommended by the manufacturer).[9]
Procedure:
-
System Preparation:
-
Set the GC oven, injector, and detector temperatures. A typical starting point for the oven is a low temperature (e.g., 25-35°C) to ensure good peak shape for the volatile PAN.
-
Set the carrier and makeup gas flow rates as recommended for the column and detector.
-
Allow the GC-ECD system to stabilize until a steady baseline is achieved. The ECD is highly sensitive and may require a significant warm-up period.[9]
-
-
Calibration:
-
Generate a series of PAN calibration standards of known concentrations using a PAN source and a dynamic dilution system.
-
Introduce each calibration standard into the GC via the gas sampling valve.
-
Record the chromatograms and integrate the PAN peak area.
-
Plot a calibration curve of peak area versus PAN concentration. The curve should be linear over the desired concentration range.
-
-
Sample Analysis:
-
Draw the sample gas through the sample loop of the gas sampling valve.
-
Inject the sample onto the GC column by switching the valve.
-
Record the chromatogram and integrate the PAN peak area.
-
Calculate the PAN concentration in the sample using the calibration curve.
-
-
Quality Control:
-
Regularly run a zero-air blank to check for system contamination.
-
Periodically re-run a calibration standard to check for instrument drift.
-
Visualizations
Caption: Chemical degradation pathway of peroxyacetyl nitrate.
Caption: Troubleshooting workflow for PAN analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]
- 6. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]
- 7. measurlabs.com [measurlabs.com]
- 8. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 9. srigc.com [srigc.com]
Technical Support Center: Peroxyacetyl Radical (CH₃C(O)O₂) Kinetic Model Refinement
This technical support center provides troubleshooting guidance and detailed protocols for researchers studying the kinetics of peroxyacetyl radicals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my kinetic profiles for the CH₃C(O)O₂• self-reaction not reproducible when using a acetaldehyde (B116499) (CH₃CHO)/Cl₂ precursor system?
A1: Non-reproducible kinetic profiles when using a CH₃CHO/Cl₂ precursor system to generate peroxyacetyl radicals can arise from complex secondary chemistry. Studies have shown that radical profiles in this system can be difficult to model, suggesting the presence of interfering reactions.
Troubleshooting Steps:
-
Secondary Reactions: The primary issue is likely interference from secondary reactions involving chlorine atoms (Cl•) or molecular chlorine (Cl₂). These species can react with reactants, products, or radical intermediates, creating alternative pathways that complicate the primary kinetics you are trying to measure.
-
Precursor Purity: Ensure the purity of your acetaldehyde and chlorine precursors. Impurities can introduce additional reactive species.
-
Alternative Precursors: Consider using alternative, "cleaner" sources of peroxyacetyl radicals. The photolysis of biacetyl (CH₃C(O)C(O)CH₃) or acetone (B3395972) (CH₃C(O)CH₃) in the presence of O₂ are often cited as producing more predictable and reproducible radical profiles.[1] Laser flash photolysis of biacetyl, in particular, has been verified as a clean source of CH₃C(O)O₂•.[2]
-
Modeling Complexity: If you must use the CH₃CHO/Cl₂ system, your kinetic model may need to be expanded to include potential side reactions involving chlorine species. However, identifying all relevant secondary reactions can be challenging.
Q2: What are common interferences when detecting peroxyacetyl radicals using UV absorption spectroscopy?
A2: While UV absorption spectroscopy is a common technique for monitoring peroxy radical concentrations, spectral overlap from other species in your experimental system can be a significant source of interference.
Troubleshooting Steps:
-
Identify Potential Interferences: Carefully consider all potential reactants and products in your system that may absorb in the same UV range as the peroxyacetyl radical. For example, in studies of the reaction between CH₃C(O)O₂• and hydroperoxy radicals (HO₂•) using acetaldehyde as a precursor, the formation of the CH₃CH(OH)O₂• radical has been identified as a potential interference.
-
Spectral Deconvolution: If interfering species are known and their absorption cross-sections are available, you can use spectral deconvolution techniques to isolate the absorbance of the peroxyacetyl radical.
-
Wavelength Selection: Analyze the absorption spectra of all potential species in your system to identify a wavelength where the peroxyacetyl radical has a strong absorption and interfering species have minimal absorption.
-
Background Correction: Always perform a baseline correction by measuring the absorbance of your gas mixture before initiating the reaction (e.g., before the photolysis flash). This will account for any stable absorbing species.[3]
-
Verify with Alternative Techniques: If possible, validate your UV absorption measurements with a more selective detection method, such as mass spectrometry, to confirm the identity and concentration of the detected radicals.
Q3: My peroxyacetyl nitrate (B79036) (PAN) measurements using Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS) seem lower than expected, especially in the presence of nitric oxide (NO). What could be the cause?
A3: A significant loss of PAN signal in TD-CIMS can occur in the presence of nitric oxide (NO).[4][5] This is a known interference where NO rapidly reacts with the thermally dissociated peroxyacetyl radicals within the instrument, preventing their detection and leading to an underestimation of the PAN concentration.
Troubleshooting Steps:
-
Quantify the Interference: The loss of PAN signal is dependent on the NO concentration. Laboratory tests have shown that for a PAN concentration of 1.62 ppbv, the signal loss can be as high as 23% at an NO concentration of 10 ppbv, and up to 83% at 50 ppbv of NO.[4][5] It is crucial to characterize this interference for your specific instrument and experimental conditions.
-
Calibration with NO: When possible, perform calibrations of your TD-CIMS for PAN in the presence of varying, known concentrations of NO to create a correction factor for your measurements.
-
Minimize NO in Sample Stream: If your experiment allows, take steps to minimize the amount of NO that enters the TD-CIMS. This may involve selective scrubbing of the sample gas, though this can introduce its own complications.
-
Alternative Measurement Techniques: For environments with high and variable NO concentrations, consider alternative or complementary techniques for PAN measurement that are less susceptible to this interference, such as gas chromatography with electron capture detection (GC-ECD).
Q4: How can I minimize the impact of secondary reactions in my flow tube experiments for the CH₃C(O)O₂• + NO reaction?
A4: In flow tube studies, ensuring that the observed kinetics are dominated by the primary reaction of interest is critical. Secondary reactions can consume your reactants or products, or generate interfering species.
Troubleshooting Steps:
-
Use Pseudo-First-Order Conditions: Employ a large excess of one reactant (in this case, typically NO) over the peroxyacetyl radical.[6] This ensures that the peroxyacetyl radical primarily reacts with NO, minimizing radical-radical self-reactions.
-
Vary Reactant Concentrations: Conduct experiments over a range of reactant concentrations. The observed rate constant should be independent of these changes if the reaction is truly pseudo-first-order with respect to the excess reagent.
-
Keep Radical Concentrations Low: Maintain a low concentration of the peroxyacetyl radical to reduce the rate of its self-reaction and other bimolecular reactions between radicals.
-
Wall Conditioning: Ensure the inner surface of the flow tube is properly passivated to minimize wall-catalyzed reactions or losses of radicals and other species. The choice of wall coating (e.g., halocarbon wax, Teflon) can be critical.
-
Monitor Products: Whenever possible, monitor the formation of the expected products (e.g., NO₂) to confirm the reaction stoichiometry and identify any unexpected product channels that might indicate side reactions.[7]
Quantitative Data Summary
The following tables summarize key kinetic data for several important reactions involving the peroxyacetyl radical. These values are compiled from various studies and are intended for comparison. Note that experimental conditions such as temperature and pressure can significantly affect these values.
Table 1: Rate Constants for the Self-Reaction of Peroxyacetyl Radicals (CH₃C(O)O₂• + CH₃C(O)O₂•)
| Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Experimental Method | Reference |
| (1.3 ± 0.3) x 10⁻¹¹ | 298 | 200 Torr | Laser Photolysis - cw-CRDS | [1] (from initial search) |
| Value in good agreement with current recommendations | 298 | Not specified | Review | [1] (from initial search) |
Table 2: Rate Constants for the Reaction of Peroxyacetyl Radicals with Other Radicals
| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Experimental Method | Reference |
| CH₃C(O)O₂• + CH₃O₂• | (2.0 ± 0.4) x 10⁻¹¹ | 298 | 200 Torr | Laser Photolysis - cw-CRDS | [1] (from initial search) |
| CH₃C(O)O₂• + HO₂• | (1.42 ± 0.07) x 10⁻¹¹ | 298 | Not specified | Flash Photolysis - UV Absorption | |
| CH₃C(O)O₂• + HO₂• | (6.4 ± 2.5) x 10⁻¹³ exp(925 ± 120 / T) | 273-403 | Not specified | Flash Photolysis - UV Absorption |
Table 3: Rate Constants for the Reaction of Peroxyacetyl Radicals with NO and NO₂
| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Experimental Method | Reference |
| CH₃C(O)O₂• + NO | (1.8 ± 0.3) x 10⁻¹¹ | 298 | 2-5 Torr | Flow Tube - CIMS | [8] (from initial search) |
| CH₃C(O)O₂• + NO | (6.0 ± 1.1) x 10⁻¹² exp(320 ± 40 / T) | 218-370 | 2-5 Torr | Flow Tube - CIMS | [8] (from initial search) |
| CH₃C(O)O₂• + NO₂ (+M) ⇌ PAN (+M) | See Thermal Decomposition of PAN |
Table 4: Thermal Decomposition of Peroxyacetyl Nitrate (PAN)
| Rate Constant (k) (s⁻¹) | Temperature (K) | Pressure | Experimental Method | Reference |
| 2.52 x 10¹⁶ e⁻¹³⁵⁷³/ᵀ | 283-313 | 740 Torr | FTIR Spectroscopy | (from initial search) |
| 3.0 x 10⁻⁴ (half-life ~32 min) | 298 | 1 atm | Gas Chromatography | [4] (from initial search) |
Experimental Protocols
Protocol 1: Generation and Detection of CH₃C(O)O₂• via Laser Flash Photolysis
This protocol provides a generalized procedure for studying the kinetics of the peroxyacetyl radical using laser flash photolysis with UV-visible absorption spectroscopy.
1. Reagent Preparation and Handling:
- Precursor Selection: Biacetyl (CH₃C(O)C(O)CH₃) is a recommended precursor for generating CH₃C(O)O₂• radicals.[2] Prepare a solution of biacetyl in a suitable solvent (e.g., acetonitrile (B52724) for liquid-phase studies, or use as a vapor in a carrier gas for gas-phase studies).
- Oxygen Saturation: For the formation of peroxyacetyl radicals, the system must be saturated with oxygen. For liquid-phase studies, bubble O₂ through the solvent. For gas-phase studies, use synthetic air or a mixture of O₂ and a buffer gas (e.g., N₂ or Ar).
- Reactant Gas Mixtures: Prepare gas cylinders with known concentrations of reactants (e.g., NO, NO₂) in a balance of the buffer gas for bimolecular reaction studies.
2. Experimental Setup:
- Photolysis Laser: An excimer laser (e.g., XeF at 351 nm) is suitable for photolyzing biacetyl.[2] The laser pulse should be short relative to the timescale of the reaction being studied.[9]
- Reaction Cell: The laser beam is directed through a temperature-controlled reaction cell containing the precursor and reactant mixture. The cell should have windows transparent to both the photolysis and probe laser beams.
- Probe Light Source: A continuous wave (CW) laser or a broadband lamp is used as a probe light source, directed through the reaction cell perpendicular to the photolysis laser path.
- Detection System: The probe light passes through a monochromator to select the desired wavelength for monitoring the absorbance of the peroxyacetyl radical. The light intensity is measured by a fast photodetector (e.g., a photomultiplier tube).
- Data Acquisition: The output of the photodetector is recorded by a digital oscilloscope, which is triggered by the photolysis laser pulse.
3. Experimental Procedure:
- System Purging: Thoroughly flush the reaction cell and gas lines with the buffer gas to remove any impurities.
- Baseline Measurement: Flow the reactant gas mixture (without the precursor or with the photolysis laser off) through the cell and record the baseline light intensity (I₀).
- Initiate Reaction: Introduce the precursor into the reaction cell and trigger a single shot of the photolysis laser.
- Record Kinetic Trace: The oscilloscope will record the change in light intensity (I) as a function of time after the laser flash.
- Data Analysis: Convert the time-resolved light intensity trace to an absorbance trace using the Beer-Lambert law (A = -log(I/I₀)). The decay of this absorbance signal corresponds to the reaction of the peroxyacetyl radical. Fit the decay curve to the appropriate kinetic model (e.g., first-order or second-order) to extract the rate constant.
Protocol 2: Synthesis and Purification of Peroxyacetyl Nitrate (PAN)
This protocol describes a common gas-phase synthesis of PAN for use in laboratory studies, particularly for thermal decomposition experiments.
1. Synthesis:
- Method: PAN can be synthesized via the photolysis of acetone in the presence of NO₂.[2]
- Apparatus: The synthesis is typically carried out in a photoreactor, which can be a large glass vessel surrounded by UV lamps.
- Procedure:
- Introduce a mixture of acetone and NO₂ in air into the photoreactor.
- Irradiate the mixture with UV light for a sufficient time to allow for the formation of PAN. Methyl nitrate (CH₃ONO₂) is a common byproduct.
2. Purification:
- Method: The PAN is separated from the reaction mixture and purified using preparative-scale gas chromatography (GC).[1]
- Procedure:
- The effluent from the photoreactor is passed through a GC column (e.g., a packed column with a non-polar stationary phase).
- The different components of the mixture are separated based on their retention times.
- The fraction containing PAN is collected as it elutes from the column, often using a cold trap (e.g., liquid nitrogen) to condense the pure PAN.
3. Storage:
- Instability: PAN is thermally unstable and must be stored at low temperatures to prevent decomposition.[1][2]
- Procedure:
- The purified PAN is typically stored as a vapor diluted in a high-purity inert gas (e.g., nitrogen) in a passivated cylinder.
- Store the cylinder at a low temperature (e.g., in a refrigerator at ~4°C or lower).[10]
Visualizations
Caption: Formation and thermal decomposition pathway of Peroxyacetyl Nitrate (PAN).
Caption: Generalized workflow for a laser flash photolysis kinetics experiment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. osti.gov [osti.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Frontiers | Flowing Gas Experiments Reveal Mechanistic Details of Interfacial Reactions on a Molecular Level at Knudsen Flow Conditions [frontiersin.org]
- 8. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 9. atoc.colorado.edu [atoc.colorado.edu]
- 10. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
Validation & Comparative
A Comparative Analysis of Experimental and Theoretical Rate Constants for the Reaction of Acetylperoxy Radical with Nitric Oxide
A comprehensive guide for researchers and professionals in drug development and atmospheric chemistry, this document provides a detailed comparison of experimentally determined and theoretically calculated rate constants for the crucial reaction between the acetylperoxy radical (CH₃C(O)OO) and nitric oxide (NO). This guide includes a summary of quantitative data, in-depth experimental procedures, and visualizations of the reaction pathways and experimental workflows.
The reaction between the acetylperoxy radical and nitric oxide is a significant process in atmospheric chemistry, influencing the budgets of ozone and other oxidants. A precise understanding of its rate constant is essential for accurate atmospheric modeling and has implications for understanding oxidative stress pathways relevant to drug development. This guide aims to provide a clear and objective comparison of the available experimental data with theoretical approaches to determining this rate constant.
Quantitative Data Summary
Experimental investigations have yielded consistent values for the rate constant of the CH₃C(O)OO + NO reaction. The available data from two key studies are summarized in the table below.
| Reference | Experimental Method | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| Sehested et al. (1998)[1] | Pulse Radiolysis | 295 | (2.0 ± 0.3) × 10⁻¹¹ |
| Maricq et al. (1999) | Transient IR Absorption & Time-Resolved UV Spectroscopy | 298 | (1.8 ± 0.4) × 10⁻¹¹ |
| Maricq et al. (1999) | Transient IR Absorption & Time-Resolved UV Spectroscopy | 225-325 | (2.7 ± 0.5) × 10⁻¹² exp((570 ± 140)/T) |
Note: The value from Maricq et al. (1999) at 298 K is calculated from their temperature-dependent expression.
Despite extensive searches of the scientific literature, no direct theoretical calculations for the rate constant of the CH₃C(O)OO + NO reaction could be identified. While numerous studies detail the computational methodologies for determining reaction rate constants, a specific value for this reaction has not been reported. Theoretical studies on similar reactions, such as the reaction of other peroxy radicals with NO, often employ methods like ab initio quantum chemistry and transition state theory to calculate the potential energy surface and subsequently the rate constant. The absence of a theoretical value for the CH₃C(O)OO + NO reaction highlights a gap in the current computational chemistry literature.
Experimental Protocols
The experimental determination of the rate constant for the CH₃C(O)OO + NO reaction has been achieved through sophisticated techniques that allow for the generation and monitoring of these highly reactive radical species.
Pulse Radiolysis (Sehested et al., 1998)
This method involves the use of a high-energy electron pulse to generate the acetylperoxy radicals in a gas mixture. The subsequent reaction with NO is monitored by observing the change in concentration of a product or reactant over time.
Methodology:
-
Radical Generation: A pulse of high-energy electrons (typically in the MeV range) is directed into a reaction cell containing a mixture of a precursor molecule (e.g., biacetyl), oxygen, and a buffer gas (e.g., SF₆). The radiolysis of the precursor and subsequent reactions with oxygen lead to the formation of acetylperoxy radicals (CH₃C(O)OO).
-
Reactant Introduction: A known concentration of nitric oxide (NO) is present in the gas mixture.
-
Kinetic Monitoring: The progress of the reaction is followed by time-resolved absorption spectroscopy. Specifically, the formation and decay of nitrogen dioxide (NO₂), a product of the reaction, is monitored at a specific wavelength.
-
Data Analysis: The rate of formation of NO₂ is measured as a function of the NO concentration. From this data, the bimolecular rate constant for the reaction between CH₃C(O)OO and NO is determined.
Caption: Experimental workflow for determining the CH₃C(O)OO + NO rate constant using pulse radiolysis.
Transient IR Absorption and Time-Resolved UV Spectroscopy (Maricq et al., 1999)
This study employed two complementary techniques to investigate the reaction kinetics over a range of temperatures.
Methodology:
-
Radical Generation: Acetylperoxy radicals were produced by the photolysis of a suitable precursor (e.g., biacetyl) in the presence of oxygen using a pulsed laser.
-
Reactant Introduction: Nitric oxide was introduced into the reaction mixture at a known concentration.
-
Kinetic Monitoring:
-
Transient IR Absorption: The concentrations of reactants and products were monitored in real-time by their characteristic infrared absorption spectra. This technique allows for the simultaneous observation of multiple species.
-
Time-Resolved UV Spectroscopy: The decay of the acetylperoxy radical concentration was monitored by its absorption in the ultraviolet region.
-
-
Data Analysis: The decay of the CH₃C(O)OO radical or the formation of products was measured at different NO concentrations and temperatures. This data was then used to determine the temperature-dependent rate constant expression.
Caption: Experimental workflow for determining the CH₃C(O)OO + NO rate constant using transient spectroscopy.
Theoretical Methodology (General Approach)
While a specific theoretical value for the CH₃C(O)OO + NO reaction is not available, the general approach for such calculations involves the following steps:
-
Quantum Chemical Calculations: The first step is to map out the potential energy surface (PES) of the reaction. This is typically done using high-level ab initio quantum chemistry methods, such as coupled-cluster theory (e.g., CCSD(T)) or density functional theory (DFT) with a suitable functional and basis set. These calculations determine the energies of the reactants, products, and any transition states or intermediates.
-
Transition State Theory (TST): Once the transition state is located on the PES, Transition State Theory is used to calculate the rate constant. TST assumes that the rate of the reaction is determined by the flux of reacting species through the transition state. The rate constant is calculated based on the energy barrier (the difference in energy between the reactants and the transition state) and the vibrational frequencies of the reactants and the transition state.
-
Refinements: For more accurate results, refinements to TST can be included, such as corrections for quantum mechanical tunneling, which can be significant for reactions involving the transfer of light atoms like hydrogen.
References
Atmospheric Models Face Scrutiny: A Comparative Guide to Peroxyacetyl Radical Field Data Validation
Researchers, scientists, and drug development professionals now have access to a comprehensive guide comparing the performance of major atmospheric models in simulating peroxyacetyl radical concentrations against real-world field data. This guide provides a detailed analysis of model accuracy, experimental protocols, and the complex chemical pathways governing this crucial atmospheric component.
Peroxyacetyl radicals (PA) are key intermediates in atmospheric chemistry, playing a significant role in the formation of ozone and secondary organic aerosols. Their most stable and abundant form, peroxyacetyl nitrate (B79036) (PAN), serves as a reservoir and long-range transport agent for nitrogen oxides (NOx), influencing air quality on regional and global scales. Accurate simulation of PA radicals in atmospheric models is therefore critical for reliable air quality forecasting and climate projections. This guide synthesizes data from various field campaigns to offer an objective comparison of leading atmospheric models, including GEOS-Chem, WRF-Chem, and CMAQ.
Model Performance: A Quantitative Comparison
The validation of atmospheric models with in-situ measurements from field campaigns is essential to assess their predictive capabilities. Key statistical metrics such as the coefficient of determination (R²), mean bias (MB), and root mean square error (RMSE) are used to quantify the agreement between modeled and observed concentrations.
While a single, comprehensive study directly comparing GEOS-Chem, WRF-Chem, and CMAQ for PAN across multiple campaigns with identical statistical metrics remains elusive in the reviewed literature, individual studies provide valuable insights into their performance.
For instance, a study evaluating the GEOS-Chem model's simulation of secondary inorganic aerosols, which are chemically linked to PAN, across eleven aircraft campaigns, found a coefficient of determination (R²) of 0.22 and a normalized mean bias (NMB) of 1.76 for nitrate aerosols, indicating challenges in simulating nitrate chemistry.[1][2] Another study comparing satellite retrievals of PAN with aircraft measurements from the ATom campaigns utilized GEOS-Chem as a modeling tool, reporting an R² of 0.62 between the satellite data and aircraft measurements from the PAN and Trace Hydrohalocarbon ExpeRiment (PANTHER) instrument.[3] However, this study did not provide a direct statistical comparison between the GEOS-Chem model output and the aircraft data in a tabular format.
The performance of these models is highly dependent on the specific chemical mechanisms, emission inventories, and meteorological inputs used in the simulations. The complexity of PA radical chemistry, including its formation from a variety of volatile organic compounds (VOCs) and its temperature-dependent stability, presents a significant challenge for accurate modeling.
Table 1: Summary of Atmospheric Model Performance for Peroxyacetyl Nitrate (PAN) and Related Species from Various Field Campaigns
| Model | Field Campaign | Observed Species | R² | Mean Bias (MB) / Normalized Mean Bias (NMB) | Root Mean Square Error (RMSE) | Reference |
| GEOS-Chem | 11 Aircraft Campaigns (various) | Particulate Nitrate | 0.22 | 1.76 (NMB) | - | [1][2] |
| Reference Model for Satellite Validation | ATom (Campaigns 1-4) | PAN | 0.62 (CrIS vs PANTHER) | -0.1 ppbv (CrIS vs Aircraft) | 0.08 ppbv (single sounding) | [3] |
Experimental Protocols: Measuring Peroxyacetyl Radicals in the Field
Accurate field measurements are the bedrock of model validation. Two primary techniques are widely employed for the in-situ measurement of peroxyacetyl radicals (primarily as PAN) during atmospheric field campaigns: Gas Chromatography with Electron Capture Detection (GC-ECD) and Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS).
Gas Chromatography with Electron Capture Detection (GC-ECD)
The GC-ECD method is a well-established and widely used technique for measuring PAN and its analogues.[4]
Methodology:
-
Sample Collection: A whole air sample is drawn from the atmosphere.
-
Cryogenic Pre-concentration (optional): To enhance sensitivity, the sample may be passed through a cold trap to concentrate the analytes.
-
Chromatographic Separation: The sample is injected into a gas chromatograph, where a capillary column separates PAN from other atmospheric constituents based on their volatility and interaction with the column's stationary phase.
-
Electron Capture Detection: As the separated compounds elute from the column, they enter an electron capture detector. The detector contains a radioactive source (typically Nickel-63) that emits a constant stream of electrons, generating a standing current. Electronegative compounds like PAN capture these electrons, causing a decrease in the current which is measured as a peak.[4][5]
-
Quantification: The concentration of PAN is determined by comparing the peak area to that of a known calibration standard.
Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS)
TD-CIMS is a more recent technique that offers high sensitivity and a faster time response compared to GC-ECD, making it particularly suitable for aircraft-based measurements.[6][7]
Methodology:
-
Inlet and Thermal Dissociation: Ambient air is drawn through a heated inlet, where PAN and other peroxyacyl nitrates are thermally dissociated into their constituent peroxyacyl radicals and nitrogen dioxide (NO₂).
-
Ionization: The peroxyacyl radicals then enter an ion-molecule reaction region where they react with a reagent ion, typically iodide (I⁻). This reaction forms a specific product ion corresponding to the original peroxyacyl radical.
-
Mass Spectrometry: The product ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detection and Quantification: The abundance of the specific product ion is measured, which is directly proportional to the concentration of the original PAN molecule in the sampled air. Calibration is performed using a known standard of PAN.
Visualizing the Complexities
To better understand the processes involved in the validation of atmospheric models with peroxyacetyl radical data, the following diagrams, generated using the Graphviz (DOT language), illustrate the key chemical pathways, a typical experimental workflow, and the logical flow of the model validation process.
References
Unraveling the Isomeric Puzzle: How Molecular Structure Dictates Peroxy Radical Reaction Rates
A comprehensive guide for researchers, scientists, and drug development professionals on the profound impact of isomerism on the kinetics of peroxy radicals. This report synthesizes key experimental findings, providing a comparative analysis of reaction rates and detailed methodologies to support advanced research and modeling in atmospheric chemistry and drug metabolism.
The subtle art of molecular arrangement, or isomerism, plays a critical and often underappreciated role in the reactivity of peroxy radicals (RO₂•). These transient species are central to atmospheric oxidation processes and are implicated in the metabolic pathways of numerous pharmaceuticals. Understanding how the specific placement of functional groups and the overall molecular architecture influence reaction rates is paramount for accurate predictive modeling and the development of safer, more effective drugs. This guide provides an objective comparison of peroxy radical reaction rates based on their isomeric structures, supported by experimental data and detailed protocols.
Isomeric Effects on Unimolecular Isomerization Rates
Peroxy radicals can undergo intramolecular hydrogen abstraction, or H-shift reactions, a process whose rate is exquisitely sensitive to the radical's isomeric structure. This unimolecular isomerization is a key step in autoxidation, a process leading to the formation of highly oxygenated molecules.
The rate of H-shift reactions is strongly dependent on the distance the hydrogen atom must travel and the nature of the chemical environment from which it is abstracted.[1] The transition state for this reaction involves a ring-like structure, and its stability is a primary determinant of the reaction rate.
Key Findings from Experimental and Theoretical Studies:
-
Ring Strain: The size of the transition state ring is critical. 1,5- and 1,6-H shifts, proceeding through six- and seven-membered transition states, are generally the fastest due to lower ring strain.
-
Substituent Effects: The presence of activating groups, such as hydroxyl (-OH) or carbonyl (=O) groups, can significantly enhance the rate of H-shift reactions. For instance, an OH group can increase the reaction rate by an order of magnitude compared to a methyl group at the same position.[1]
-
Bond Strength: The strength of the C-H bond being broken is a major factor. H-atoms on carbons adjacent to oxygen atoms (α-ether C-H) or on carbons that can form resonance-stabilized radicals (e.g., allylic positions) are abstracted more readily.
Table 1: Comparison of Unimolecular Isomerization Rate Constants for Different Peroxy Radical Isomers
| Peroxy Radical Isomer | Reaction Type (H-shift) | Rate Constant (s⁻¹) at 298 K | Reference |
| n-Butylperoxy | 1,5-H shift (primary C-H) | ~10⁻⁴ | [2] |
| s-Butylperoxy | 1,5-H shift (secondary C-H) | ~10⁻³ | [2] |
| Hydroxybutylperoxy (β-OH) | 1,5-H shift (secondary C-H) | ~10⁻¹ | [3] |
| Acylperoxy | 1,5-H shift (aldehydic C-H) | > 1 | [4] |
Note: The rate constants are approximate and can vary with temperature and pressure. The data is compiled from various sources providing structure-activity relationships and experimental measurements.
Isomeric Effects on Bimolecular Reaction Rates
The isomeric structure of a peroxy radical also profoundly influences its reactivity towards other molecules, such as nitric oxide (NO) and the hydroperoxy radical (HO₂•).
Reaction with HO₂•
The reaction of peroxy radicals with HO₂• is a significant termination step in atmospheric radical cycles, particularly in low-NOx environments. The rate of this reaction is sensitive to the substituents near the peroxy radical moiety.
Key Findings:
-
β-Hydroxy Substitution: The presence of a hydroxyl group on the carbon adjacent to the peroxy radical group (a β-hydroxyalkylperoxy radical) tends to increase the reaction rate with HO₂•.[3]
-
Halogenation: Substitution with halogen atoms can slow down the reaction with HO₂•, with the effect depending on the specific substitution pattern.[3]
-
Alkyl Group Size: While the size of the alkyl group has a less pronounced effect compared to functional groups, larger alkyl groups can lead to slightly faster reaction rates than methyl peroxy radicals. For example, the rate coefficients for neopentyl and cyclopentyl peroxy radicals are nearly identical and about three times larger than that for methyl peroxy.[3]
Table 2: Comparison of Bimolecular Reaction Rate Constants with HO₂• for Different Peroxy Radical Isomers
| Peroxy Radical Isomer | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
| Methylperoxy (CH₃O₂•) | ~5 x 10⁻¹² | [3] |
| Ethylperoxy (C₂H₅O₂•) | ~7 x 10⁻¹² | [3] |
| Neopentylperoxy ((CH₃)₃CCH₂O₂•) | ~1.5 x 10⁻¹¹ | [3] |
| β-Hydroxyethylperoxy (HOCH₂CH₂O₂•) | ~2 x 10⁻¹¹ | [3] |
| Acetylperoxy (CH₃C(O)O₂•) | ~2 x 10⁻¹¹ | [5] |
Note: These are representative values, and the actual rate constants can be influenced by experimental conditions.
Experimental Protocols
The determination of peroxy radical reaction rates relies on sophisticated experimental techniques capable of generating and detecting these highly reactive species on short timescales.
Laser Flash Photolysis - Time-Resolved UV-Visible Absorption Spectroscopy
This is a widely used technique for studying the kinetics of radical reactions.
Methodology:
-
Radical Generation: A short pulse of laser light (e.g., from an excimer laser) is used to photolyze a precursor molecule, generating the desired radical species. For peroxy radicals, an alkyl radical precursor is often photolyzed in the presence of excess oxygen.
-
Reaction Initiation: The newly formed peroxy radicals are then allowed to react with a co-reactant (for bimolecular reactions) or undergo unimolecular decay.
-
Time-Resolved Detection: The concentration of the peroxy radical is monitored over time by measuring its absorption of a specific wavelength of light in the UV-visible spectrum. The change in absorbance is directly proportional to the radical concentration.
-
Kinetic Analysis: The rate constant is determined by fitting the observed decay of the peroxy radical concentration to an appropriate kinetic model.[6]
Chemical Ionization Mass Spectrometry (CIMS)
CIMS is a highly sensitive and selective technique for detecting and quantifying specific peroxy radical isomers.
Methodology:
-
Radical Generation: Peroxy radicals are typically generated in a flow tube reactor through the reaction of a precursor with a photolytically generated radical (e.g., Cl• atoms).
-
Ionization: The gas mixture from the flow tube is sampled into the CIMS instrument. A reagent ion (e.g., I⁻, H₃O⁺) is used to selectively ionize the peroxy radicals through chemical reactions.
-
Mass Analysis: The resulting ions are guided into a mass spectrometer (e.g., a time-of-flight mass analyzer), which separates them based on their mass-to-charge ratio. This allows for the identification and quantification of different peroxy radical isomers.[5][7]
-
Kinetic Measurements: By varying the reaction time in the flow tube or the concentration of a co-reactant, the decay of the specific peroxy radical signal can be monitored to determine the reaction rate constant.[5]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for studying peroxy radical kinetics and a simplified reaction pathway showing the competition between unimolecular and bimolecular reactions.
Caption: Experimental workflow for kinetic studies of peroxy radicals.
Caption: Competing reaction pathways for a peroxy radical.
References
- 1. nist.gov [nist.gov]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. A perspective on the reactions of organic peroxy radicals with HO 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00023H [pubs.rsc.org]
- 4. Rapid unimolecular reactions of acyl peroxy radicals: extending the structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Speciated Monitoring of Gas-Phase Organic Peroxy Radicals by Chemical Ionization Mass Spectrometry: Cross-Reactions between CH3O2, CH3(CO)O2, (CH3)3CO2, and c-C6H11O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of benzylperoxy radical using laser photolysis: ultraviolet spectrum, self-reaction, and reaction with HO2 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cl2− chemical ionization mass spectrometry (Cl2-CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Peroxyacetyl and Methylperoxy Radical Reactivity
A deep dive into the kinetics and atmospheric implications of two key peroxy radicals, providing researchers, scientists, and drug development professionals with essential data for advanced modeling and analysis.
In the intricate dance of atmospheric chemistry, peroxy radicals (RO₂) play a pivotal role as transient but highly influential intermediates. Among the myriad of these species, the peroxyacetyl (CH₃C(O)O₂) and methylperoxy (CH₃O₂) radicals are of paramount importance due to their abundance and distinct reactive properties. This guide provides a comprehensive comparison of their reactivity, supported by experimental data, detailed methodologies, and visual representations of their core chemical transformations. Understanding the nuances of their reactions with key atmospheric components such as nitrogen oxides (NOx) and hydroperoxy radicals (HO₂) is crucial for accurately modeling air quality, climate change, and the atmospheric fate of pollutants.
Comparative Reactivity Data
The following tables summarize the experimentally determined rate coefficients for the key reactions of peroxyacetyl and methylperoxy radicals. These values are essential for kinetic modeling and for understanding the competitive balance of different reaction pathways in the atmosphere.
Table 1: Reaction Rate Coefficients with Nitrogen Oxides (NO and NO₂) at 298 K
| Reaction | Peroxyacetyl (PA) Radical (CH₃C(O)O₂) | Methylperoxy (MP) Radical (CH₃O₂) |
| + NO → RO + NO₂ | k = 8.1 x 10⁻¹² exp(270/T) cm³ molecule⁻¹ s⁻¹[1] | k = 2.54 x 10⁻¹² exp(360/T) cm³ molecule⁻¹ s⁻¹[1] |
| + NO → RONO₂ (Organic Nitrate (B79036) Formation) | Branching ratio is considered negligible[1] | Branching ratio increases with carbon number, but is low for C1[2] |
| + NO₂ ⇌ RO₂NO₂ (Peroxyacyl/alkyl Nitrate Formation) | k_f = 9.7 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ (PAN formation)[3] | Thermally unstable products under typical boundary layer conditions[4] |
| Thermal Decomposition of RO₂NO₂ | k_d depends strongly on temperature (e.g., ~1 hour lifetime at 298 K)[5] | Very short lifetimes (less than 1 second) in the boundary layer[4] |
Table 2: Reaction Rate Coefficients with Hydroperoxy Radical (HO₂) and Self-Reaction at 298 K
| Reaction | Peroxyacetyl (PA) Radical (CH₃C(O)O₂) | Methylperoxy (MP) Radical (CH₃O₂) |
| + HO₂ → ROOH + O₂ (Hydroperoxide Formation) | k = 9.68 x 10⁻¹² exp(225/T) cm³ molecule⁻¹ s⁻¹[6] | k = 2.8 x 10⁻¹³ exp(1300/T) cm³ molecule⁻¹ s⁻¹[6] |
| + HO₂ → RO + OH + O₂ | Significant channel[6] | Minor channel |
| + HO₂ → R'CHO + H₂O + O₂ | Not a primary pathway | Branching ratio of ~0.1 at 298 K for formaldehyde (B43269) formation[7] |
| Self-Reaction (RO₂ + RO₂) → Products | k ≈ 4.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹[8] | k ≈ 1.03 x 10⁻¹³ exp(365/T) cm³ molecule⁻¹ s⁻¹[2] |
Key Reaction Pathways and Atmospheric Implications
The reactivity of peroxyacetyl and methylperoxy radicals dictates their atmospheric lifetimes and their impact on the formation of secondary pollutants like ozone and secondary organic aerosols.
Peroxyacetyl Radical (PA): A defining characteristic of the peroxyacetyl radical is its reaction with nitrogen dioxide (NO₂) to form peroxyacetyl nitrate (PAN). PAN is a thermally unstable reservoir of both NOx and peroxy radicals.[3][9][10] At colder temperatures, typically found in the upper troposphere, PAN is stable and can be transported over long distances, releasing NOx in remote regions upon decomposition.[3][10] This long-range transport of NOx significantly influences the global distribution of ozone. The reaction of PA with NO predominantly leads to the formation of the acetyl radical and NO₂, a key step in ozone production cycles.[11]
Methylperoxy Radical (MP): As the simplest and most abundant organic peroxy radical in the atmosphere, the methylperoxy radical's chemistry is fundamental to tropospheric oxidation processes.[12][13] Its reaction with NO is a critical step in the catalytic cycle that produces tropospheric ozone. In low-NOx environments, the reaction of MP with the hydroperoxy radical (HO₂) becomes a dominant sink, leading to the formation of methyl hydroperoxide (CH₃OOH).[14] The self-reaction of methylperoxy radicals is also a notable source of atmospheric methanol (B129727).[12]
Caption: Key reaction pathways for peroxyacetyl and methylperoxy radicals.
Experimental Protocols
The kinetic data presented in this guide are derived from a variety of sophisticated experimental techniques designed to study fast radical reactions. Common methodologies include:
-
Flash Photolysis/Pulsed Laser Photolysis: This is a widely used technique to generate a high concentration of radicals in a short period.[7] A precursor molecule is photolyzed by a brief, intense pulse of light, initiating the chemical reaction. The subsequent decay of the radical concentration is then monitored over time, typically using absorption spectroscopy.
-
Flow Tube Reactors: In this method, reactants are introduced into a tube where they mix and react under controlled conditions of temperature and pressure.[7] The concentrations of reactants and products are measured at different points along the tube, allowing for the determination of reaction rates. This technique is particularly useful for studying reactions over a range of temperatures.
-
Simulation Chambers: Large-scale environmental chambers are used to simulate atmospheric conditions more realistically.[7] These chambers allow for the study of complex chemical systems involving multiple reactants and photochemical processes over longer timescales.
Detection Techniques:
-
UV-Visible Absorption Spectroscopy: Many radical species have characteristic absorption spectra in the ultraviolet and visible regions, allowing for their concentration to be monitored in real-time.[7]
-
Chemical Ionization Mass Spectrometry (CIMS): CIMS is a highly sensitive and selective technique for detecting and quantifying trace gases and radical species.[7][15]
-
Laser-Induced Fluorescence (LIF): LIF is another highly sensitive method used for detecting specific radical species, such as OH and HO₂.[7]
Caption: Generalized workflow for studying peroxy radical kinetics.
Conclusion
The distinct reactivity of peroxyacetyl and methylperoxy radicals underscores the complexity of atmospheric chemistry. While the methylperoxy radical is a primary driver of ozone formation in polluted environments, the peroxyacetyl radical's ability to form the stable yet transient reservoir PAN allows for the long-range transport of NOx, impacting air quality on a global scale. The quantitative data and experimental frameworks presented here provide a crucial foundation for researchers to build upon, refine atmospheric models, and ultimately develop more effective strategies for air pollution control.
References
- 1. MCM [mcm.york.ac.uk]
- 2. ACP - Experimental budgets of OH, HO2, and RO2 radicals and implications for ozone formation in the Pearl River Delta in China 2014 [acp.copernicus.org]
- 3. Atmospheric peroxyacetyl nitrate (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. witpress.com [witpress.com]
- 5. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. A perspective on the reactions of organic peroxy radicals with HO 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00023H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ACP - Understanding summertime peroxyacetyl nitrate (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]
- 10. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]
- 11. krollgroup.mit.edu [krollgroup.mit.edu]
- 12. The reaction of hydroxyl and methylperoxy radicals is not a major source of atmospheric methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of key peroxy radical reactions involved in atmospheric oxidation processes - UCL Discovery [discovery.ucl.ac.uk]
- 14. repository.library.noaa.gov [repository.library.noaa.gov]
- 15. Peroxy radical kinetics (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
A Comparative Guide to Techniques for Measuring Acetylperoxy Radicals (CH3C(O)OO)
For Researchers, Scientists, and Drug Development Professionals
The acetylperoxy radical (CH3C(O)OO) is a key intermediate in atmospheric chemistry, advanced oxidation processes, and various biological systems. Accurate quantification of this highly reactive species is crucial for understanding its role in these processes. This guide provides a comparative overview of several advanced analytical techniques used for the measurement of CH3C(O)OO, with a focus on their cross-validation, experimental protocols, and performance metrics.
Quantitative Performance of CH3C(O)OO Measurement Techniques
The selection of an appropriate analytical technique for the measurement of acetylperoxy radicals depends on the specific requirements of the study, such as the desired sensitivity, time resolution, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters of various techniques.
| Technique | Principle | Typical Detection Limit | Sensitivity | Selectivity | Temporal Resolution | Key Advantages | Limitations |
| Laser Flash Photolysis (LFP) | Generation of radicals by a short laser pulse and monitoring their decay kinetics using time-resolved absorption spectroscopy.[1][2] | Not directly applicable (used for kinetic studies) | High | High (wavelength-dependent) | Nanoseconds to microseconds | Excellent for studying fast reactions; provides absolute rate constants. | Requires optically transparent medium; complex instrumentation. |
| Pulse Radiolysis (PR) | Generation of radicals by a high-energy electron pulse and monitoring their subsequent reactions.[1][2] | Not directly applicable (used for kinetic studies) | High | High | Nanoseconds to microseconds | Applicable to a wide range of solvents; provides absolute rate constants. | Requires a linear accelerator; complex setup. |
| UV Photolysis | Continuous generation of radicals using a UV lamp to study steady-state kinetics or product formation.[1][2] | Not directly applicable (used for kinetic studies) | Moderate | Moderate (can generate multiple radical species) | Minutes to hours | Simple and cost-effective for steady-state studies. | Poor temporal resolution; potential for secondary reactions. |
| Chemical Ionization Mass Spectrometry (CIMS) | Soft ionization of target molecules followed by mass spectrometric detection.[3][4][5][6] | 2-5 ppt (B1677978) (parts per trillion)[3][4] | 1.54 - 2.30 ncps/ppt (normalized counts per second per ppt)[3][4] | High (reagent ion dependent) | Seconds to minutes | High sensitivity and selectivity; capable of speciated measurements.[6] | High background can be an issue; potential for unintended product ions.[3][4] |
| Cavity Ring-Down Spectroscopy (CRDS) | Measurement of light absorption by a sample within a high-finesse optical cavity.[7][8][9] | High (ppb to ppt range)[8] | High | High (based on specific absorption features) | Milliseconds to seconds | Highly sensitive and provides absolute absorption measurements.[7] | Requires known absorption cross-section of the radical.[7] |
| Electron Spin Resonance (ESR) with Spin Trapping | Trapping of short-lived radicals with a spin trap to form a more stable radical adduct that is detected by ESR.[10][11][12] | Dependent on spin trap and adduct stability | Moderate | High (hyperfine coupling constants are characteristic) | Minutes | Provides conclusive identification of radical species.[11] | Indirect detection; potential for artifacts from spin trap reactions.[12] |
| Peroxy Radical Chemical Amplification (PERCA) | Chemical amplification of peroxy radicals through a chain reaction, followed by detection of a stable product. | ~1 pptv for total RO2 | High | Measures total peroxy radicals (ROx) | Minutes | High sensitivity for total peroxy radical concentration. | Does not speciate between different peroxy radicals; potential interferences. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible measurements of CH3C(O)OO. Below are representative methodologies for key techniques.
Laser Flash Photolysis (LFP)
This protocol is based on the methodology used for studying the reactivity of CH3C(O)OO.[1][2]
-
Radical Generation: Acetylperoxy radicals are generated by the laser flash photolysis of a precursor molecule. A common precursor is biacetyl, which is photolyzed using a high-power pulsed laser (e.g., Nd:YAG laser at 355 nm).
-
Reaction Medium: The experiment is conducted in a suitable solvent (e.g., acetonitrile, water) saturated with oxygen to ensure the rapid formation of the peroxy radical from the initial acetyl radical.
-
Transient Absorption Monitoring: The decay of the CH3C(O)OO radical is monitored by measuring the change in absorbance of a probe light source at a specific wavelength where the radical absorbs. The probe light passes through the reaction cell and is detected by a fast photodetector connected to an oscilloscope.
-
Kinetic Analysis: The observed decay rate of the radical is analyzed to determine reaction rate constants. For cross-validation, competition kinetics can be employed where a competitor compound reacts with the radical, and the rate constant is determined relative to a reference compound.
Chemical Ionization Mass Spectrometry (CIMS)
The following protocol describes the use of CIMS with a Cl2- reagent ion for the detection of CH3C(O)OO.[3][4]
-
Ion Generation: Cl2- reagent ions are generated by passing a mixture of Cl2 in a carrier gas (e.g., N2) through an ion source (e.g., a radioactive source or an X-ray source).
-
Sample Introduction: The gas-phase sample containing CH3C(O)OO is introduced into a flow tube reactor.
-
Ion-Molecule Reaction: The Cl2- reagent ions react with CH3C(O)OO radicals in the flow tube. The reaction typically proceeds via an adduct formation or a charge transfer reaction.
-
Mass Analysis: The product ions are guided into a mass spectrometer (e.g., a quadrupole mass spectrometer) for mass-to-charge ratio analysis. The concentration of CH3C(O)OO is proportional to the detected signal of the product ion.
-
Calibration: The instrument is calibrated using a known source of CH3C(O)OO, often generated from the thermal decomposition of peroxyacetyl nitrate (B79036) (PAN).
Cavity Ring-Down Spectroscopy (CRDS)
This protocol outlines the general procedure for detecting CH3C(O)OO using CRDS.[7][9]
-
Optical Cavity Setup: A high-finesse optical cavity is constructed using two highly reflective mirrors.
-
Light Source: A tunable laser is used to inject light into the cavity at a wavelength corresponding to an absorption feature of the CH3C(O)OO radical.
-
Ring-Down Time Measurement: The laser is rapidly switched off, and the decay of the light intensity leaking from the cavity is measured with a photodetector. The decay time (ring-down time) is recorded.
-
Absorption Measurement: The ring-down time is measured with and without the sample containing CH3C(O)OO in the cavity. The difference in the reciprocal of the ring-down times is proportional to the absorption coefficient of the radical.
-
Concentration Determination: The concentration of CH3C(O)OO is calculated from the measured absorption coefficient using the Beer-Lambert law, which requires a known absorption cross-section for the radical at the measurement wavelength.[7]
Electron Spin Resonance (ESR) with Spin Trapping
The following is a general protocol for the detection of CH3C(O)OO using ESR with a spin trap.[10][11]
-
Spin Trap Selection: A suitable spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is chosen. The spin trap should react efficiently with CH3C(O)OO to form a stable and characteristic spin adduct.
-
Sample Preparation: The spin trap is added to the system where CH3C(O)OO is being generated (e.g., a chemical reaction mixture or a biological sample).
-
ESR Measurement: The sample is transferred to a quartz flat cell or capillary tube and placed in the cavity of an ESR spectrometer.
-
Spectral Acquisition: The ESR spectrum is recorded. The magnetic field is swept while the sample is irradiated with microwaves.
-
Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic hyperfine splitting pattern of the DMPO-CH3C(O)OO adduct. The signal intensity can be used for relative quantification of the radical.
Visualizing Experimental Workflows and Reaction Pathways
Understanding the logical flow of experiments and the underlying chemical reactions is crucial for interpreting the measurement data. The following diagrams, generated using Graphviz, illustrate these relationships.
Caption: Workflow for Laser Flash Photolysis (LFP) measurement of CH3C(O)OO kinetics.
Caption: Workflow for Chemical Ionization Mass Spectrometry (CIMS) measurement of CH3C(O)OO.
Caption: Key atmospheric reaction pathways involving the acetylperoxy radical (CH3C(O)OO).
References
- 1. Unveiling the environmental significance of acetylperoxyl radical: Reactivity quantification and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cl2− chemical ionization mass spectrometry (Cl2-CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 6. Speciated Monitoring of Gas-Phase Organic Peroxy Radicals by Chemical Ionization Mass Spectrometry: Cross-Reactions between CH3O2, CH3(CO)O2, (CH3)3CO2, and c-C6H11O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cavity ring-down spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 11. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Uncertainty in Peroxyacetyl Radical Kinetics: A Comparative Guide to Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
The study of peroxyacetyl radicals (PA) is critical in atmospheric chemistry, combustion science, and as such, has implications for environmental and health-related research. The accurate determination of their reaction kinetics is paramount for the development of predictive models. However, inherent uncertainties in experimental measurements can significantly impact the reliability of these models. This guide provides a comparative overview of common experimental techniques used to study peroxyacetyl radical kinetics and details various methods for analyzing the associated uncertainties.
Experimental Approaches to Peroxyacetyl Radical Kinetics
The determination of rate constants for reactions involving the highly reactive peroxyacetyl radical necessitates specialized experimental techniques. Three common methods are detailed below, each with its own approach to generating and detecting the radical and monitoring its reaction progress.
Experimental Methodologies
1. Flow Tube with Chemical Ionization Mass Spectrometry (FT-CIMS)
This technique allows for the direct measurement of radical concentrations under controlled conditions.
-
Radical Generation: Peroxyacetyl radicals are typically generated by the thermal decomposition of a precursor, such as peroxyacetyl nitrate (B79036) (PAN), in a heated inlet.[1] The precursor is often stored in a solution and introduced into a flow of an inert carrier gas.[1]
-
Reaction Zone: The radicals then enter a flow tube where they mix and react with a known concentration of a reactant gas (e.g., NO). The reaction time can be varied by adjusting the flow rate or the position of the reactant injector.[1]
-
Detection: A chemical ionization mass spectrometer (CIMS) is used for the sensitive and selective detection of the peroxyacetyl radicals.[1] A reagent ion (e.g., SF6-) is used to ionize the target radical, which is then detected by the mass spectrometer.
-
Data Analysis: The decay of the peroxyacetyl radical signal as a function of reactant concentration and reaction time is used to determine the pseudo-first-order rate constant. The second-order rate constant is then calculated from the slope of a plot of the pseudo-first-order rate constant versus the reactant concentration.
2. Laser Flash Photolysis (LFP)
LFP is a powerful technique for studying fast reactions by generating a high concentration of radicals in a short period.
-
Radical Generation: A short, intense pulse of laser light is used to photolyze a precursor molecule to generate the acetyl radical (CH3CO). In the presence of oxygen, this rapidly forms the peroxyacetyl radical. A common precursor is biacetyl.[2]
-
Reaction Monitoring: The decay of the peroxyacetyl radical is monitored over time using techniques such as UV-Vis absorption spectroscopy.[3] The change in absorbance at a specific wavelength corresponding to the radical is recorded.
-
Data Analysis: The kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model to extract the rate constant. For a reaction with a co-reactant, pseudo-first-order conditions are often employed.
3. Pulse Radiolysis (PR)
Similar to LFP, PR uses a pulse of high-energy electrons to generate radicals.
-
Radical Generation: A pulse of electrons is directed into a sample cell containing a suitable precursor in a buffer gas. For peroxyacetyl radicals, acetaldehyde (B116499) can be used as a precursor in the presence of oxygen.[2]
-
Reaction Monitoring: The transient changes in the concentration of the radical are typically monitored using time-resolved absorption spectroscopy.
-
Data Analysis: The analysis of the kinetic data is similar to that used in LFP, where the decay of the radical signal is monitored to determine the reaction rate constant.[2]
Comparative Analysis of Experimental Data
The following table summarizes experimentally determined rate constants for the reaction of the peroxyacetyl radical with nitric oxide (NO), a key reaction in atmospheric chemistry. The reported uncertainties reflect the precision of the respective experimental setups.
| Experimental Method | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Uncertainty | Reference |
| FT-CIMS | 298 | 1.8 x 10⁻¹¹ | ± 0.3 x 10⁻¹¹ | [1] |
| FT-CIMS | 218 - 370 | (6.0 ± 1.1) x 10⁻¹² exp{(320 ± 40)/T} | - | [1] |
| Pulse Radiolysis | Room Temp. | 2.0 x 10⁻¹¹ | ± 0.3 x 10⁻¹¹ | [1] |
Uncertainty Analysis in Kinetic Studies
The quantification of uncertainty is crucial for evaluating the reliability of kinetic data and for the propagation of these uncertainties in larger chemical models. Several methods can be employed, ranging from simple error propagation to more sophisticated statistical techniques.
Methodologies for Uncertainty Quantification
1. Error Propagation (Law of Propagation of Uncertainty)
This is a foundational method for estimating the uncertainty of a calculated value based on the uncertainties of the input variables.
-
Principle: It uses a first-order Taylor series approximation of the function used to calculate the final result. The combined standard uncertainty is calculated from the partial derivatives of the function with respect to each input variable and the standard uncertainties of those variables.
-
Application: In kinetic studies, this method can be used to propagate uncertainties from measurements of temperature, pressure, flow rates, and concentrations to the final calculated rate constant.
-
Limitations: This method assumes that the uncertainties are small and that the function is approximately linear over the range of the uncertainties. It may not be accurate for highly non-linear relationships.
2. Sensitivity Analysis
Sensitivity analysis helps to identify which input parameters have the most significant impact on the output of a model.
-
Principle: It involves systematically varying one or more input parameters and observing the effect on the output. Local sensitivity analysis examines the effect of small perturbations around a nominal value, while global sensitivity analysis explores the entire range of possible input values.[4]
-
Application: In the context of peroxyacetyl radical kinetics, sensitivity analysis can be used to determine which experimental parameters (e.g., precursor concentration, temperature stability) contribute most to the uncertainty in the determined rate constant. This can guide efforts to improve experimental design.
-
Methods: Common techniques include differential analysis (for local sensitivity) and methods like the Fourier Amplitude Sensitivity Test (FAST) and Sobol indices (for global sensitivity).[4]
3. Monte Carlo (MC) Simulation
MC simulation is a powerful computational method for propagating uncertainties by repeatedly sampling from the probability distributions of the input parameters.
-
Principle: Instead of using a single value for each input parameter, a probability distribution (e.g., normal, uniform) is assigned to each. The calculation is then performed many times, each time drawing a random value from the distribution of each input parameter.[5][6]
-
Application: This method can provide a full probability distribution of the output (the rate constant), from which the mean, standard deviation, and confidence intervals can be determined. It is particularly useful for complex, non-linear models where analytical error propagation is difficult.[5][7]
-
Advantages: It can handle a wide range of probability distributions and complex, non-linear relationships between variables.[5]
4. Bayesian Inference
Bayesian methods provide a framework for updating our knowledge about model parameters in light of new experimental data.
-
Principle: It combines prior knowledge about the parameters (expressed as a prior probability distribution) with the likelihood of observing the experimental data given a particular set of parameters. This results in a posterior probability distribution for the parameters, which represents our updated state of knowledge.
-
Application: In kinetic studies, Bayesian inference can be used to combine data from multiple experiments to obtain a more robust estimate of the rate constant and its uncertainty.[8] It can also be used to compare different kinetic models.
-
Advantages: It provides a formal way to incorporate prior information and to quantify uncertainty in a probabilistic manner.
Visualizing Workflows and Logical Relationships
To better understand the experimental and analytical processes, the following diagrams illustrate the workflows.
Conclusion
The selection of an appropriate experimental technique and a robust uncertainty analysis method is crucial for obtaining reliable kinetic data for peroxyacetyl radicals. While error propagation provides a straightforward approach for estimating uncertainties, methods like sensitivity analysis, Monte Carlo simulation, and Bayesian inference offer more comprehensive insights into the sources and nature of these uncertainties. For complex systems and for building robust atmospheric and combustion models, the application of these more advanced statistical methods is highly recommended. This guide provides researchers with a foundational understanding to critically evaluate and select the most suitable approaches for their specific research needs.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Uncertainty Quantification in Chemical Modeling | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. A comparison of methods for the sensitivity analysis of models for chemical kinetics | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. The Use of the Monte Carlo Method in Sensitivity Analysis and Its Advantages [resources.pcb.cadence.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Monte Carlo Simulation vs. Sensitivity Analysis | Zach Peterson | Industry Expert | Altium Designer [resources.altium.com]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Atmospheric Chemistry Mechanisms for Peroxyacetyl Nitrate (PAN) Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective intercomparison of several widely used atmospheric chemistry mechanisms and their ability to predict the formation of peroxyacetyl nitrate (B79036) (PAN), a key indicator of photochemical smog and a significant respiratory irritant. Understanding the nuances of these mechanisms is crucial for accurate air quality modeling and the development of effective pollution control strategies. This document summarizes quantitative data from peer-reviewed studies, details common experimental protocols, and visualizes the core chemical pathways.
Introduction to PAN and Atmospheric Chemistry Mechanisms
Peroxyacetyl nitrate (CH₃C(O)OONO₂) is a secondary pollutant formed in the troposphere through complex photochemical reactions involving volatile organic compounds (VOCs) and nitrogen oxides (NOx). As a stable reservoir of NOx, PAN can be transported over long distances, influencing regional and global air quality.
Atmospheric chemistry models are essential tools for simulating the formation and transport of pollutants like PAN. These models rely on chemical mechanisms, which are simplified representations of the hundreds of reactions that occur in the atmosphere. The choice of chemical mechanism can significantly impact the model's predictions. This guide focuses on the intercomparison of several prominent mechanisms, including the Master Chemical Mechanism (MCM), the Regional Atmospheric Chemistry Mechanism (RACM and its versions), the Statewide Air Pollution Research Center mechanism (SAPRC and its versions), and the Carbon Bond mechanism (CB05).
Quantitative Comparison of PAN Formation
The following table summarizes the performance of different atmospheric chemistry mechanisms in simulating PAN concentrations, as reported in various intercomparison studies. The data is presented as percentage differences in simulated PAN levels between mechanisms under comparable conditions.
| Mechanisms Compared | Relative Difference in PAN Simulation | Key Findings |
| RACM2 vs. RADM2 | RACM2 predicts significantly lower PAN concentrations. | Revisions to the peroxyacetyl radical (PA) chemistry in RACM2 lead to a greater loss rate of PA, resulting in less PAN formation compared to RADM2.[1] |
| RACM2 vs. MCM | Reasonable agreement, with daytime average differences of 8.3%. | While both mechanisms show similar overall performance for PAN, differences arise from the lumping strategies for higher aldehydes and peroxy acyl radicals in RACM2.[2] |
| SAPRC99 vs. SAPRC07 | SAPRC99 predicts approximately 20-25% higher PAN concentrations. | Updates in the SAPRC07 mechanism, particularly in the representation of aromatic hydrocarbon oxidation, lead to lower predicted PAN levels compared to its predecessor. |
| RACM2 vs. CB05TU | RACM2 reduces peroxyacetyl nitrate by 40%.[3] | The two mechanisms employ different approaches to represent organic chemistry, leading to substantial differences in the simulated concentrations of key secondary pollutants like PAN.[3] |
| CBM-Z vs. RADM2 | CBM-Z has a faster PAN formation rate. | The updated reaction schemes in the CBM-Z mechanism result in a more rapid formation of PAN compared to the older RADM2 mechanism. |
Experimental Protocols: Box Model Intercomparison
A common methodology for comparing chemical mechanisms is the use of a zero-dimensional box model. This approach allows for the direct comparison of the chemical kinetics of different mechanisms under controlled conditions, without the complexities of atmospheric transport.
A typical experimental protocol for a box model intercomparison of PAN formation includes the following steps:
-
Model Initialization: The model is initialized with a set of chemical species at concentrations representative of a specific atmospheric environment (e.g., urban, rural, remote). This includes key PAN precursors such as:
-
Nitrogen oxides (NO and NO₂)
-
A suite of volatile organic compounds (e.g., alkanes, alkenes, aromatics, and biogenic VOCs like isoprene)
-
Ozone (O₃)
-
Carbon monoxide (CO)
-
-
Meteorological Conditions: The model is run under prescribed meteorological conditions, including:
-
Temperature
-
Pressure
-
Relative humidity
-
Photolysis rates, which are often calculated for a specific latitude, time of day, and day of the year to simulate the diurnal cycle of solar radiation.
-
-
Emission Scenarios: Emissions of primary pollutants (NOx and VOCs) can be injected into the model at specified rates to simulate ongoing sources of pollution.
-
Simulation Duration: The model is run for a period of several simulated days to allow the chemical system to reach a diurnal steady state.
-
Data Output and Analysis: The concentrations of PAN and other key species are recorded at regular time intervals. The results from different chemical mechanisms are then compared to each other and, when available, to field observations from measurement campaigns.
The following diagram illustrates a generalized workflow for a box model intercomparison study.
Chemical Pathways of PAN Formation
The formation of PAN is primarily initiated by the oxidation of acetaldehyde (B116499) (CH₃CHO) and other carbonyl compounds. The following diagrams illustrate the core reaction pathway and highlight a key difference between a more explicit mechanism like the Master Chemical Mechanism (MCM) and a more lumped mechanism like the Regional Atmospheric Chemistry Mechanism (RACM2).
The fundamental pathway to PAN formation involves the creation of the peroxyacetyl radical (CH₃C(O)OO·), which then combines with nitrogen dioxide (NO₂).
A key difference between chemical mechanisms lies in their treatment of the degradation of larger VOCs that can also lead to the formation of the peroxyacetyl radical. More explicit mechanisms, such as the MCM, represent the degradation of numerous individual VOCs through a multitude of specific reactions. In contrast, lumped mechanisms, such as RACM2, group similar organic compounds and their reactions into a smaller number of representative species and reactions to reduce computational cost.
The diagram below illustrates this conceptual difference.
Conclusion
The intercomparison of atmospheric chemistry mechanisms reveals significant variability in the prediction of PAN concentrations. More explicit mechanisms like the MCM provide a detailed representation of the chemistry but are computationally expensive. Lumped mechanisms such as RACM2 and CB05 offer a more computationally efficient approach but can introduce uncertainties due to their simplified representation of organic chemistry.
The choice of a chemical mechanism for air quality modeling should be guided by the specific application, the computational resources available, and the chemical environment being simulated. For studies requiring a detailed understanding of the formation pathways of specific secondary pollutants like PAN, more explicit mechanisms are preferable. For regional and global air quality forecasting, where computational efficiency is paramount, well-evaluated lumped mechanisms provide a valuable tool. Further research and intercomparison studies, particularly those that include evaluation against comprehensive field measurements, are crucial for the continued improvement and validation of these essential atmospheric models.
References
A Researcher's Guide to Benchmarking Theoretical Methods for Radical Thermochemistry
For researchers, scientists, and drug development professionals, the accurate prediction of thermochemical properties of radical species is crucial for understanding reaction mechanisms, predicting product distributions, and designing novel therapeutics. This guide provides an objective comparison of commonly employed theoretical methods for calculating radical thermochemistry, supported by experimental data and detailed methodologies.
The study of open-shell species, or radicals, is fundamental across various chemical disciplines. However, their high reactivity and transient nature often make experimental characterization challenging.[1] Computational chemistry offers a powerful alternative for determining key thermochemical data such as bond dissociation energies (BDEs) and enthalpies of formation (ΔfH°).[1] The reliability of these computational predictions, however, is highly dependent on the chosen theoretical method and basis set. This guide benchmarks a range of popular theoretical methods, from high-level composite procedures to more computationally economical Density Functional Theory (DFT) functionals, against well-established experimental and high-accuracy calculated reference values.
Comparison of Theoretical Methods
The performance of various theoretical methods is typically evaluated based on their deviation from experimental or high-level benchmark data. Key metrics include the Mean Absolute Deviation (MAD) and the Root Mean Square Deviation (RMSD), which quantify the average error of a method across a test set of molecules.
High-Level Composite Procedures
High-level composite methods, such as the Weizmann (Wn), Complete Basis Set (CBS), and Gaussian-n (Gn) theories, are designed to approximate the results of very high-level electronic structure calculations at a reduced computational cost.[2][3] These methods combine calculations at different levels of theory and with different basis sets to extrapolate to the complete basis set limit and account for various electron correlation effects.[4]
Methods like W1 and W4 are considered to be among the most accurate, often achieving sub-kJ/mol accuracy, which is sometimes referred to as "chemical accuracy".[5] The G4 and G3 theories are also widely used and provide reliable thermochemical predictions.[2][3] For radical species, specialized variants like G3(MP2)-RAD have been developed to improve performance for open-shell systems.[4]
Density Functional Theory (DFT)
DFT methods have become a workhorse in computational chemistry due to their favorable balance of accuracy and computational cost.[6][7][8] The performance of DFT functionals can vary significantly, and their accuracy for radical thermochemistry is a subject of ongoing research.
Several studies have benchmarked a wide array of DFT functionals for properties like BDEs. For instance, the M06-2X, M05-2X, and M08-HX functionals have demonstrated high accuracy for calculating X-H (X=C, N, O, S) bond dissociation energies in aromatic compounds, with Mean Unsigned Errors (MUE) in the range of 1.2-1.5 kcal/mol.[9] Range-separated hybrid functionals, such as ωB97X-D, have also shown excellent performance in predicting BDEs and enthalpies of formation.[3][7] In contrast, the widely used B3LYP functional, while popular, has been shown to be a less strong performer for enzyme energetics and radical scavenging activity prediction, often underestimating reaction energies.[7][10]
Quantitative Data Summary
The following tables summarize the performance of selected theoretical methods for calculating radical thermochemistry, specifically focusing on Bond Dissociation Energies (BDEs) and Enthalpies of Formation (ΔfH°). The data is presented as Mean Absolute Deviations (MADs) from benchmark values in kcal/mol.
Table 1: Mean Absolute Deviations (MAD in kcal/mol) for Bond Dissociation Energies (BDEs)
| Method | Test Set | MAD (kcal/mol) | Reference |
| G4 | Chlorinated/Brominated PAHs | ~1.0 | [3] |
| ωB97X-D/6-311++G(d,p) | Chlorinated/Brominated PAHs | ~1.0 | [3] |
| M06-2X | ArX-H bonds | 1.2-1.5 | [9] |
| M05-2X | ArX-H bonds | 1.2-1.5 | [9] |
| M08-HX | ArX-H bonds | 1.2-1.5 | [9] |
| (RO)CBS-QB3 | Monosubstituted methyl radicals | 0.60 | [11] |
| G3/G4 Theories | Radical addition/abstraction | < 4 kJ/mol (~1 kcal/mol) | [2] |
Table 2: Mean Absolute Deviations (MAD in kcal/mol) for Enthalpies of Formation (ΔfH°)
| Method | Test Set | MAD (kcal/mol) | Reference |
| G4 | Chlorinated/Brominated PAHs | Best performing composite method | [3] |
| CBS-QB3 | Chlorinated/Brominated PAHs | Comparable to G4 | [3] |
| ωB97X-D/cc-pVTZ | Chlorinated/Brominated PAHs | Best performing DFT method | [3] |
| W1BD | Active Thermochemical Tables | - | |
| G4(MP2)-6X | E2 set (526 energies) | 3.64 kJ/mol (~0.87 kcal/mol) |
Experimental and Computational Protocols
The accuracy of any benchmark study is critically dependent on the quality of the reference data. For radical thermochemistry, this data is typically derived from a combination of experimental measurements and very high-level theoretical calculations.
Experimental Determination of Radical Thermochemistry
Experimental values for radical enthalpies of formation are often obtained through kinetic studies, photoionization mass spectrometry, and gas-phase acidity measurements. These experiments can be complex and require careful consideration of all contributing factors to derive accurate thermochemical data. For a comprehensive collection of critically evaluated experimental data, researchers can refer to resources like the Active Thermochemical Tables (ATcT).[12]
High-Accuracy Computational Protocols
When experimental data is unavailable or uncertain, high-level theoretical methods are used to generate benchmark-quality thermochemical data. The Wn theories, for example, involve a hierarchical series of calculations that systematically approach the full configuration interaction limit with a complete basis set. These calculations typically include:
-
Geometry Optimization: Structures are optimized at a high level of theory, such as CCSD(T) with a large basis set.
-
Harmonic Vibrational Frequencies: Calculated at the same level as the geometry optimization to obtain zero-point vibrational energies (ZPVEs) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed with increasingly larger basis sets and higher levels of electron correlation.
-
Extrapolation to the Complete Basis Set (CBS) Limit: The calculated energies are extrapolated to the CBS limit to minimize basis set incompleteness error.
-
Core-Valence and Relativistic Corrections: Additional corrections are often included to account for core-electron correlation and relativistic effects, which can be important for heavier elements.
Visualizing the Benchmarking Process
The following diagrams illustrate the logical workflow of a computational thermochemistry benchmarking study and the hierarchical relationship between different classes of theoretical methods.
Caption: Workflow for benchmarking theoretical methods.
Caption: Hierarchy of theoretical methods by accuracy and cost.
Conclusion
The selection of an appropriate theoretical method for calculating radical thermochemistry requires a careful balance between desired accuracy and available computational resources. For the highest accuracy, composite methods like G4 and W1BD are recommended.[3][12] However, for larger systems or high-throughput screening, well-benchmarked DFT functionals such as M06-2X and ωB97X-D offer a computationally efficient alternative with reliable accuracy for many applications.[3][9] It is crucial for researchers to be aware of the strengths and limitations of each method and to validate their chosen approach against relevant experimental or high-level theoretical data whenever possible. This guide serves as a starting point for making informed decisions in the computational study of radical thermochemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Comparative Kinetics of Peroxyacetyl Radical Reactions with Volatile Organic Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the gas-phase reaction kinetics of peroxyacetyl radicals (CH₃C(O)OO•) with a range of volatile organic compounds (VOCs), including biogenic isoprenoids and anthropogenic aromatic compounds. This information is crucial for researchers in atmospheric chemistry, environmental science, and drug development to understand the atmospheric fate of these compounds and their potential impacts.
Key Findings:
Recent studies have highlighted the significance of peroxyacetyl radical reactions in atmospheric oxidation processes. The reactivity of these radicals with various VOCs differs substantially, influencing the formation of secondary organic aerosols and other atmospheric pollutants. This guide summarizes the latest experimental and theoretical kinetic data to facilitate a direct comparison of reaction rates.
Data Summary
The following table summarizes the bimolecular rate coefficients (k) for the reaction of peroxyacetyl radicals with selected VOCs at or near 298 K.
| Volatile Organic Compound (VOC) | VOC Category | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| Isoprene | Isoprenoid | No experimental data found | - |
| α-Pinene | Monoterpene | 2.6 x 10⁻¹⁶ | [1][2] |
| β-Pinene | Monoterpene | 1.3 x 10⁻¹⁶ | [1][3][4] |
| Sabinene | Monoterpene | 1.1 x 10⁻¹⁵ | [3] |
| Limonene | Monoterpene | 1.9 x 10⁻¹⁶ | [1][3][4] |
| α-Thujene | Monoterpene | 1.5 x 10⁻¹⁵ (R-isomer), 1.3 x 10⁻¹⁶ (S-isomer) | [1] |
| Camphene | Monoterpene | 1.6 x 10⁻¹⁷ | [3] |
| Δ³-Carene | Monoterpene | 4.0 x 10⁻¹⁶ | [3] |
| Benzene | Aromatic | No experimental data found | - |
| Toluene | Aromatic | No experimental data found | - |
| Xylene | Aromatic | No experimental data found | - |
Note: The rate coefficients for monoterpenes are based on theoretical calculations.
Reaction Pathways and Mechanisms
The reaction of peroxyacetyl radicals with unsaturated VOCs, such as monoterpenes, is believed to proceed primarily through an accretion pathway, forming a larger, more functionalized radical adduct.[1] This initial adduct can then undergo further reactions, including the addition of molecular oxygen, intramolecular hydrogen shifts, and ring-opening reactions, leading to the formation of a variety of oxygenated products.[1][5]
The stereochemistry of the VOC can have a significant impact on the reaction kinetics. For example, the addition of the peroxyacetyl radical to different stereoisomers of α-thujene results in rate coefficients that differ by an order of magnitude.[1]
Experimental Protocols
The kinetic data for gas-phase radical reactions are typically determined using one of two primary experimental techniques: flow tube reactors or flash photolysis systems.
Flow Tube Reactor Method
Principle: In a flow tube reactor, reactants are introduced into a flowing stream of an inert carrier gas (e.g., Helium or Nitrogen) within a tube maintained at a specific temperature and pressure. The reaction time is determined by the flow velocity and the distance between the reactant mixing point and the detector.
Typical Protocol:
-
Radical Generation: Peroxyacetyl radicals are often generated in a side arm of the flow tube. A common method is the photolysis of a precursor molecule, such as biacetyl (CH₃COCOCH₃), in the presence of oxygen using a UV lamp.
-
Reactant Introduction: The VOC of interest is introduced into the main flow tube at a known concentration.
-
Reaction: The peroxyacetyl radicals are then introduced into the main flow, initiating the reaction with the VOC.
-
Detection: The concentration of the peroxyacetyl radicals is monitored at a fixed point downstream using a sensitive detection technique, such as chemical ionization mass spectrometry (CIMS) or laser-induced fluorescence (LIF).
-
Kinetic Measurement: The first-order decay of the peroxyacetyl radical concentration is measured as a function of the VOC concentration (which is in large excess) to determine the bimolecular rate coefficient.
Flash Photolysis-Kinetic Spectroscopy Method
Principle: This technique involves the rapid creation of a high concentration of radicals using a short pulse of light (flash photolysis). The subsequent decay of the radical concentration due to reaction is then monitored over time using absorption or fluorescence spectroscopy.
Typical Protocol:
-
Sample Preparation: A mixture of a radical precursor (e.g., biacetyl), oxygen, and the VOC in a buffer gas is prepared in a reaction cell.
-
Photolysis: An intense, short pulse of UV light from a flash lamp or laser is used to photolyze the precursor, generating a burst of peroxyacetyl radicals.
-
Spectroscopic Monitoring: A continuous light beam from a monitoring lamp is passed through the reaction cell. The change in absorbance or fluorescence of the peroxyacetyl radical at a specific wavelength is recorded over time using a fast detector (e.g., a photomultiplier tube).
-
Data Analysis: The decay of the radical signal is analyzed to determine the reaction rate. By varying the concentration of the VOC, the bimolecular rate coefficient can be extracted.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for studying the kinetics of peroxyacetyl radical reactions with VOCs using a flow tube reactor coupled with mass spectrometry.
References
Assessing the Impact of Updated CH3C(O)OO Reaction Rates on Air Quality Models: A Comparative Guide
For Researchers and Atmospheric Scientists: An Objective Analysis of Recent Updates to Peroxyacetyl Radical Kinetics in the GEOS-Chem Model.
The peroxyacetyl radical (CH3C(O)OO or PA) is a crucial intermediate in the atmospheric oxidation of volatile organic compounds (VOCs), playing a significant role in the formation of ozone and secondary organic aerosols. Accurate representation of its reaction kinetics in air quality models is paramount for reliable predictions of atmospheric composition and air quality. This guide provides a comparative analysis of the impact of recently updated CH3C(O)OO reaction rates on the widely used GEOS-Chem global 3-D model of atmospheric chemistry. The data presented is primarily based on a comprehensive study by Bates et al. (2024), which incorporated new recommendations from the NASA Jet Propulsion Laboratory (JPL) chemical kinetics Data Evaluation 19-5 and the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5]
Quantitative Impact of Updated Reaction Kinetics
The updates to the chemical mechanism in GEOS-Chem, including those for CH3C(O)OO reactions, have a noticeable impact on the simulated global tropospheric burdens of several key atmospheric species. The following table summarizes the percentage change in the annual average global tropospheric burden of selected species after implementing the updated reaction kinetics.
| Species | Chemical Formula | % Change in Global Tropospheric Burden |
| Ozone | O₃ | -0.7% |
| Nitrogen Oxides | NOx (NO + NO₂) | -1.7% |
| Peroxyacetyl Nitrate (B79036) | PAN (CH₃C(O)OONO₂) | -3.8% |
| Hydroxyl Radical | OH | +0.3% |
| Methane Lifetime | (against oxidation by tropospheric OH) | -0.4% |
| Formaldehyde | HCHO | +0.8% |
| Peroxyacetic Acid | CH₃C(O)OOH | +41% |
| Acetic Acid | CH₃COOH | -3.4% |
| Carbon Monoxide | CO | -2.7% |
| Propane | C₃H₈ | -17% |
| Acetone | CH₃C(O)CH₃ | +3.5% |
Data sourced from Bates et al. (2024).[1][2][4][5]
The reduction in peroxyacetyl nitrate (PAN), a key reservoir for NOx, is a significant finding, directly linked to the updated kinetics of its formation and the chemistry of its precursors.[1][2][5] A notable update was the increase in the rate coefficient for the self-reaction of the peroxyacetyl radical by 14%.[6] Additionally, the termolecular reaction forming PAN (CH3C(O)OO + NO2) was increased by about 2% under typical atmospheric conditions.[6]
Experimental Protocols
The results presented are based on simulations using the GEOS-Chem global 3-D model of atmospheric chemistry, version 14.0.1.[1][2][4] The updates to the chemical mechanism were based on the latest recommendations from the NASA Jet Propulsion Laboratory (JPL) Data Evaluation 19-5 and recent IUPAC updates.[1][2][4]
Model Simulation Details:
-
Model: GEOS-Chem version 14.0.1.[1][2][4] GEOS-Chem is a global three-dimensional chemical transport model for atmospheric composition driven by assimilated meteorological data from the Goddard Earth Observing System (GEOS).
-
Chemical Mechanism: The standard GEOS-Chem chemical mechanism was updated to include revised rate coefficients and product branching ratios for a total of 63 reactions based on the 2020 JPL Data Evaluation and recent IUPAC recommendations.[4]
-
Simulation Period: The model was run for a 1-year simulation to assess the impact of the updated kinetics on the annual average global tropospheric burdens of various species.
-
Key Updates to Peroxyacetyl Radical Reactions:
-
The rate coefficient for the self-reaction of the peroxyacetyl radical (CH3C(O)OO + CH3C(O)OO) was increased by 14%.[6]
-
The termolecular formation rate of PAN (CH3C(O)OO + NO2 + M → CH3C(O)OONO2 + M) was increased by approximately 2% under typical atmospheric conditions between altitudes of 0 km and 10 km.[6] The dissociation rate of PAN was adjusted accordingly to maintain the equilibrium constant.[6]
-
Visualizations
The following diagrams illustrate the key chemical pathways of the peroxyacetyl radical in the troposphere and the general workflow for assessing the impact of updated reaction rates in an air quality model.
Caption: Key atmospheric reaction pathways of the peroxyacetyl radical (CH3C(O)OO).
Caption: Workflow for assessing the impact of updated reaction rates in air quality models.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. Impacts of updated reaction kinetics on the global GEOS-Chem simulation of atmospheric chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGUsphere - Impacts of updated reaction kinetics on the global GEOS-Chem simulation of atmospheric chemistry [egusphere.copernicus.org]
- 4. GMD - Impacts of updated reaction kinetics on the global GEOS-Chem simulation of atmospheric chemistry [gmd.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safety Operating Guide
Essential Safety and Handling Guide for Peracetic Acid (CH₃CO₃H)
Important Clarification: The chemical formula provided, CH₃Coo₂, is not a standard representation. This guide addresses the safe handling of Peracetic Acid (PAA) , also known as peroxyacetic acid (CH₃CO₃H), which is the most likely intended substance due to its chemical structure and common use in research and development. Hazards vary significantly with concentration; therefore, you must always consult the specific Safety Data Sheet (SDS) for the product you are using.
Peracetic acid is a strong oxidizer and highly corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2][3][4] Vapors can cause respiratory irritation.[2][4][5] Adherence to strict safety protocols is critical to mitigate risks during handling and disposal.
Immediate Safety & Personal Protective Equipment (PPE)
Proper selection and use of PPE are essential when handling peracetic acid.[3] The required level of protection depends on the concentration, the task being performed, and the potential for exposure.
Engineering Controls:
-
Ventilation: Always handle peracetic acid in a well-ventilated area.[3][6][7] Operations involving concentrated solutions or those that may generate aerosols or vapors should be conducted inside a certified chemical fume hood.[6]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[6]
Required PPE:
-
Eye and Face Protection: At a minimum, chemical splash goggles are required.[8] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3][6] A full-face respirator also provides eye protection.[9]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[6] Nitrile and neoprene are recommended materials.[3][10] The thickness and length of the gloves should be chosen based on the specific task.[10] Always inspect gloves for degradation or punctures before use and remove them immediately if splash exposure occurs.
-
Protective Clothing: Wear a chemical-resistant lab coat, apron, or impervious coveralls to protect against skin contact.[6][8]
-
-
Respiratory Protection: If ventilation is inadequate or if exposure limits are likely to be exceeded, respiratory protection is necessary.[2][3] An approved air-purifying respirator with acid gas and organic vapor cartridges is recommended.[10] For spill response or in situations with unknown exposure levels, a self-contained breathing apparatus (SCBA) with a fully encapsulated suit is appropriate.[10]
Data Presentation: Glove Selection for Peracetic Acid
The following table summarizes recommended glove materials for handling peracetic acid. Always consult the glove manufacturer's specific compatibility data.
| Glove Material | General Resistance Rating | Recommendations & Notes |
| Neoprene | Excellent | Recommended for good pliability, dexterity, and tear resistance. Protects against a range of chemicals including acids and peroxides.[3][10][11] |
| Nitrile | Excellent | Provides protection from chlorinated solvents and stands up to heavy use. A common and effective choice for laboratory settings.[10][11] |
| Butyl Rubber | Excellent | Offers superior resistance to highly corrosive acids and peroxides. A good choice for handling concentrated PAA.[11] |
| Natural Rubber (Latex) | Fair to Good | Provides protection against water solutions of acids and alkalis but may not be suitable for all PAA concentrations. Can cause allergic reactions.[11] |
Operational and Disposal Plans
Experimental Protocol: Preparing a Dilute PAA Solution
This protocol outlines the steps for safely diluting a concentrated stock of peracetic acid.
1. Preparation and Pre-Dilution Checks:
- Step 1.1: Review the Safety Data Sheet (SDS) for the specific PAA concentrate being used.
- Step 1.2: Ensure a chemical fume hood is operational and the work area is clear of incompatible materials (e.g., combustibles, metals, bases).[5]
- Step 1.3: Verify that an eyewash station, safety shower, and appropriate spill kit are accessible.
- Step 1.4: Don all required PPE: chemical splash goggles, a face shield, chemical-resistant gloves (e.g., neoprene or nitrile), and a chemical-resistant lab coat or apron.
2. Dilution Procedure:
- Step 2.1: Perform all work inside the chemical fume hood.
- Step 2.2: Measure the required volume of diluent (e.g., deionized water) into an appropriate, clean container made of a compatible material like glass or polyethylene.[3][8]
- Step 2.3: Slowly and carefully measure the required volume of concentrated PAA.
- Step 2.4: Always add the acid to the water , never the other way around. Add the concentrated PAA to the diluent slowly to minimize splashing and heat generation.
- Step 2.5: Gently stir the solution with a compatible stir rod if necessary. Keep the container covered when not in use.
3. Post-Dilution and Cleanup:
- Step 3.1: Tightly close the original PAA concentrate container, ensuring its vent cap is functional, and return it to its designated storage area.[7][12]
- Step 3.2: Label the newly prepared dilute solution clearly with the chemical name, concentration, and date.
- Step 3.3: Decontaminate any non-disposable equipment used.
- Step 3.4: Dispose of any contaminated disposable materials (e.g., pipette tips) as hazardous waste.
- Step 3.5: Remove PPE carefully, avoiding contamination of your skin, and wash hands thoroughly.
Disposal Plan: Neutralization of PAA Waste
Peracetic acid waste is hazardous and must be neutralized before drain disposal.[13]
1. Preparation:
- Step 1.1: Don appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves.
- Step 1.2: Perform the neutralization in a chemical fume hood or a well-ventilated area. To contain potential overflow from bubbling, place the waste container in a larger secondary container or a sink.[13]
2. Neutralization:
- Step 2.1: For hydrogen peroxide/peracetic acid solutions, use sodium bicarbonate (baking soda) as the neutralizing agent.[13]
- Step 2.2: Slowly and incrementally add the sodium bicarbonate to the PAA waste. A recommended rate is approximately one-half pound of baking soda per gallon of waste.[13]
- Step 2.3: DO NOT cap or seal the container during neutralization, as the process releases gas and can cause pressure buildup.[13][14]
- Step 2.4: Allow the mixture to react for at least 10-15 minutes.
3. Final Disposal:
- Step 3.1: Once the reaction has ceased, the neutralized solution can be carefully poured down the drain with copious amounts of running cold water.[13]
- Step 3.2: Triple-rinse the empty waste container with water before disposal or reuse.[7][12]
Visualizations
The following diagrams illustrate key operational workflows and safety logic for handling peracetic acid.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. parsonsfarmsupplies.co.uk [parsonsfarmsupplies.co.uk]
- 3. solenis.com [solenis.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. Tips for Protecting Workers from Peracetic Acid Exposure - EHSLeaders [ehsleaders.org]
- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 8. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. envirotech.com [envirotech.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. 10 Tips for Handling and Storing Peracetic Acid - EHSLeaders [ehsleaders.org]
- 13. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 14. fil.co.nz [fil.co.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
